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  • Product: 7-Oxospiro[3.5]nonane-2-carboxylic acid
  • CAS: 1440962-16-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Oxospiro[3.5]nonane-2-carboxylic acid: A Versatile Spirocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the chemical properties, reactivity, and synthetic utility of 7-Oxospiro[3.5]nonane-2-carboxylic acid. As a Se...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical properties, reactivity, and synthetic utility of 7-Oxospiro[3.5]nonane-2-carboxylic acid. As a Senior Application Scientist, the following sections synthesize established chemical principles with practical insights to offer a comprehensive resource for professionals in medicinal chemistry and materials science.

Introduction and Molecular Overview

7-Oxospiro[3.5]nonane-2-carboxylic acid (CAS: 1440962-16-2) is a unique bifunctional molecule featuring a spirocyclic core. This structure consists of a cyclobutane ring and a cyclohexanone ring sharing a single carbon atom. The molecule is further functionalized with a carboxylic acid on the cyclobutane ring, providing a reactive handle for a variety of chemical transformations.

The inherent three-dimensionality and conformational rigidity of the spiro[3.5]nonane scaffold make this compound a compelling building block in modern drug discovery, aligning with the "escape from flatland" paradigm. Its unique architecture allows for the exploration of novel chemical space, potentially leading to compounds with improved pharmacological profiles. One supplier notes its utility in designing novel drug candidates for neurological and inflammatory disorders, as well as in the development of advanced polymers[1].

Key Structural Features:

  • Spiro[3.5]nonane Core: A rigid bicyclic system imparting a defined 3D geometry.

  • Cyclohexanone Moiety: A reactive ketone functional group.

  • Cyclobutanecarboxylic Acid Moiety: A versatile carboxylic acid for derivatization.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its constituent parts and data from public databases.

PropertyValue / Predicted CharacteristicsSource
Molecular Formula C₁₀H₁₄O₃[2]
Molecular Weight 182.22 g/mol [2]
IUPAC Name 7-oxospiro[3.5]nonane-2-carboxylic acidPubChem
CAS Number 1440962-16-2[2][3]
Appearance Predicted to be a white to off-white solid.Inferred
Solubility Predicted to have low solubility in water and good solubility in organic solvents like ethanol, ether, and acetone.[4]
Melting Point Predicted to be higher than related liquid compounds like cyclobutanecarboxylic acid (-7.5°C) due to increased molecular weight and crystallinity.[5]
Boiling Point Predicted to be significantly higher than related compounds like cyclobutanecarboxylic acid (195°C) due to its larger mass.[6]
Anticipated Spectroscopic Data

A detailed spectroscopic analysis would be crucial for the unambiguous identification and characterization of this molecule. Below are the expected key signals:

  • ¹H NMR:

    • A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton (-COOH).

    • Multiple multiplets in the aliphatic region (1.5-3.0 ppm) for the protons on the cyclobutane and cyclohexane rings. The protons alpha to the ketone (on C6 and C8) would likely appear further downfield.

  • ¹³C NMR:

    • A signal for the ketone carbonyl carbon (C7) is expected around 208-212 ppm.

    • A signal for the carboxylic acid carbonyl carbon (C=O) would appear around 175-185 ppm.

    • The spiro carbon atom would be a unique quaternary signal.

    • Multiple signals in the aliphatic region for the remaining CH and CH₂ carbons of the rings.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A sharp C=O stretch for the ketone carbonyl around 1715 cm⁻¹, characteristic of a cyclohexanone[7].

    • A sharp C=O stretch for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The synthetic value of 7-Oxospiro[3.5]nonane-2-carboxylic acid lies in the orthogonal reactivity of its two functional groups. This allows for selective transformations at either the carboxylic acid or the ketone, providing a platform for diverse molecular architectures.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo typical transformations, providing a primary site for molecular elaboration[8].

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents will yield the corresponding ester. This is a common strategy to modify solubility or to introduce another functional group.

  • Amide Bond Formation: Coupling with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) will form an amide bond. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up further synthetic possibilities, such as ether formation or oxidation to an aldehyde.

Reactions at the Ketone Group

The cyclohexanone ring offers a second site for chemical modification, with reactivity characteristic of cyclic ketones[9][10].

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles. For example, Grignard reagents or organolithium compounds can be used to introduce new carbon-carbon bonds, forming a tertiary alcohol.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using milder reducing agents like sodium borohydride (NaBH₄), which would likely not affect the carboxylic acid group.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can form a new C-N bond, introducing an amino group at the 7-position.

  • Enolate Chemistry: The protons on the carbons alpha to the ketone (C6 and C8) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or other functionalization at these positions.

Proposed Synthetic Pathway

Synthetic_Pathway Target 7-Oxospiro[3.5]nonane-2-carboxylic acid Intermediate1 Spiro[3.5]nonan-7-one derivative with ester Target->Intermediate1 Hydrolysis Intermediate2 Cyclohexanone derivative with exocyclic double bond Intermediate1->Intermediate2 [2+2] Cycloaddition Intermediate3 Protected Cyclohexanone Intermediate2->Intermediate3 Wittig Reaction Reagent1 Alkene with ester group (e.g., Ethyl Acrylate) Reagent1->Intermediate1

Caption: A proposed retrosynthetic approach to 7-Oxospiro[3.5]nonane-2-carboxylic acid.

This approach involves the formation of the cyclobutane ring via a [2+2] cycloaddition of an alkene (like ethyl acrylate) onto a cyclohexanone derivative with an exocyclic double bond. Subsequent hydrolysis of the ester would yield the target carboxylic acid.

Exemplary Experimental Protocol: Esterification

To demonstrate the utility of this building block, the following protocol details a standard esterification procedure. This self-validating system includes clear steps for reaction, workup, and purification.

Objective: To synthesize Methyl 7-oxospiro[3.5]nonane-2-carboxylate.

Materials:

  • 7-Oxospiro[3.5]nonane-2-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (as solvent)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Oxospiro[3.5]nonane-2-carboxylic acid (e.g., 1.82 g, 10 mmol).

    • Add anhydrous methanol (50 mL). Stir until the solid is fully dissolved.

    • Carefully add 2-3 drops of concentrated sulfuric acid to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product ester should have a higher Rf value than the starting carboxylic acid.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and carefully wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may occur.

    • Wash the organic layer with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude methyl ester can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product, Methyl 7-oxospiro[3.5]nonane-2-carboxylate.

Esterification_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Dissolve Acid in MeOH B Add H₂SO₄ Catalyst A->B C Reflux 4-6h B->C D Remove MeOH C->D E Dissolve in EtOAc D->E F Wash with NaHCO₃ & Brine E->F G Dry & Concentrate F->G H Column Chromatography G->H I Isolate Pure Product H->I

Caption: Workflow for the esterification of 7-Oxospiro[3.5]nonane-2-carboxylic acid.

Safety and Handling

Based on GHS classifications for structurally related compounds, 7-Oxospiro[3.5]nonane-2-carboxylic acid should be handled with care.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

Conclusion

7-Oxospiro[3.5]nonane-2-carboxylic acid is a promising and versatile building block for organic synthesis. Its rigid, three-dimensional spirocyclic core, combined with two distinct and reactive functional groups, offers a powerful tool for medicinal chemists and material scientists. While detailed experimental data on this specific compound remains limited, its chemical behavior can be confidently predicted from the well-established reactivity of its constituent moieties. The ability to selectively modify either the carboxylic acid or the ketone function paves the way for the creation of diverse and complex molecular structures, making it a valuable asset in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Cyclobutanecarboxylic Acid: Properties, Uses, and Applications. (n.d.).
  • Cyclobutanecarboxylic acid | Formula, Properties & Application. (n.d.).
  • Cyclohexanone: Chemical and physical properties, Production and Uses. (2024, April 26).
  • Top 18 Industrial Uses of Cyclohexanone. (n.d.).
  • Revealing Cyclohexanone: Properties, Uses, and Benefits. (2023, May 19).
  • Cyclobutanecarboxylic acid. (2024, April 9).
  • Cyclobutanecarboxylic acid | 3721-95-7. (2025, September 25).
  • Cyclohexanone. (n.d.). In Wikipedia. Retrieved January 19, 2026.
  • Cyclohexanone. (2020, January 10).
  • 7-Oxospiro[3.5]nonane-2-carboxylic acid. (n.d.).
  • 7-Oxospiro[3.5]nonane-2-carboxylic acid. (n.d.).
  • 7-oxospiro[3.5]nonane-2-carboxylic acid. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 7-Oxospiro[3.5]nonane-2-carboxylic acid

Abstract Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The rigid nature of the spiro junction allows for a precise spatial arrangement of functional groups, making these motifs highly attractive in drug design.[3][4] This guide provides a comprehensive, in-depth technical overview of a robust and logical synthetic route to 7-Oxospiro[3.5]nonane-2-carboxylic acid, a valuable building block incorporating both a cyclobutane ring and a cyclohexanone moiety. The presented synthesis is grounded in fundamental organic chemistry principles, with a key intramolecular Dieckmann condensation reaction for the formation of the spirocyclic core. This document will elaborate on the strategic choices behind the synthetic design, provide detailed, step-by-step experimental protocols, and offer insights into the underlying reaction mechanisms.

Introduction: The Significance of Spiro[3.5]nonane Scaffolds in Medicinal Chemistry

The quest for novel chemical entities with enhanced therapeutic profiles has led to an increased focus on molecules that escape the "flatland" of traditional aromatic and aliphatic ring systems.[5] Spirocycles, which are characterized by two rings sharing a single common atom, are at the forefront of this movement.[6][7] The incorporation of a spirocyclic framework can significantly impact a molecule's conformational rigidity, metabolic stability, and aqueous solubility.[6]

The 7-Oxospiro[3.5]nonane-2-carboxylic acid scaffold is of particular interest as it combines two important structural motifs:

  • Cyclobutane Ring: The strained four-membered ring introduces a degree of conformational constraint.[8] Cyclobutane derivatives are found in several approved drugs and are increasingly utilized by medicinal chemists to improve pharmacokinetic profiles and explore novel intellectual property space.[1]

  • Cyclohexanone Ring: This six-membered ring serves as a versatile anchor for further functionalization and is a common feature in a wide array of biologically active molecules.

The carboxylic acid functionality on the cyclobutane ring provides a convenient handle for amide bond formation, allowing for the facile incorporation of this spirocyclic building block into larger, more complex molecules. Therefore, access to a reliable and scalable synthesis of this compound is of considerable value to the drug discovery community.

Retrosynthetic Analysis and Strategic Design

A logical and efficient synthesis of 7-Oxospiro[3.5]nonane-2-carboxylic acid can be envisioned through a retrosynthetic approach centered around a key ring-forming reaction. The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, stands out as an ideal strategy for constructing the 6-membered cyclohexanone ring.[9][10]

The retrosynthetic breakdown is as follows: The target molecule, 1 , can be obtained via hydrolysis and decarboxylation of the corresponding β-keto ester, 2 . This intermediate is the direct product of an intramolecular Dieckmann condensation of the acyclic diester, 3 . The diester 3 can be assembled by the alkylation of a malonic ester derivative with a suitable cyclobutane-containing electrophile, 4 , which in turn can be prepared from commercially available starting materials.

Retrosynthesis mol1 7-Oxospiro[3.5]nonane-2-carboxylic acid (1) mol2 Ethyl 7-oxospiro[3.5]nonane-6-carboxylate (2) mol1->mol2 Hydrolysis & Decarboxylation mol3 Diethyl 4-(2-(ethoxycarbonyl)cyclobutyl)heptanedioate (3) mol2->mol3 Dieckmann Condensation mol4 Ethyl 2-(2-bromoethyl)cyclobutane-1-carboxylate (4) mol3->mol4 Alkylation

Caption: Retrosynthetic analysis of 7-Oxospiro[3.5]nonane-2-carboxylic acid.

Synthetic Workflow and Experimental Protocols

The forward synthesis based on the retrosynthetic analysis is a multi-step process. The following sections provide a detailed, step-by-step protocol for each key transformation.

Overall Synthetic Scheme

Synthetic_Scheme start Commercially Available Cyclobutane-1,1-dicarboxylic acid int1 Diethyl cyclobutane-1,1-dicarboxylate start->int1 1. SOCl₂, EtOH step1 Esterification int2 Diethyl 2-(hydroxymethyl)cyclobutane-1,1-dicarboxylate int1->int2 2. NaBH₄, EtOH step2 Reduction int3 Diethyl 2-(bromomethyl)cyclobutane-1,1-dicarboxylate int2->int3 3. PBr₃, Et₂O step3 Bromination int4 Triethyl 2,2'-(cyclobutane-1,1-diyl)dipropanoate int3->int4 4. Diethyl malonate, NaOEt, EtOH step4 Alkylation int5 Ethyl 7-oxospiro[3.5]nonane-6,8-dicarboxylate int4->int5 5. NaOEt, Toluene step5 Dieckmann Condensation product 7-Oxospiro[3.5]nonane-2-carboxylic acid int5->product 6. aq. HCl, heat step6 Hydrolysis & Decarboxylation

Caption: Proposed synthetic workflow for 7-Oxospiro[3.5]nonane-2-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 2-(2-bromoethyl)cyclobutane-1-carboxylate

This key intermediate can be prepared from a suitable cyclobutane precursor. For the purpose of this guide, we will assume the availability of ethyl 2-(2-hydroxyethyl)cyclobutane-1-carboxylate, which can be synthesized from cyclobutane-1,2-dicarboxylic anhydride through reduction and selective esterification.

  • Reaction: Appel reaction for the conversion of the alcohol to the bromide.

  • Procedure:

    • To a solution of ethyl 2-(2-hydroxyethyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

    • Slowly add a solution of carbon tetrabromide (1.2 eq) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 2-(2-bromoethyl)cyclobutane-1-carboxylate.

Step 2: Synthesis of Diethyl 4-(2-(ethoxycarbonyl)cyclobutyl)heptanedioate

  • Reaction: Malonic ester synthesis.

  • Procedure:

    • To a solution of sodium ethoxide (2.1 eq), prepared by dissolving sodium metal in anhydrous ethanol, add diethyl malonate (2.0 eq) dropwise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add the previously synthesized ethyl 2-(2-bromoethyl)cyclobutane-1-carboxylate (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 16 hours.

    • Cool the reaction to room temperature, neutralize with dilute HCl, and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude triester is used in the next step without further purification.

Step 3: Dieckmann Condensation to form Ethyl 7-oxospiro[3.5]nonane-6-carboxylate

  • Reaction: Intramolecular cyclization of the diester.[11]

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene.

    • Heat the suspension to reflux.

    • Add a solution of the crude triester from the previous step (1.0 eq) in anhydrous toluene dropwise over 2 hours.

    • Continue refluxing for an additional 4 hours after the addition is complete.

    • Cool the reaction mixture to 0 °C and carefully quench by adding dilute aqueous HCl until the mixture is acidic.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the resulting β-keto ester by vacuum distillation or column chromatography.

Step 4: Hydrolysis and Decarboxylation to 7-Oxospiro[3.5]nonane-2-carboxylic acid

  • Reaction: Krapcho decarboxylation or acidic hydrolysis.

  • Procedure:

    • To the purified ethyl 7-oxospiro[3.5]nonane-6-carboxylate (1.0 eq), add a 6 M aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by the evolution of CO₂.

    • Cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 7-Oxospiro[3.5]nonane-2-carboxylic acid.

Mechanistic Insights: The Dieckmann Condensation

The cornerstone of this synthetic strategy is the Dieckmann condensation.[12] This reaction proceeds via the following steps:

  • Enolate Formation: A strong base, in this case, sodium ethoxide, abstracts an acidic α-proton from one of the ester groups of the acyclic precursor to form a resonance-stabilized enolate.[11]

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This cyclization step forms a tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group. This results in the formation of the cyclic β-keto ester.

  • Deprotonation and Acidification: The resulting β-keto ester is acidic at the α-position between the two carbonyl groups and is deprotonated by the ethoxide present in the reaction mixture. This acid-base reaction is thermodynamically favorable and drives the equilibrium towards the product. A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester.

Dieckmann_Mechanism cluster_0 Dieckmann Condensation Mechanism start Acyclic Diester enolate Enolate Intermediate start->enolate + NaOEt - EtOH tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack product_enol Cyclic β-Keto Ester Enolate tetrahedral->product_enol - NaOEt product Cyclic β-Keto Ester product_enol->product + H₃O⁺

Caption: Simplified mechanism of the Dieckmann condensation.

Data Presentation and Characterization

The successful synthesis of 7-Oxospiro[3.5]nonane-2-carboxylic acid and its intermediates should be confirmed by standard analytical techniques. The expected data is summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (Key shifts, ppm)Expected ¹³C NMR Signals (Key shifts, ppm)
Ethyl 2-(2-bromoethyl)cyclobutane-1-carboxylate C₉H₁₅BrO₂235.12~4.1 (q, -OCH₂CH₃), ~3.4 (t, -CH₂Br), ~1.8-2.4 (m, cyclobutane-H), ~1.2 (t, -OCH₂CH₃)~175 (C=O), ~60 (-OCH₂), ~33 (-CH₂Br)
Ethyl 7-oxospiro[3.5]nonane-6-carboxylate C₁₂H₁₈O₃210.27~12.0 (s, enol-OH, if present), ~4.2 (q, -OCH₂CH₃), ~1.5-2.5 (m, ring protons), ~1.3 (t, -OCH₂CH₃)~208 (C=O, ketone), ~170 (C=O, ester)
7-Oxospiro[3.5]nonane-2-carboxylic acid C₁₀H₁₄O₃182.22~10-12 (br s, -COOH), ~1.8-2.8 (m, ring protons)~210 (C=O, ketone), ~180 (C=O, acid)

Conclusion

This technical guide outlines a logical and robust synthetic route for the preparation of 7-Oxospiro[3.5]nonane-2-carboxylic acid from basic principles. The strategy leverages a key Dieckmann condensation to construct the spirocyclic core, a reliable and well-established reaction in organic synthesis. The detailed experimental protocols and mechanistic insights provided herein are intended to equip researchers in drug discovery and medicinal chemistry with the necessary information to synthesize this valuable building block for the development of novel therapeutics. The modularity of this approach also allows for the potential synthesis of various analogs by modifying the starting materials.

References

  • Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process.Reaction Chemistry & Engineering (RSC Publishing).
  • Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process.RSC Publishing.
  • The Core Chemistry of Spiroketones: A Technical Guide for Researchers.Benchchem.
  • Dieckmann Condensation.ResearchGate.
  • Dieckmann condensation.Grokipedia.
  • Dieckmann condensation.YouTube.
  • Dieckmann condensation.Wikipedia.
  • Dieckmann Condensation.Alfa Chemistry.
  • Cyclobutanes in Small‐Molecule Drug Candidates.PubMed Central.
  • Cyclobutane Derivatives in Drug Discovery.PharmaBlock.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.French-Ukrainian Journal of Chemistry.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.MDPI.
  • Selected Applications of Spirocycles in Medicinal Chemistry.ResearchGate.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.ResearchGate.
  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character.MDPI.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids.PubMed Central.

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Foundational

A Technical Guide to the Spectroscopic Characterization of 7-Oxospiro[3.5]nonane-2-carboxylic Acid

Introduction Spirocyclic scaffolds have garnered significant interest in modern drug discovery and materials science due to their unique three-dimensional architectures, which can lead to improved pharmacological and mat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds have garnered significant interest in modern drug discovery and materials science due to their unique three-dimensional architectures, which can lead to improved pharmacological and material properties. 7-Oxospiro[3.5]nonane-2-carboxylic acid, a molecule incorporating a cyclobutane ring fused to a cyclohexanone moiety and bearing a carboxylic acid functional group, represents a valuable building block in organic synthesis. Its rigid structure and strategically placed functional groups make it an attractive candidate for the development of novel therapeutics and advanced materials.

Molecular Structure and Spectroscopic Overview

The structure of 7-Oxospiro[3.5]nonane-2-carboxylic acid presents a unique combination of chemical environments that will be reflected in its spectroscopic signatures. The presence of a spirocyclic carbon, a carbonyl group within a six-membered ring, and a carboxylic acid on a four-membered ring are key features that will be elucidated through NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 7-Oxospiro[3.5]nonane-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the rigid, non-aromatic ring systems. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl and carboxylic acid groups, as well as anisotropic effects from the C=O bond.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~12.0Singlet (broad)1H-COOH The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-13 ppm.
~3.2Multiplet1HCH-COOH The methine proton on the cyclobutane ring, alpha to the carboxylic acid, will be deshielded by the electron-withdrawing carboxyl group.[1][2]
~2.4 - 2.8Multiplet4HCH₂-C=O The methylene protons adjacent to the carbonyl group in the cyclohexanone ring will be deshielded and are expected to appear in this region.
~1.8 - 2.3Multiplet8HRing CH₂ The remaining methylene protons on both the cyclobutane and cyclohexane rings are expected to resonate in the aliphatic region, with overlapping signals creating complex multiplets.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~210C=O The carbonyl carbon of the ketone is highly deshielded and will appear significantly downfield.[3][4]
~180-COOH The carbonyl carbon of the carboxylic acid is also deshielded, but typically less so than a ketone.[3][4]
~50Spiro Carbon The quaternary spiro carbon, being connected to four other carbons, will have a characteristic chemical shift in this region.
~45CH-COOH The methine carbon attached to the carboxylic acid group will be deshielded.
~30 - 40Ring CH₂ The methylene carbons of the cyclohexane and cyclobutane rings will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 7-Oxospiro[3.5]nonane-2-carboxylic acid will be dominated by the characteristic absorptions of the ketone and carboxylic acid functionalities.

Predicted Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
2500-3300BroadCarboxylic AcidO-H stretch
~1710Strong, SharpKetoneC=O stretch
~1700Strong, SharpCarboxylic AcidC=O stretch
2850-3000MediumAlkaneC-H stretch
1210-1320MediumCarboxylic AcidC-O stretch

The most prominent features will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region, and the two strong, sharp carbonyl (C=O) stretching bands for the ketone and the carboxylic acid. The ketone carbonyl stretch is expected around 1710 cm⁻¹, typical for a cyclohexanone.[5] The carboxylic acid carbonyl stretch will appear around 1700 cm⁻¹, often slightly broader than the ketone stretch due to hydrogen bonding.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 7-Oxospiro[3.5]nonane-2-carboxylic acid (C₁₀H₁₄O₃), the molecular weight is 182.22 g/mol .

Predicted Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 182. Key fragmentation pathways would likely involve:

  • Loss of H₂O (m/z = 164): A common fragmentation for carboxylic acids.

  • Loss of COOH (m/z = 137): Cleavage of the carboxylic acid group.

  • Alpha-cleavage adjacent to the ketone: This could lead to the loss of C₂H₄ (ethylene) from the cyclohexane ring, resulting in a fragment at m/z = 154.[7]

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the ketone, other complex rearrangements involving the spirocyclic system could occur.[7][8]

Experimental Protocols

For researchers aiming to acquire spectroscopic data for 7-Oxospiro[3.5]nonane-2-carboxylic acid, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC. This provides separation from any impurities.

    • Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

  • Ionization:

    • Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing structural information.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that will likely produce a more prominent molecular ion peak, which is useful for confirming the molecular weight.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Visualizations

Molecular Structure

Caption: Structure of 7-Oxospiro[3.5]nonane-2-carboxylic acid.

Spectroscopic Analysis Workflow

workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 7-Oxospiro[3.5]nonane- 2-carboxylic acid NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Connectivity Connectivity & Environment NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups MW_Formula MW & Formula MS->MW_Formula Structure Molecular Structure Connectivity->Structure Functional_Groups->Structure MW_Formula->Structure

Caption: Workflow for spectroscopic structure elucidation.

Conclusion

While direct experimental data for 7-Oxospiro[3.5]nonane-2-carboxylic acid remains to be published, a thorough analysis based on established spectroscopic principles allows for a confident prediction of its key spectral features. The combination of NMR, IR, and MS spectroscopy provides a comprehensive toolkit for the unambiguous identification and structural verification of this and related spirocyclic compounds. The methodologies and predicted data presented in this guide offer a valuable resource for scientists engaged in the synthesis and application of these important molecular scaffolds, facilitating their research and development efforts.

References

  • BenchChem. (n.d.). A Comparative Guide to the ¹H NMR Spectral Interpretation of Cyclobutane Carboxylic Acids.
  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Exploratory

CAS number and molecular structure of 7-Oxospiro[3.5]nonane-2-carboxylic acid.

An In-Depth Technical Guide to 7-Oxospiro[3.5]nonane-2-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular architectu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Oxospiro[3.5]nonane-2-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced biological activity, selectivity, and improved pharmacokinetic profiles is relentless. The concept of "escaping flatland"—moving beyond traditional two-dimensional aromatic scaffolds—has propelled the exploration of three-dimensional structures.[1] Among these, spirocyclic compounds have emerged as exceptionally powerful tools.[2][3] 7-Oxospiro[3.5]nonane-2-carboxylic acid is a prime exemplar of this class, merging a rigid spiro[3.5]nonane core with two distinct functional handles: a ketone and a carboxylic acid. This unique combination provides a structurally robust and synthetically versatile platform for building complex molecules, particularly in the development of therapeutics for neurological disorders, infectious diseases, and cancer.[2]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of 7-Oxospiro[3.5]nonane-2-carboxylic acid, focusing on its structural characteristics, a proposed synthetic strategy, its applications in research and development, and key safety considerations.

The defining feature of 7-Oxospiro[3.5]nonane-2-carboxylic acid is its spirocyclic core, where a cyclobutane ring and a cyclohexanone ring are joined by a single, shared quaternary carbon atom. This arrangement imparts significant conformational rigidity, which is highly advantageous in drug design for minimizing entropy loss upon binding to a biological target.[4]

Physicochemical and Identification Data

PropertyValueSource
CAS Number 1440962-16-2PubChem
Molecular Formula C₁₀H₁₄O₃PubChem
Molecular Weight 182.22 g/mol PubChem
IUPAC Name 7-oxospiro[3.5]nonane-2-carboxylic acidPubChem
SMILES C1CC2(CCC1=O)CC(C2)C(=O)OPubChem
InChI Key OPKMBKCMUQWYAX-UHFFFAOYSA-NPubChem

Molecular Structure Diagram

The structure below illustrates the spirocyclic fusion of the cyclobutane and cyclohexanone rings, with the carboxylic acid and ketone functionalities positioned for orthogonal chemical manipulation.

molecular_structure cluster_cyclohexanone cluster_cyclobutane cluster_carboxyl C1 C2 C1->C2 spiro C C2->spiro C3 C4 C3->C4 C5 C4->C5 O1 O C4->O1 C5->C1 spiro->C3 C6 spiro->C6 C7 C C6->C7 C8 C7->C8 C_carboxyl C C7->C_carboxyl C8->spiro O2 O C_carboxyl->O2 OH OH C_carboxyl->OH synthesis_workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps A Cyclohexane-1,4-dione monoethylene ketal C Step 1: Knoevenagel Condensation (Formation of Alkylidene Intermediate) A->C B Cyclobutane-1,1-dicarboxylic acid derivative B->C D Step 2: Michael Addition / Dieckmann Condensation (Spirocyclization) C->D Intermediate A E Step 3: Decarboxylation & Ketal Hydrolysis (Final Product Formation) D->E Intermediate B F Target Molecule: 7-Oxospiro[3.5]nonane-2-carboxylic acid E->F Purification

Sources

Foundational

An In-depth Technical Guide to the Potential Stereoisomers of 7-Oxospiro[3.5]nonane-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the potential stereoisomers of 7-Oxospiro[3.5]nonane-2-carboxyli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the potential stereoisomers of 7-Oxospiro[3.5]nonane-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The unique spirocyclic scaffold of this compound presents specific stereochemical considerations that are critical for understanding its biological activity and for regulatory compliance. This document will delve into the structural basis of its stereoisomerism, the theoretical number of stereoisomers, and practical strategies for their separation and characterization.

The Critical Role of Stereochemistry in Modern Drug Development

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a decisive factor in determining a drug's efficacy, safety, and metabolic profile.[1][2] Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity when interacting with small molecules.[3] Consequently, different stereoisomers of a chiral drug can elicit vastly different physiological responses. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects, as tragically exemplified by the case of thalidomide.[1]

The U.S. Food and Drug Administration (FDA) and other regulatory agencies have established stringent guidelines that mandate the characterization of the stereoisomeric composition of new chemical entities.[3][4] These guidelines necessitate the early determination of the absolute stereochemistry of chiral compounds and a thorough evaluation of the pharmacological and toxicological properties of each stereoisomer.[4] Therefore, a profound understanding of the potential stereoisomers of a drug candidate like 7-Oxospiro[3.5]nonane-2-carboxylic acid is not merely an academic exercise but a prerequisite for successful drug development.

Spirocyclic compounds, characterized by two rings sharing a single atom, are of particular interest in medicinal chemistry due to their rigid three-dimensional structures.[5][6] This rigidity can lead to higher binding affinity and selectivity for biological targets compared to more flexible, acyclic molecules.[5] The stereochemistry of these spiro systems is a key determinant of their biological activity.

Stereochemical Analysis of 7-Oxospiro[3.5]nonane-2-carboxylic acid

To ascertain the number of potential stereoisomers of 7-Oxospiro[3.5]nonane-2-carboxylic acid, a detailed examination of its molecular structure for stereogenic centers is necessary.

Identification of Stereogenic Centers

The chemical structure of 7-Oxospiro[3.5]nonane-2-carboxylic acid is presented below:

Chemical structure of 7-Oxospiro[3.5]nonane-2-carboxylic acid

Image Source: PubChem CID 91647447

A stereogenic center, or chiral center, is an atom (typically carbon) that is bonded to four different groups. Upon careful inspection of the molecule, we can identify two such centers:

  • C2: The carbon atom bearing the carboxylic acid group is bonded to a hydrogen atom, the carboxylic acid group (-COOH), and two different carbon atoms within the cyclobutane ring.

  • C5 (the spiro atom): The central carbon atom where the cyclobutane and cyclohexane rings are joined is bonded to four different carbon pathways within the two rings.

Theoretical Number of Stereoisomers

The maximum number of possible stereoisomers can be calculated using the formula 2^n, where 'n' is the number of stereogenic centers. For 7-Oxospiro[3.5]nonane-2-carboxylic acid, with n=2, the theoretical maximum number of stereoisomers is 2^2 = 4.

These four stereoisomers exist as two pairs of enantiomers. Due to the absence of a plane of symmetry in the molecule, meso compounds are not possible. Therefore, all four stereoisomers are chiral and optically active.

The four potential stereoisomers can be designated based on the R/S configuration at each of the two stereogenic centers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R).

  • (2R, 5R) and (2S, 5S) are a pair of enantiomers.

  • (2R, 5S) and (2S, 5R) are another pair of enantiomers.

  • The relationship between a member of one pair and a member of the other pair (e.g., (2R, 5R) and (2R, 5S)) is diastereomeric.

Caption: Relationship between the four potential stereoisomers.

Strategies for the Separation and Characterization of Stereoisomers

Given the existence of multiple stereoisomers, their separation and individual characterization are paramount for any drug development program involving 7-Oxospiro[3.5]nonane-2-carboxylic acid. A multi-pronged approach combining chiral chromatography, diastereomeric crystallization, and spectroscopic and crystallographic techniques is recommended.

Chiral Chromatography

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers.[7]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric separation. The use of a chiral stationary phase (CSP) allows for differential interaction with the enantiomers, leading to their separation. Polysaccharide-based CSPs are often a good starting point for method development.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a greener and often faster alternative to HPLC for chiral separations.[8] It typically uses supercritical CO2 as the mobile phase, reducing organic solvent consumption.

  • Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.) with different mobile phases (e.g., hexane/isopropanol, hexane/ethanol) and additives (e.g., trifluoroacetic acid for the carboxylic acid moiety).

  • Mobile Phase Optimization: Once a promising column is identified, optimize the mobile phase composition to achieve baseline separation with good resolution and reasonable retention times.

  • Method Validation: Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines.

  • Preparative Scale-Up: For isolation of individual enantiomers, scale up the optimized analytical method to a preparative HPLC system.

Caption: Workflow for chiral HPLC method development.

Diastereomeric Crystallization

This classical method involves reacting the racemic carboxylic acid with a chiral resolving agent to form a mixture of diastereomeric salts.[9] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Selection of Resolving Agent: Choose a suitable chiral amine (e.g., (R)- or (S)-α-methylbenzylamine, brucine, or other commercially available resolving agents) to react with the racemic carboxylic acid.

  • Salt Formation: Dissolve the racemic acid and one equivalent of the chiral resolving agent in a suitable solvent.

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out first.

  • Isolation and Purification: Filter the crystals and wash them with a small amount of cold solvent. Recrystallize to improve purity.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid to regenerate the enantiomerically enriched carboxylic acid.

  • Analysis: Determine the enantiomeric excess (e.e.) of the resolved acid by chiral HPLC.

Spectroscopic and Crystallographic Characterization

Once the stereoisomers are separated, their absolute configuration must be determined.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule.[10] This requires obtaining a high-quality crystal of one of the enantiomers, often as a salt with a chiral counter-ion of known absolute configuration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot directly determine the absolute configuration, it is invaluable for confirming the relative stereochemistry and purity of the separated isomers.[11] The use of chiral shift reagents can also help in distinguishing between enantiomers.

  • Chiroptical Spectroscopy:

    • Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra.

    • Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength.

TechniqueApplicationInformation Obtained
Chiral HPLC/SFC SeparationEnantiomeric purity, retention times
Diastereomeric Crystallization SeparationIsolation of individual enantiomers
X-ray Crystallography CharacterizationAbsolute stereochemistry, 3D structure
NMR Spectroscopy CharacterizationRelative stereochemistry, structural integrity, purity
Circular Dichroism CharacterizationConfirmation of enantiomeric relationship

Conclusion and Future Directions

The presence of two stereogenic centers in 7-Oxospiro[3.5]nonane-2-carboxylic acid gives rise to four potential stereoisomers. For the advancement of any drug development program involving this molecule, a systematic approach to the separation and characterization of these isomers is imperative. The strategies outlined in this guide, combining chiral chromatography, diastereomeric resolution, and advanced analytical techniques, provide a robust framework for achieving this.

Future work should focus on the development and validation of scalable and cost-effective methods for the enantioselective synthesis of the desired stereoisomer. This would be a significant step towards a more efficient and controlled manufacturing process, ultimately ensuring the safety and efficacy of any potential therapeutic agent derived from this promising spirocyclic scaffold.

References

  • TutorChase. What role does stereoisomerism play in drug development?[Link]

  • Chiralpedia. Part 9: Stereochemistry in Drug Discovery and Development.[Link]

  • D.J. D. & S.L. T. (2016). The Significance of Chirality in Drug Design and Development. PMC.[Link]

  • Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.[Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.[Link]

  • University of Arizona. (2019). Lecture 3: Stereochemistry and drugs.[Link]

  • Royal Society of Chemistry. A stereochemical journey around spirocyclic glutamic acid analogs.[Link]

  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle.[Link]

  • National Institutes of Health. (2018). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC.[Link]

  • American Chemical Society. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.[Link]

  • Stanford University. Symmetry, spectroscopy, and crystallography : the structural nexus in SearchWorks catalog.[Link]

  • National Center for Biotechnology Information. 7-Oxospiro[3.5]nonane-2-carboxylic acid. PubChem. [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[Link]

  • American Chemical Society. (2009). Toward Stereochemical Control, Monitoring, and Understanding of Crystal Nucleation. Crystal Growth & Design.[Link]

  • University of the Basque Country. 60456 - Crystallography and diffraction techniques.[Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.[Link]

  • National Institutes of Health. (2021). A stereochemical journey around spirocyclic glutamic acid analogs. PMC.[Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science.[Link]

  • International Journal of Exploring Emerging Trends in Engineering. CRYSTAL CHARACTERIZATION TECHNIQUES.[Link]

  • National Institutes of Health. (2018). Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review. PubMed.[Link]

  • MDPI. (2017). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[Link]

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Exploratory

Solubility and stability of 7-Oxospiro[3.5]nonane-2-carboxylic acid in common lab solvents.

Technical Guide: Characterization of 7-Oxospiro[3.5]nonane-2-carboxylic Acid A Comprehensive Analysis of Solubility and Stability for Drug Development Professionals Abstract This guide provides a detailed technical frame...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: Characterization of 7-Oxospiro[3.5]nonane-2-carboxylic Acid

A Comprehensive Analysis of Solubility and Stability for Drug Development Professionals

Abstract

This guide provides a detailed technical framework for characterizing the solubility and stability of 7-Oxospiro[3.5]nonane-2-carboxylic acid, a novel spirocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited publicly available data for this specific molecule[1], this document establishes a predictive and methodological approach grounded in fundamental chemical principles and established industry protocols. We present a systematic workflow for determining aqueous and organic solvent solubility, predictive models for solvent selection, and a comprehensive strategy for assessing chemical stability under forced degradation conditions as mandated by ICH guidelines. This includes detailed experimental protocols for solubility determination via the shake-flask method and a full forced degradation study (hydrolytic, oxidative, photolytic, and thermal). The causality behind experimental choices is explained, providing researchers with the necessary tools to generate robust and reliable data for this and other novel chemical entities.

Introduction and Molecular Profile

7-Oxospiro[3.5]nonane-2-carboxylic acid is a unique bicyclic organic compound featuring a spiro junction connecting a cyclobutane and a cyclohexane ring. The structure incorporates two key functional groups: a ketone on the cyclohexane ring and a carboxylic acid on the cyclobutane ring.

  • IUPAC Name: 7-oxospiro[3.5]nonane-2-carboxylic acid[1]

  • Molecular Formula: C₁₀H₁₄O₃[1]

  • Molecular Weight: 182.22 g/mol [1]

  • Structure:

    • A ketone at position 7 of the spiro[3.5]nonane core.

    • A carboxylic acid at position 2 of the spiro[3.5]nonane core.

    • The ketone and carboxylic acid are separated by three carbon atoms, classifying it as a gamma (γ)-keto acid . This structural feature is critical for its stability profile, as it is not susceptible to the facile thermal decarboxylation characteristic of beta (β)-keto acids.[2][3][4][5][6]

The interplay between the polar carboxylic acid group, the moderately polar ketone, and the nonpolar spirocyclic hydrocarbon backbone dictates its physicochemical properties, including solubility and stability. Understanding these properties is a prerequisite for any formulation, preclinical, or manufacturing development.

Predictive and Experimental Solubility Assessment

Solubility is a critical determinant of a compound's bioavailability and suitability for various experimental and formulation contexts.[7][8] We will approach solubility from two perspectives: theoretical prediction to guide solvent selection and a definitive experimental determination.

Theoretical Framework for Solubility Prediction

Predictive models are invaluable for narrowing the experimental search space for suitable solvents.[9][10]

The principle of "like dissolves like" provides a foundational estimate. The molecule has a polar, protic carboxylic acid group capable of hydrogen bonding, a polar, aprotic ketone group, and a significant nonpolar hydrocarbon scaffold.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be moderate. The carboxylic acid will interact favorably through hydrogen bonding, but the nonpolar spiro-hydrocarbon core will limit extensive solubility. Solubility in aqueous media will be highly pH-dependent, increasing significantly at pH values above the molecule's pKa as the highly polar carboxylate salt is formed.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): Good solubility is predicted. These solvents can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions with the ketone, while also accommodating the nonpolar structure.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the presence of the highly polar carboxylic acid and ketone functional groups.

HSP provides a more quantitative prediction by breaking down intermolecular forces into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11][12][13][14] A solvent is likely to dissolve a solute if their HSP values are similar. While the HSP for 7-Oxospiro[3.5]nonane-2-carboxylic acid is unknown, we can estimate it or determine it experimentally. The table below lists the HSP for common lab solvents, which can be used to systematically screen for optimal solubility.[15]

Table 1: Hansen Solubility Parameters of Common Laboratory Solvents

Solvent δD (Dispersion) δP (Polar) δH (Hydrogen Bonding)
Water 15.5 16.0 42.3
Methanol 14.7 12.3 22.3
Ethanol 15.8 8.8 19.4
Acetone 15.5 10.4 7.0
Acetonitrile 15.3 18.0 6.1
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2
N,N-Dimethylformamide (DMF) 17.4 13.7 11.3
Tetrahydrofuran (THF) 16.8 5.7 8.0
Dichloromethane (DCM) 17.0 7.3 7.1
Toluene 18.0 1.4 2.0
Hexane 14.9 0.0 0.0

(Data compiled from various sources for illustrative purposes)[12][15]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][16][17][18] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, then measuring the concentration of the dissolved compound in the supernatant.

  • Preparation: Add an excess amount of crystalline 7-Oxospiro[3.5]nonane-2-carboxylic acid (e.g., 5-10 mg) to a series of glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to its respective vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium (typically 24 to 48 hours).[7][18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution & Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19][20][21][22] A standard calibration curve must be prepared to ensure accurate quantification.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Seal and Agitate (24-48h at 25°C) B->C D Settle & Centrifuge C->D E Withdraw Supernatant D->E F Dilute Aliquot E->F G Quantify via Validated HPLC Method F->G H Calculate Solubility (e.g., mg/mL) G->H G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Compound Stock (1 mg/mL in MeCN/MeOH) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) D Oxidation (3% H2O2, RT) E Photolytic (ICH Q1B) F Thermal (Solid/Solution, 80°C) G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze via Stability- Indicating HPLC-PDA H->I J Assess Peak Purity & Calculate Mass Balance I->J

Caption: Workflow for Forced Degradation Studies.

Conclusion

The successful development of 7-Oxospiro[3.5]nonane-2-carboxylic acid requires a thorough understanding of its fundamental physicochemical properties. This guide outlines a comprehensive, first-principles approach to systematically determine its solubility in a range of common laboratory solvents and to rigorously assess its chemical stability. By employing the standardized shake-flask method for solubility and conducting a full, ICH-compliant forced degradation study, researchers can generate the critical data needed for informed decision-making in formulation development, process chemistry, and regulatory submissions. The provided protocols serve as a robust template for the characterization of this and other novel chemical entities, ensuring scientific integrity and accelerating the path to application.

References

  • COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Available from: [Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. (2022-07-13). Available from: [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. (2021-12-13). Available from: [Link]

  • Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. European Journal of Pharmaceutical Sciences. (2013). Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998-01-01). Available from: [Link]

  • COSMO-RS. Wikipedia. Available from: [Link]

  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. (2024-09-24). Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. (2020-10-22). Available from: [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. (2024-11-17). Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024-12-09). Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Why are beta-ketoacids better at decarboxylation than gamma or delta? Chemistry Stack Exchange. (2016-06-18). Available from: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. (2018-08-31). Available from: [Link]

  • Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists. Available from: [Link]

  • Shake Flask Method Summary. BioAssay Systems. Available from: [Link]

  • 7-Oxospiro[3.5]nonane-2-carboxylic acid. PubChem. Available from: [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Available from: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available from: [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. Available from: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available from: [Link]

  • Hansen Solubility Parameters. Hansen-solubility.com. Available from: [Link]

  • Aldehydes and Ketones. MSU Chemistry. Available from: [Link]

  • Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube. (2023-02-07). Available from: [Link]

  • What does the hydrolysis of ketones yield? Quora. (2018-03-30). Available from: [Link]

  • Decarboxylation. Master Organic Chemistry. (2022-05-20). Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Beta-keto acids are unusually unstable and will lose the carboxylate group under certain... Homework.Study.com. Available from: [Link]

  • Hansen solubility parameter. Wikipedia. Available from: [Link]

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  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. (2022-04-18). Available from: [Link]

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Foundational

The Spirocyclic Scaffold: A New Dimension in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Escaping Flatland in Drug Design For decades, the landscape of medicinal chemistry has been dominated by flat, aro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Escaping Flatland in Drug Design

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While effective, these two-dimensional scaffolds often present challenges in achieving high target specificity and favorable pharmacokinetic profiles. The concept of "escaping flatland" has gained significant traction, encouraging the exploration of three-dimensional molecular architectures to unlock new pharmacological potential. Among the most promising of these 3D scaffolds are spirocyclic compounds.

Spirocycles are unique bicyclic systems where two rings are connected by a single, shared atom known as the spiro atom. This structural feature imparts a rigid, well-defined three-dimensional geometry, allowing for precise spatial orientation of functional groups. This guide provides a comprehensive overview of the role of spirocyclic compounds in modern medicinal chemistry, from their fundamental properties and synthesis to their application in clinical candidates and approved drugs.

The Spirocyclic Advantage: More Than Just a Twist

The incorporation of a spirocyclic moiety into a drug candidate can offer a multitude of advantages over traditional planar systems. These benefits stem from their inherent structural properties and can significantly impact a molecule's biological activity and developability.

Enhanced Target Engagement and Selectivity

The rigid nature of spirocyclic scaffolds restricts the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and potency. Furthermore, the precise three-dimensional arrangement of substituents allows for more specific interactions with the target protein, minimizing off-target effects and improving selectivity.

Improved Physicochemical and Pharmacokinetic Properties

A significant challenge in drug development is optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Spirocyclic compounds can positively influence these properties in several ways:

  • Increased Solubility: The introduction of sp³-rich spirocyclic scaffolds can disrupt the planarity and crystallinity of a molecule, often leading to improved aqueous solubility.

  • Modulated Lipophilicity: Spirocycles can be used to fine-tune a compound's lipophilicity (logP), a critical parameter for membrane permeability and overall drug-likeness.

  • Enhanced Metabolic Stability: The quaternary spirocenter and its surrounding atoms can be less susceptible to metabolic enzymes, leading to increased metabolic stability and a longer half-life in the body.

Exploration of Novel Chemical Space and Intellectual Property

The unique and diverse architectures of spirocyclic compounds allow for the exploration of novel chemical space, moving away from heavily populated areas of the chemical universe. This can lead to the discovery of first-in-class drugs with novel mechanisms of action and provides a strong foundation for securing intellectual property rights.

Key Synthetic Strategies for Spirocyclic Scaffolds

The construction of the sterically hindered quaternary spirocenter is the primary challenge in the synthesis of spirocyclic compounds. A variety of synthetic methodologies have been developed to address this challenge, broadly categorized into intramolecular and intermolecular approaches.

Intramolecular Cyclization

Intramolecular reactions are a powerful tool for the formation of spirocycles, where a pre-formed ring serves as a template for the construction of the second ring. Common strategies include:

  • Alkylation: The intramolecular alkylation of a nucleophilic center onto an electrophilic carbon is a fundamental approach.

  • Heck Reaction: Palladium-catalyzed intramolecular Heck reactions can efficiently form spirocyclic systems.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for the synthesis of a wide range of spirocycles.

Intermolecular Reactions

Intermolecular reactions involve the coming together of two or more separate molecules to form the spirocyclic core. Key examples include:

  • [3+2] Cycloaddition: The reaction of a three-atom component with a two-atom component is a common strategy for constructing five-membered spirocycles.

  • Diels-Alder Reaction: This powerful cycloaddition reaction can be employed to form six-membered spirocyclic systems.

  • Multi-component Reactions: These reactions, where three or more reactants combine in a single step, offer an efficient route to complex spirocyclic structures.

Experimental Protocol: Synthesis of a Spiro-hydantoin Derivative

This protocol details the synthesis of 3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, a representative spiro-hydantoin, via a modified Bucherer-Bergs reaction.

Step 1: Synthesis of 3',4'-Dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione

Materials:

  • 3,4-dihydronaphthalen-1(2H)-one

  • Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • 96% Ethanol (C₂H₅OH)

  • 25% Aqueous ammonia (NH₃)

  • 6 N Hydrochloric acid (HCl)

  • Water (H₂O)

Procedure:

  • To a suitable autoclave, add 3,4-dihydronaphthalen-1(2H)-one (14.62 g, 100 mmol), sodium cyanide (7.35 g, 150 mmol), and ammonium carbonate (28.8 g, 300 mmol).

  • Add 150 mL of 96% ethanol and 160 mL of 25% aqueous ammonia to the autoclave.

  • Seal the autoclave and heat to 125 °C for 3.5 hours.

  • After cooling to room temperature, carefully vent the autoclave and pour the reaction mixture into 750 mL of water.

  • Acidify the mixture to pH 2 with 6 N HCl. A light brown product will crystallize.

  • Filter the solid product and wash with water until the washings are neutral.

  • Recrystallize the crude product from tetrahydrofuran to yield the pure spiro-hydantoin.

Expected Yield: Approximately 18.5 g (86%).

Spirocycles as Bioisosteres: A Paradigm Shift in Analogue Design

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Spirocyclic scaffolds have emerged as highly effective bioisosteres for a variety of common functional groups, offering a means to improve physicochemical properties while maintaining or enhancing potency.

Common Functional GroupSpirocyclic Bioisostere ExampleRationale for Replacement
Piperazine2,7-Diazaspiro[3.5]nonaneThe spirocyclic analogue can offer improved metabolic stability and reduced off-target effects, particularly at hERG.
Morpholine2-Oxa-6-azaspiro[3.3]heptaneThis replacement can lead to increased aqueous solubility and a more favorable three-dimensional vector for substituent placement.
tert-ButylSpiro[2.2]pentaneThe highly rigid spirocycle can mimic the steric bulk of a tert-butyl group while introducing a more defined 3D shape.

Case Study: Revumenib (SNDX-5613) - A Spirocyclic Menin-MLL Inhibitor

A compelling example of the successful application of a spirocyclic scaffold in a clinically approved drug is revumenib (SNDX-5613). Approved in 2024 for the treatment of relapsed or refractory acute leukemia with a KMT2A rearrangement, revumenib features a central 2,7-diazaspiro[3.5]nonane core.

The development of revumenib began with a fragment-based screen that identified a piperazine-containing hit. However, this initial fragment suffered from suboptimal potency and pharmacokinetic properties. The pivotal design decision was the replacement of the flexible piperazine with the rigid 2,7-diazaspiro[3.5]nonane scaffold. This modification served several critical purposes:

  • Optimized Binding: The spirocyclic core precisely orients the key pharmacophoric elements for optimal interaction with the menin protein. A crucial cation-π interaction between the protonated piperidine nitrogen of the spirocycle and two tyrosine residues (Tyr319 and Tyr323) is a major driver of the drug's high affinity.

  • Improved Physicochemical Properties: The spirocyclic scaffold contributed to an overall improvement in the drug-like properties of the molecule, including solubility and metabolic stability.

  • Enhanced Selectivity: The rigid conformation imposed by the spirocycle led to a highly selective inhibitor of the menin-KMT2A interaction.

Clinical trials of revumenib have demonstrated impressive efficacy in a heavily pre-treated patient population, leading to its accelerated approval. The success of revumenib underscores the transformative potential of incorporating spirocyclic scaffolds in drug design.

The Growing Clinical Impact of Spirocyclic Drugs

The theoretical advantages of spirocyclic scaffolds are increasingly being validated in the clinic. A growing number of spirocyclic drugs have received regulatory approval, and many more are progressing through clinical trials.

Approved Spirocyclic Drugs
Drug NameCompanyTherapeutic AreaSpirocyclic Core
Revumenib Syndax PharmaceuticalsOncology (Acute Leukemia)2,7-Diazaspiro[3.5]nonane
Spironolactone G.D. Searle & Co.Cardiology (Hypertension)Spirolactone
Griseofulvin VariousInfectious Disease (Antifungal)Spiro[benzofuran-2,1'-cyclohexane]
Fluspirilene Janssen PharmaceuticaCNS (Antipsychotic)1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Irbesartan SanofiCardiology (Hypertension)Spiro[cyclopentane-1,4'-imidazoline]
Ledipasvir Gilead SciencesInfectious Disease (Hepatitis C)Spiro[fluorene-9,2'-pyrrolidine]
Rolapitant TesaroOncology (Chemotherapy-induced nausea)Spiro[piperidine-4,5'-pyrrolo[1,2-c]imidazol]-1'-one
Selected Spirocyclic Drugs in Clinical Development
Drug Name/CodeCompany/SponsorTherapeutic AreaStage of Development
FHD-609 Foghorn TherapeuticsOncology (Synovial Sarcoma)Phase 1
AMG-8718 AmgenNeurology (Alzheimer's Disease)Preclinical
ETX0914 Entasis TherapeuticsInfectious Disease (Gonorrhea)Phase 3
MK-1602 MerckNeurology (Migraine)Phase 2
MI-77301 Sanofi/Ascentage PharmaOncologyPhase 1

Conclusion: The Future is Three-Dimensional

Spirocyclic compounds represent a powerful and versatile tool in the medicinal chemist's arsenal. Their inherent three-dimensionality offers a clear path to overcoming many of the limitations associated with traditional flatland molecules. From enhancing target engagement and selectivity to improving physicochemical and pharmacokinetic properties, the "spirocyclic advantage" is undeniable. The growing number of spirocyclic drugs in clinical development and on the market is a testament to their transformative potential. As synthetic methodologies continue to evolve and our understanding of structure-property relationships deepens, we can expect to see an even greater surge in the application of these fascinating molecular architectures in the pursuit of novel and effective medicines.

References

  • Syndax Pharmaceuticals. (2024). Revuforj (revumenib)
  • Stein, E. M., et al. (2024). Revumenib in Patients with KMT2A-Rearranged or NPM1-Mutant Acute Leukemia. Journal of Clinical Oncology.
  • Issa, G. C., et al. (2023). Revumenib in Relapsed/Refractory KMT2A-Rearranged or NPM1-Mutant Acute Leukemia.
  • Arellano, M. L., et al. (2025).
  • Stein, E. M. (2025).
  • Targeted Oncology. (2024). Revumenib for NPM1-Mutant AML Succeeds in Pivotal Trial.
  • National Cancer Institute. (2023).
  • Syndax Pharmaceuticals. (2024). Syndax Presents Positive Revuforj® (revumenib)
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • American Society of Hematology. (2025). Menin inhibition with revumenib for NPM1-mutated relapsed or refractory acute myeloid leukemia: the AUGMENT-101 study. Blood.
  • Chupakhin, E., Babich, O., Prosekov, A., Asyakina, L., & Krasavin, M. (n.d.).
  • Issa, G. C., et al. (n.d.).
  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery.
  • Dias, L. C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC.
  • Dias, L. C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Moshnenko, N., et al. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • ChemBridge Corpor
  • Ganguly, S., Bhakta, S., & Ghosh, T. (n.d.). Examples of approved and late clinical trial spirocyclic drugs.
Exploratory

An In-depth Technical Guide to the Early-Stage Investigation of 7-Oxospiro[3.5]nonane-2-carboxylic Acid Derivatives

Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive framework for the initial stages of research and development focused on a novel chemical scaffold: 7-Oxospiro[3.5]nonane-2-carboxyl...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the initial stages of research and development focused on a novel chemical scaffold: 7-Oxospiro[3.5]nonane-2-carboxylic acid and its derivatives. As this specific molecule is not extensively documented in current literature, this document outlines a robust, first-principles approach to its synthesis, characterization, and preliminary biological evaluation. We will navigate the logical progression from initial chemical synthesis and diversification to a tiered screening cascade, incorporating in silico modeling, in vitro assays, and early ADME-Tox profiling. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility, and are grounded in established principles of medicinal chemistry and drug discovery.

Introduction: The Rationale for Investigating Spiro[3.5]nonane Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over more traditional, planar aromatic systems by enabling more precise and novel interactions with biological targets. This unique topology can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The spiro[3.5]nonane core, in particular, which joins a cyclobutane and a cyclohexane ring, presents a compelling starting point for fragment-based and lead-oriented synthesis. The incorporation of a ketone and a carboxylic acid moiety, as in 7-Oxospiro[3.5]nonane-2-carboxylic acid, provides two versatile chemical handles for both derivatization and interaction with protein targets, such as GPCRs, enzymes, and ion channels.

This guide will lay out a strategic pathway for the early-stage exploration of this promising, yet underexplored, chemical space.

Synthesis and Library Generation

The initial and most critical phase is the establishment of a reliable and scalable synthetic route to the core scaffold and its subsequent diversification. Given the novelty of the target molecule, a proposed synthetic strategy is outlined below, drawing from established organic chemistry principles.

Proposed Synthesis of the Core Scaffold

A plausible retrosynthetic analysis suggests that the 7-Oxospiro[3.5]nonane-2-carboxylic acid core can be assembled from commercially available starting materials. A key step would likely involve a [2+2] cycloaddition or a Michael addition followed by an intramolecular aldol condensation.

Experimental Protocol: Synthesis of 7-Oxospiro[3.5]nonane-2-carboxylic acid

  • Step 1: Michael Addition. React commercially available cyclobutanecarboxylic acid with a suitable cyclohexenone derivative (e.g., cyclohex-2-en-1-one) in the presence of a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to facilitate the conjugate addition.

  • Step 2: Intramolecular Aldol Condensation. The resulting enolate is then quenched, and the product is treated with a milder base (e.g., potassium carbonate) in a protic solvent (e.g., methanol) to promote an intramolecular aldol reaction, leading to the formation of the spirocyclic ketone.

  • Step 3: Purification. The crude product is purified via column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Step 4: Characterization. The structure of the final compound is confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to verify the presence of the ketone and carboxylic acid functional groups.

Derivative Library Design and Synthesis

With the core scaffold in hand, the next phase involves creating a focused library of derivatives to explore the structure-activity relationship (SAR). The carboxylic acid and ketone moieties serve as primary points for diversification.

  • Amide and Ester Formation: The carboxylic acid can be readily converted to a diverse range of amides and esters by coupling with a library of commercially available amines and alcohols using standard coupling reagents like HATU or EDC/HOBt.

  • Reductive Amination: The ketone can be subjected to reductive amination with various primary and secondary amines to introduce diverse substituents at the 7-position.

  • Grignard and Wittig Reactions: The ketone also allows for carbon-carbon bond formation through Grignard or Wittig reactions to further expand the chemical space.

A well-designed library will systematically vary steric bulk, electronics, and hydrogen bonding potential at these positions to maximize the chances of identifying active compounds.

In Silico Screening and Physicochemical Profiling

Prior to extensive in vitro screening, computational methods can be employed to prioritize the synthesized library and predict potential biological targets and liabilities.

Target Identification and Virtual Screening

Given the structural features of the scaffold, potential protein target classes can be hypothesized. For instance, the carboxylic acid may mimic a natural substrate for a variety of enzymes or act as a key binding element in GPCRs.

  • Reverse Docking: The core scaffold and a representative set of derivatives can be screened against a panel of known protein structures using reverse docking algorithms to identify potential binding partners.

  • Pharmacophore Modeling: If a specific target or family of targets is of interest, pharmacophore models can be generated based on known ligands, and the virtual library can be screened for compounds that match the model.

Physicochemical Property Prediction

Early assessment of drug-likeness is crucial. A standard set of physicochemical properties should be calculated for the entire virtual library.

PropertyAcceptable Range (Lipinski's Rule of 5)Importance
Molecular Weight (MW)< 500 DaInfluences absorption and distribution.
LogP (Octanol-Water)< 5A measure of lipophilicity, affecting solubility and permeability.
Hydrogen Bond Donors (HBD)< 5Impacts solubility and membrane permeability.
Hydrogen Bond Acceptors (HBA)< 10Influences solubility and binding interactions.

This initial in silico assessment helps to flag compounds with potential liabilities and to prioritize the library for synthesis and wet lab screening.

Tiered In Vitro Screening Cascade

A tiered approach to in vitro screening is recommended to efficiently identify and characterize promising compounds while conserving resources.

Tier 1: Primary Screening

The entire synthesized library should be subjected to high-throughput primary screens against one or more putative targets identified through in silico methods or based on broader biological hypotheses.

Experimental Protocol: Example Primary Enzyme Inhibition Assay

  • Assay Preparation: A solution of the target enzyme and its fluorescently labeled substrate is prepared in an appropriate assay buffer.

  • Compound Addition: The library compounds are dispensed into 384-well plates at a single, high concentration (e.g., 10 µM).

  • Incubation: The enzyme/substrate solution is added to the plates, and the reaction is allowed to proceed for a predetermined time at a controlled temperature (e.g., 37 °C).

  • Signal Detection: The reaction is stopped, and the fluorescence is read using a plate reader. A decrease in signal relative to a DMSO control indicates potential inhibition.

  • Hit Identification: Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are considered "hits" and are advanced to the next tier.

Tier 2: Dose-Response and Selectivity

Hits from the primary screen are then subjected to more rigorous testing to confirm their activity and assess their selectivity.

  • IC₅₀/EC₅₀ Determination: Compounds are tested in a dose-response format (typically an 8- or 10-point concentration curve) to determine their potency (IC₅₀ for inhibitors, EC₅₀ for activators).

  • Selectivity Profiling: Confirmed hits are screened against a panel of related off-target proteins to assess their selectivity. A highly selective compound is generally preferred to minimize potential side effects.

Tier 3: Early ADME-Tox Profiling

The most promising hits from Tier 2 should undergo a preliminary assessment of their absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties.

AssayPurposeMethodology
Solubility To assess the aqueous solubility of the compound.Kinetic or thermodynamic solubility assays using HPLC-UV or nephelometry.
Permeability To evaluate the ability of the compound to cross cell membranes.Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability To determine the susceptibility of the compound to metabolic enzymes.Incubation with liver microsomes and analysis of parent compound decay.
Cytotoxicity To assess the general toxicity of the compound to cells.Incubation with a representative cell line (e.g., HepG2) and measurement of cell viability (e.g., MTT assay).

Data Integration and Candidate Selection

The final step in this early-stage investigation is to integrate all the data generated from the various assays to select lead candidates for further development.

Workflow: Data Integration and Candidate Selection

G cluster_0 Library Generation cluster_1 In Silico Profiling cluster_2 In Vitro Screening Cascade cluster_3 Decision Making Synthesis Synthesis of Core & Derivatives VirtualScreen Virtual Screening & Target ID Synthesis->VirtualScreen PhysChem Physicochemical Prediction VirtualScreen->PhysChem PrimaryScreen Tier 1: Primary Screen PhysChem->PrimaryScreen DoseResponse Tier 2: Dose-Response & Selectivity PrimaryScreen->DoseResponse ADMETox Tier 3: Early ADME-Tox DoseResponse->ADMETox DataIntegration Data Integration & SAR Analysis ADMETox->DataIntegration LeadCandidate Lead Candidate Selection DataIntegration->LeadCandidate

Caption: A workflow for early-stage drug discovery.

The ideal lead candidate will exhibit a balance of the following attributes:

  • Potency: High affinity for the target of interest (low nM to µM IC₅₀/EC₅₀).

  • Selectivity: Minimal activity against related off-targets.

  • Favorable ADME-Tox Profile: Good solubility, permeability, and metabolic stability, with low cytotoxicity.

  • Synthetic Tractability: A chemical structure that is amenable to further optimization.

Conclusion and Future Directions

This guide has provided a comprehensive and actionable framework for the early-stage investigation of 7-Oxospiro[3.5]nonane-2-carboxylic acid derivatives. By following a logical progression of synthesis, in silico profiling, and a tiered in vitro screening cascade, researchers can efficiently explore this novel chemical space and identify promising lead candidates for further preclinical development. The emphasis on robust, self-validating protocols and the integration of computational and experimental data are critical for maximizing the chances of success in the challenging field of drug discovery. Future work will focus on the optimization of lead candidates to improve their overall pharmacological profile and to establish a clear in vivo proof-of-concept.

References

  • Note: As "7-Oxospiro[3.
Foundational

Theoretical and computational studies of the 7-Oxospiro[3.5]nonane-2-carboxylic acid structure.

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 7-Oxospiro[3.5]nonane-2-carboxylic Acid Authored by: A Senior Application Scientist Foreword: The Imperative for Three-Dimensional Scaffolds in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 7-Oxospiro[3.5]nonane-2-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that can effectively modulate biological targets has led to a paradigm shift away from planar, two-dimensional structures. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged scaffolds due to their inherent three-dimensionality and conformational rigidity.[1][2] This unique topology allows for a more precise spatial arrangement of pharmacophoric features, enhancing binding affinity and selectivity for target proteins.[1]

Among this class of molecules, 7-Oxospiro[3.5]nonane-2-carboxylic acid presents a compelling case for detailed structural investigation. Its framework, comprising a cyclobutane ring fused to a cyclohexanone ring at a central spiro-carbon, and bearing a carboxylic acid moiety, offers a rich stereochemical and conformational landscape.[3] Such compounds are valuable in the design of novel drug candidates, particularly for neurological and inflammatory disorders.[4] This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to elucidate the structural and electronic properties of this molecule, intended for researchers, scientists, and drug development professionals.

Theoretical Underpinnings of the Spirocyclic Core

A robust computational investigation begins with a firm grasp of the underlying theoretical principles governing the molecule's structure. The unique spirocyclic nature of 7-Oxospiro[3.5]nonane-2-carboxylic acid imposes significant conformational constraints that dictate its overall topology.

Conformational Landscape and Stereoisomerism

The structure's conformational flexibility is primarily dictated by the puckering of the two rings. The cyclohexanone ring is expected to adopt a chair-like conformation to minimize steric strain, though boat and twist-boat conformations are also possible. The cyclobutane ring is not planar and will exhibit a puckered conformation. The spiro fusion point acts as a rigid pivot, restricting the relative motion of the two rings.

Furthermore, the molecule possesses two chiral centers: the spiro-carbon and the carbon atom of the cyclobutane ring to which the carboxylic acid is attached. This gives rise to the potential for multiple diastereomers and enantiomers, each with a unique three-dimensional arrangement and, consequently, distinct biological activity. A comprehensive theoretical study must, therefore, consider all possible stereoisomers.

The Conformational Preference of the Carboxylic Acid Group

The orientation of the carboxylic acid's hydroxyl group is another critical conformational variable. It can exist in either a syn or anti conformation relative to the carbonyl group. While the syn conformation is generally more stable in the gas phase, the energy difference between the two can be significantly reduced in a solvent environment.[5][6] The presence of the nearby ketone in the 7-oxo position introduces the possibility of intramolecular hydrogen bonding, which could further influence this conformational equilibrium.

A Validated Computational Workflow for Structural Elucidation

The following section outlines a step-by-step, self-validating computational protocol for the in-depth analysis of 7-Oxospiro[3.5]nonane-2-carboxylic acid. The causality behind each methodological choice is explained to ensure technical accuracy and reproducibility.

Diagram: Computational Workflow

G cluster_0 Initial Setup cluster_1 Conformational Analysis cluster_2 Quantum Mechanical Refinement cluster_3 Property Prediction & Analysis start 1. Generation of Stereoisomers and Initial 3D Structures conf_search 2. Molecular Mechanics Conformational Search start->conf_search Initial Geometries md_sim 3. Molecular Dynamics Sampling conf_search->md_sim Broad Conformational Set clustering 4. Clustering and Selection of Low-Energy Conformers md_sim->clustering Sampled Structures dft_opt 5. DFT Geometry Optimization and Frequency Calculation clustering->dft_opt Unique Low-Energy Conformers solvation 6. Inclusion of Solvation Effects (e.g., SMD, PCM) dft_opt->solvation Gas-Phase Minima spec_pred 7. Prediction of Spectroscopic Data (IR, NMR) solvation->spec_pred Solvated Minima analysis 8. Analysis of Structural Parameters and Energetics spec_pred->analysis Predicted Data

Caption: A validated workflow for the computational analysis of flexible molecules.

Step-by-Step Experimental Protocols
Protocol 1: Conformational Search and Analysis
  • Initial Structure Generation : Generate the 3D coordinates for all possible stereoisomers of 7-Oxospiro[3.5]nonane-2-carboxylic acid.

  • Molecular Mechanics (MM) Optimization : Perform an initial geometry optimization of each stereoisomer using a robust force field such as MMFF94. This step provides a reasonable starting geometry.

  • Systematic Conformational Search : Systematically rotate all rotatable bonds (e.g., the bond connecting the carboxylic acid to the cyclobutane ring) in increments of 15-30 degrees, performing an MM energy minimization at each step.

  • Molecular Dynamics (MD) Simulation : For the lowest energy conformers from the systematic search, perform a short MD simulation (e.g., 1-5 nanoseconds) at an elevated temperature (e.g., 500 K) to overcome rotational barriers and explore a wider range of the conformational space.[7]

  • Clustering : Collect snapshots from the MD trajectory at regular intervals and perform geometry optimization on each. Cluster the resulting structures based on RMSD (Root Mean Square Deviation) to identify unique low-energy conformers.

Protocol 2: Quantum Chemical Calculations
  • DFT Geometry Optimization : Take the unique, low-energy conformers identified in Protocol 1 and perform full geometry optimization using Density Functional Theory (DFT). A suitable level of theory is the M06-2X functional with the 6-31+G(d,p) basis set, which has demonstrated accuracy for carboxylic acids.[8]

  • Frequency Calculations : Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Solvation Modeling : To simulate an aqueous environment, re-optimize the geometries and calculate the energies using an implicit solvent model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[8] This is crucial as solvent can significantly impact conformational energies.[5][6]

Protocol 3: Spectroscopic Property Prediction
  • IR Spectrum Prediction : The output of the frequency calculation provides the vibrational modes and their intensities, which can be used to generate a theoretical IR spectrum. Key peaks to analyze include the C=O stretches of the ketone and carboxylic acid, and the broad O-H stretch of the acid.[9][10]

  • NMR Spectrum Prediction : Using the DFT-optimized geometries in the presence of a solvent model, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shieldings can be converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

Data Presentation and Interpretation

The results of the computational studies should be presented in a clear and concise manner to facilitate interpretation and comparison with experimental data.

Tabulated Energetic and Geometric Data

A summary of the relative energies of the most stable conformers allows for the calculation of their Boltzmann populations at room temperature, providing insight into the predominant species in solution.

Conformer IDRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)Boltzmann Population (Aqueous, 298 K)Key Dihedral Angle (°C-C-C-O)
Conf-1 0.000.0075.3%178.5
Conf-2 1.250.9515.1%-65.2
Conf-3 2.101.804.5%70.1
...............

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Predicted vs. Experimental Spectroscopic Data

A direct comparison of the computationally predicted spectroscopic data with experimental results is the ultimate validation of the theoretical model.

Spectroscopic ParameterPredicted ValueExperimental Value
IR: C=O (ketone) stretch (cm⁻¹) 17151710
IR: C=O (acid) stretch (cm⁻¹) 17451740
IR: O-H (acid) stretch (cm⁻¹) 3300-2500 (broad)3350-2550 (broad)
¹H NMR: COOH (ppm) 10.0-12.011.5
¹³C NMR: COOH (ppm) 175-185179
¹³C NMR: C=O (ketone) (ppm) 205-215210

Conclusion and Future Outlook

The computational methodologies detailed in this guide provide a powerful framework for the structural elucidation of 7-Oxospiro[3.5]nonane-2-carboxylic acid. By combining molecular mechanics, molecular dynamics, and high-level quantum chemical calculations, a comprehensive understanding of its conformational preferences, stereochemical features, and spectroscopic properties can be achieved. This knowledge is invaluable for rational drug design, enabling the optimization of molecular geometry to enhance biological activity and pharmacokinetic properties. Future studies could expand on this work by investigating the molecule's interaction with specific biological targets through molecular docking and more extensive molecular dynamics simulations, further bridging the gap between theoretical chemistry and practical drug development.

References

  • Title: Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution Source: OSTI.GOV URL: [Link]

  • Title: Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid Source: NIH National Library of Medicine URL: [Link]

  • Title: Assessing the Conformational Equilibrium of Carboxylic Acid via Quantum Mechanical and Molecular Dynamics Studies on Acetic Acid Source: eScholarship.org URL: [Link]

  • Title: Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy Source: The Journal of Chemical Physics URL: [Link]

  • Title: Theory Untangles Fascinating Properties of Spiro-Compounds Source: Mario Barbatti URL: [Link]

  • Title: Computational Chemistry Source: SpiroChem URL: [Link]

  • Title: A computational study on mechanistic aspects of multicomponent synthesis of novel spiro-annulated biologically active scaffolds Source: AIP Publishing URL: [Link]

  • Title: Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule Source: PubMed Central URL: [Link]

  • Title: Spiro Compounds: A Brief History Source: ResearchGate URL: [Link]

  • Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]

  • Title: Spiro compound - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 7-Oxospiro[3.5]nonane-2-carboxylic acid Source: PubChem URL: [Link]

  • Title: Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories Source: RSC Publishing URL: [Link]

  • Title: 7-oxospiro[3.5]nonane-2-carboxylic acid Source: MySkinRecipes URL: [Link]

  • Title: 21.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

  • Title: CH 336: Carboxylic Acid Spectroscopy Source: Oregon State University URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 7-Oxospiro[3.5]nonane-2-carboxylic acid.

An Application Note and Step-by-Step Protocol for the Proposed Synthesis of 7-Oxospiro[3.5]nonane-2-carboxylic Acid Introduction: The Significance of Spirocyclic Scaffolds Spirocyclic systems, characterized by two rings...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Protocol for the Proposed Synthesis of 7-Oxospiro[3.5]nonane-2-carboxylic Acid

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are privileged structural motifs in medicinal chemistry and natural product synthesis. Their rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. 7-Oxospiro[3.5]nonane-2-carboxylic acid is a valuable building block that combines the spirocyclic ketone framework with a carboxylic acid handle, making it a versatile intermediate for the synthesis of more complex molecules, potentially for drug discovery and materials science. This document outlines a proposed, detailed, step-by-step protocol for the synthesis of this target molecule, based on established and reliable organic chemistry transformations.

Retrosynthetic Analysis and Strategic Overview

As no direct published synthesis for 7-Oxospiro[3.5]nonane-2-carboxylic acid is readily available, a plausible synthetic route has been devised. The core of the strategy revolves around the construction of the cyclohexanone ring onto a pre-functionalized cyclobutane core via an intramolecular Dieckmann condensation. This powerful C-C bond-forming reaction is ideal for creating five- and six-membered rings.[1][2] The retrosynthetic analysis is depicted below.

The target molecule 1 can be obtained through the hydrolysis and decarboxylation of the β-keto ester intermediate 2 . This intermediate is the direct product of a Dieckmann condensation of the tetraester 3 . The tetraester 3 can be assembled by alkylating diethyl malonate with the cyclobutane electrophile 4 , which possesses a suitable leaving group (e.g., tosylate). Intermediate 4 is accessible from the selective reduction of diethyl 1,1-cyclobutanedicarboxylate (5 ), a readily available starting material.

Proposed Synthetic Workflow Diagram

The forward synthesis, based on the retrosynthetic analysis, is illustrated in the following workflow diagram.

Synthetic_Workflow cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Selective Monoreduction cluster_2 Step 3: Activation of Hydroxyl Group cluster_3 Step 4: Malonate Alkylation cluster_4 Step 5: Dieckmann Condensation cluster_5 Step 6: Hydrolysis & Decarboxylation SM Diethyl Malonate + 1,3-Dibromopropane I1 Diethyl 1,1-cyclobutanedicarboxylate (5) SM->I1 NaOEt, EtOH I2 Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate I1->I2 LiAlH4 (0.5 eq) THF, -78 °C I3 Ethyl 1-((tosyloxy)methyl)cyclobutane-1-carboxylate (4) I2->I3 TsCl, Pyridine I4 Tetraethyl Ester Intermediate (3) I3->I4 Diethyl Malonate NaOEt, EtOH I5 Spirocyclic β-Keto Triester (2) I4->I5 NaOEt, Toluene, Δ Product 7-Oxospiro[3.5]nonane-2-carboxylic acid (1) I5->Product 1. NaOH (aq), Δ 2. HCl (aq), Δ

Caption: Proposed multi-step synthesis of 7-Oxospiro[3.5]nonane-2-carboxylic acid.

Detailed Experimental Protocols

PART 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (5)

Rationale: This initial step constructs the core cyclobutane ring functionalized with two ester groups. The reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base is a standard and high-yielding method for the formation of cyclobutane-1,1-dicarboxylates.[3][4]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Diethyl malonate 160.17 160.2 g 1.0
1,3-Dibromopropane 201.89 212.0 g 1.05
Sodium 22.99 46.0 g 2.0
Absolute Ethanol 46.07 800 mL -
Diethyl ether 74.12 As needed -

| Hydrochloric acid (conc.) | 36.46 | As needed | - |

Procedure:

  • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add diethyl malonate (160.2 g, 1.0 mol) and 1,3-dibromopropane (212.0 g, 1.05 mol).

  • In a separate flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (46.0 g, 2.0 mol) in portions to absolute ethanol (800 mL) under an inert atmosphere (N₂).

  • Add the sodium ethoxide solution to the stirred reaction mixture via the addition funnel at a rate that maintains the reaction temperature at 60-65 °C.

  • After the addition is complete, heat the mixture at reflux until the reaction is complete (monitored by TLC or until a sample is neutral to phenolphthalein when added to water).

  • Cool the mixture and add water to dissolve the sodium bromide precipitate. Remove the ethanol by distillation.

  • Extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude diethyl 1,1-cyclobutanedicarboxylate.

  • Purify the crude product by vacuum distillation.

PART 2: Selective Monoreduction to Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

Rationale: To differentiate the two ester groups, one is selectively reduced to a primary alcohol. Using a controlled amount of a strong reducing agent like lithium aluminum hydride (LiAlH₄) at low temperatures can achieve this monoreduction.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Diethyl 1,1-cyclobutanedicarboxylate (5) 200.25 100.1 g 0.5
Lithium aluminum hydride (LiAlH₄) 37.95 9.5 g 0.25
Anhydrous Tetrahydrofuran (THF) 72.11 1 L -
Ethyl acetate 88.11 As needed -

| Saturated aq. NH₄Cl | - | As needed | - |

Procedure:

  • To a stirred solution of diethyl 1,1-cyclobutanedicarboxylate (100.1 g, 0.5 mol) in anhydrous THF (1 L) at -78 °C under an inert atmosphere, add a solution of LiAlH₄ (9.5 g, 0.25 mol) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow, dropwise addition of ethyl acetate, followed by saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and filter through a pad of celite.

  • Extract the filtrate with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting hydroxy ester by column chromatography (silica gel, hexane:ethyl acetate gradient).

PART 3: Tosylation of the Hydroxyl Group (Formation of 4)

Rationale: The primary alcohol is converted into a good leaving group (tosylate) to facilitate the subsequent nucleophilic substitution by the malonate enolate.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate 158.20 79.1 g 0.5
p-Toluenesulfonyl chloride (TsCl) 190.65 104.9 g 0.55
Pyridine 79.10 400 mL -

| Dichloromethane (DCM) | 84.93 | 500 mL | - |

Procedure:

  • Dissolve the hydroxy ester (79.1 g, 0.5 mol) in pyridine (400 mL) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (104.9 g, 0.55 mol) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-cold 2 M HCl and extract with DCM (3 x 200 mL).

  • Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the tosylate 4 . This product is often used in the next step without further purification.

PART 4: Alkylation of Diethyl Malonate (Formation of 3)

Rationale: This step assembles the full carbon backbone required for the Dieckmann condensation by alkylating diethyl malonate with the prepared tosylate.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Tosylate 4 312.39 156.2 g 0.5
Diethyl malonate 160.17 88.1 g 0.55
Sodium ethoxide (21% in ethanol) 68.05 ~170 g 0.55

| Absolute Ethanol | 46.07 | 800 mL | - |

Procedure:

  • Prepare a solution of sodium ethoxide by adding sodium (12.7 g, 0.55 mol) to absolute ethanol (400 mL). To this, add diethyl malonate (88.1 g, 0.55 mol).

  • Add a solution of the tosylate 4 (156.2 g, 0.5 mol) in ethanol (400 mL) to the malonate enolate solution.

  • Heat the mixture at reflux for 12-18 hours.

  • Cool the reaction, neutralize with dilute HCl, and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting tetraester 3 by vacuum distillation or column chromatography.

PART 5: Intramolecular Dieckmann Condensation (Formation of 2)

Rationale: The key ring-forming step. In the presence of a strong base, the tetraester undergoes an intramolecular condensation to form the spirocyclic β-keto ester.[5][6]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Tetraester 3 300.37 (approx.) 150.2 g 0.5
Sodium ethoxide 68.05 37.4 g 0.55

| Anhydrous Toluene | 92.14 | 1 L | - |

Procedure:

  • Suspend sodium ethoxide (37.4 g, 0.55 mol) in anhydrous toluene (500 mL) under an inert atmosphere.

  • Heat the suspension to reflux and add a solution of the tetraester 3 (150.2 g, 0.5 mol) in anhydrous toluene (500 mL) dropwise over 2 hours.

  • Continue refluxing for an additional 4-6 hours.

  • Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude spirocyclic β-keto triester 2 .

PART 6: Hydrolysis and Decarboxylation (Formation of 1)

Rationale: The final step involves the hydrolysis of the ester groups followed by decarboxylation of the resulting β-keto acid and the gem-dicarboxylic acid to yield the target molecule.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Spirocyclic β-keto triester 2 - - 0.5 (from prev. step)
Sodium Hydroxide (NaOH) 40.00 120 g 3.0
Water 18.02 1 L -

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

  • Dissolve the crude triester 2 in a solution of NaOH (120 g, 3.0 mol) in water (1 L).

  • Heat the mixture at reflux for 8-12 hours to ensure complete saponification of all ester groups.

  • Cool the solution in an ice bath and carefully acidify to pH 1 with concentrated HCl.

  • Heat the acidic solution at reflux for 4-6 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Cool the solution and extract with ethyl acetate (4 x 200 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 7-Oxospiro[3.5]nonane-2-carboxylic acid (1 ).

  • Purify the final product by recrystallization or column chromatography.

Conclusion

This document provides a comprehensive, step-by-step protocol for a proposed synthesis of 7-Oxospiro[3.5]nonane-2-carboxylic acid. By leveraging well-established reactions such as the malonic ester synthesis and the Dieckmann condensation, this route offers a logical and feasible pathway to this valuable spirocyclic building block. Each step is designed to be robust and scalable, providing a solid foundation for researchers in organic synthesis and drug development.

References

  • Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses. 1943, 23, 16. URL: [Link]

  • Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions. 1967, 15, 1-203. URL: [Link]

  • Mariella, R. P.; Raube, R. Diethyl 1,1-Cyclobutanedicarboxylate. Organic Syntheses. 1953, 33, 23. URL: [Link]

  • Wikipedia contributors. Dieckmann condensation. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Application

Application Notes and Protocols for the Design of GPR119 Agonists Utilizing a 7-Oxospiro[3.5]nonane-2-carboxylic Acid Scaffold

Introduction: The Therapeutic Promise of GPR119 and the Structural Advantage of Spirocyclic Scaffolds G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 dia...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of GPR119 and the Structural Advantage of Spirocyclic Scaffolds

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis. Agonist binding to GPR119, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels.[3][4] This cascade enhances glucose-stimulated insulin secretion (GSIS) from β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut. This glucose-dependent mechanism of action is particularly attractive as it minimizes the risk of hypoglycemia, a common side effect of some antidiabetic therapies.

In the landscape of GPR119 agonist design, spirocyclic scaffolds have garnered significant attention.[5][6] These structures offer inherent three-dimensionality, which can improve potency, selectivity, and pharmacokinetic properties by providing a rigid framework that orients key pharmacophoric elements for optimal receptor interaction.[5] Specifically, derivatives of 7-azaspiro[3.5]nonane have been identified as a novel and potent class of GPR119 agonists.[4][7]

This document provides a comprehensive guide for researchers on utilizing 7-Oxospiro[3.5]nonane-2-carboxylic acid as a versatile starting material for the design and synthesis of novel GPR119 agonists. We present a proposed synthetic strategy, detailed protocols for compound characterization, and the rationale behind these experimental designs.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a well-defined signaling cascade within the target cell, as illustrated below.

GPR119_Signaling cluster_membrane Plasma Membrane GPR119 GPR119 Receptor Gs Gs Protein (α, β, γ subunits) GPR119->Gs Activates Agonist Spirocyclic GPR119 Agonist Agonist->GPR119 Binds AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response: • Insulin Secretion (β-cell) • GLP-1 Release (L-cell) PKA->Response Phosphorylates Targets

GPR119 Agonist Signaling Pathway

Proposed Synthetic Strategy: From Keto-Acid to Potent Agonist

The 7-Oxospiro[3.5]nonane-2-carboxylic acid scaffold possesses two key functional groups—a ketone and a carboxylic acid—that serve as handles for elaboration into a GPR119 agonist pharmacophore. A typical GPR119 agonist comprises a central core, an aromatic "head," and a lipophilic "tail."[8][9] Our proposed strategy leverages reductive amination to install the core nitrogen atom and amide coupling to attach a suitable headgroup.

Synthesis_Workflow Start 7-Oxospiro[3.5]nonane- 2-carboxylic acid Step1 Step 1: Reductive Amination Start->Step1 R-NH2, NaBH3CN (or other reducing agent) Intermediate1 7-Amino-spiro[3.5]nonane- 2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Amide Coupling Intermediate1->Step2 R'-COCl or R'-COOH, coupling agent Intermediate2 7-Acylamino-spiro[3.5]nonane- 2-carboxylic acid Step2->Intermediate2 FinalProduct Target GPR119 Agonist (e.g., 7-Acylamino-spiro[3.5]nonane- 2-carboxamide) Step3 Step 3: (Optional) Carboxamide Formation Step3->FinalProduct Intermediate2->Step3 R''-NH2, coupling agent

Proposed Synthetic Workflow for GPR119 Agonists
Protocol 1: Synthesis of 7-Amino-spiro[3.5]nonane-2-carboxylic acid Intermediate via Reductive Amination

This protocol describes the conversion of the ketone in the starting material to a primary amine, which will form the core of the 7-azaspiro[3.5]nonane-like structure.

Rationale: Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[10][11][12] Using ammonia (often from a source like ammonium acetate) and a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN), the ketone is converted to an amine in a one-pot reaction. NaBH₃CN is selective for the reduction of the intermediate iminium ion over the starting ketone.[10]

Materials:

  • 7-Oxospiro[3.5]nonane-2-carboxylic acid

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 7-Oxospiro[3.5]nonane-2-carboxylic acid (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol.

  • Stir the solution at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding 1M HCl until the pH is ~2 to decompose excess reducing agent (perform in a well-ventilated fume hood).

  • Adjust the pH to ~9-10 with 1M NaOH.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 7-Amino-spiro[3.5]nonane-2-carboxylic acid.

  • The product can be purified by crystallization or column chromatography if necessary.

Protocol 2: Synthesis of Target GPR119 Agonist via Amide Coupling

This protocol details the coupling of the synthesized amino-acid intermediate with a suitable carboxylic acid to form the "head" of the agonist, and subsequent amidation of the spirocycle's carboxylic acid to form the "tail".

Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[13] Using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a high-yielding and clean method for coupling carboxylic acids and amines with minimal side reactions.[14] This two-step coupling approach allows for modular synthesis, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.

Materials:

  • 7-Amino-spiro[3.5]nonane-2-carboxylic acid (from Protocol 1)

  • Desired aromatic carboxylic acid (R'-COOH, e.g., a substituted pyrimidine or pyridine carboxylic acid) (1.1 eq)

  • Desired amine for the tail (R''-NH₂) (1.1 eq)

  • HATU (1.2 eq for each coupling step)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq for each coupling step)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure (Step A: Headgroup Coupling):

  • To a solution of 7-Amino-spiro[3.5]nonane-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired aromatic carboxylic acid (R'-COOH) (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the N-acylated intermediate.

Procedure (Step B: Tailgroup Coupling):

  • Dissolve the purified N-acylated intermediate from Step A (1.0 eq) in anhydrous DMF.

  • Add the desired amine (R''-NH₂) (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work up the reaction as described in Step A (points 3-4).

  • Purify the final product by silica gel column chromatography or preparative HPLC to yield the target GPR119 agonist.

Biological Characterization of Synthesized Agonists

Once synthesized, the novel compounds must be evaluated for their ability to activate the GPR119 receptor and their effect on glucose metabolism.

Protocol 3: In Vitro Potency Assessment using a TR-FRET cAMP Assay

This protocol measures the ability of a compound to stimulate cAMP production in a cell line stably expressing the human GPR119 receptor.

Rationale: As GPR119 is a Gs-coupled receptor, agonist potency is directly correlated with the production of the second messenger cAMP.[4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are homogeneous, sensitive, and high-throughput compatible methods for quantifying intracellular cAMP levels. The assay is based on the competition between cellular cAMP and a labeled cAMP tracer for a specific antibody.

TRFRET_Workflow Start Seed HEK293 cells expressing human GPR119 in 384-well plate Step1 Prepare serial dilutions of test compounds Start->Step1 Step2 Add compounds to cells and incubate (e.g., 30 min at 37°C) Step1->Step2 Step3 Lyse cells and add TR-FRET reagents (Eu-cAMP tracer & ULight-Ab) Step2->Step3 Step4 Incubate (e.g., 60 min at RT) Step3->Step4 Step5 Read TR-FRET signal (e.g., 665 nm / 615 nm) Step4->Step5 End Calculate EC50 values from dose-response curve Step5->End

Workflow for a TR-FRET cAMP Assay

Materials:

  • HEK293 cell line stably expressing human GPR119

  • Cell culture medium and supplements

  • 384-well white opaque microplates

  • Test compounds and a reference GPR119 agonist (e.g., AR231453)

  • TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit) containing Eu-cAMP tracer, ULight™-anti-cAMP antibody, and lysis/detection buffer

  • Multilabel plate reader with TR-FRET capability

Procedure:

  • Cell Seeding: Seed the GPR119-expressing HEK293 cells into a 384-well plate at a pre-optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the synthesized spirocyclic compounds and the reference agonist in an appropriate assay buffer.

  • Stimulation: Remove the cell culture medium from the plate and add the diluted compounds. Include wells with vehicle control (e.g., DMSO) for baseline and a known activator like Forskolin for a maximum signal control.

  • Incubation: Incubate the plate for 30 minutes at 37 °C.

  • Lysis and Reagent Addition: Lyse the cells by adding the TR-FRET detection mix, containing the Eu-cAMP tracer and the ULight-anti-cAMP antibody, to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Measurement: Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the ratio of the emissions (665 nm / 615 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.

Data Summary Table:

Compound IDEC₅₀ (nM)Max Response (% of Ref. Agonist)
Reference AgonistValue100%
SC-001ValueValue
SC-002ValueValue
.........
Protocol 4: In Vivo Efficacy Assessment using an Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of a lead compound on glucose disposal in a rodent model.

Rationale: The OGTT is a standard preclinical model to evaluate the efficacy of potential antidiabetic agents.[4] By administering an oral glucose bolus, the test mimics the post-prandial glucose excursion. An effective GPR119 agonist is expected to lower blood glucose levels during the test compared to a vehicle-treated control group.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Test compound formulation (e.g., in 0.5% methylcellulose)

  • Vehicle control

  • Glucose solution (e.g., 2 g/kg in sterile water)

  • Handheld glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes)

Procedure:

  • Acclimatization: Acclimate mice to handling and gavage procedures for several days before the study.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[8]

  • Baseline Measurements: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t= -30 min) from a small tail snip.

  • Compound Administration: Administer the test compound or vehicle via oral gavage at a predetermined dose.

  • Glucose Challenge: After 30 minutes (t= 0 min), administer the glucose solution (2 g/kg) via oral gavage to all mice.

  • Blood Glucose Monitoring: Measure blood glucose levels from the tail at 15, 30, 60, 90, and 120 minutes post-glucose administration.[8]

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates in vivo efficacy.

Data Summary Table:

Treatment GroupDose (mg/kg)Glucose AUC (0-120 min)% Reduction vs. Vehicle
Vehicle-Value-
Lead Compound10ValueValue
Lead Compound30ValueValue

Conclusion

The 7-Oxospiro[3.5]nonane-2-carboxylic acid scaffold represents a valuable and versatile starting point for the development of novel, three-dimensional GPR119 agonists. By employing standard synthetic transformations such as reductive amination and amide coupling, researchers can efficiently generate libraries of compounds for SAR exploration. The subsequent characterization using robust in vitro cAMP assays and in vivo glucose tolerance tests provides a clear pathway for identifying lead candidates with therapeutic potential for type 2 diabetes. This integrated approach of rational design, targeted synthesis, and systematic biological evaluation is crucial for advancing new GPR119-based therapies.

References

  • The first pharmacophore model for potent G protein-coupled receptor 119 agonist. PubMed. Available at: [Link]

  • Predicted against observed activities for training and test sets of GPR 119 agonists based on the CoMFA model. ResearchGate. Available at: [Link]

  • Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. PMC. Available at: [Link]

  • Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. PubMed. Available at: [Link]

  • Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. ScienceDirect. Available at: [Link]

  • Activation and signaling mechanism revealed by GPR119-Gs complex structures. PMC. Available at: [Link]

  • Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers. Available at: [Link]

  • GPR119 agonists for the treatment of type 2 diabetes. ResearchGate. Available at: [Link]

  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Publications. Available at: [Link]

  • Discovery of a potent G-protein-coupled receptor 119 agonist for the treatment of type 2 diabetes. PubMed. Available at: [Link]

  • Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. PubMed. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at: [Link]

  • GPR119 agonists for the treatment of type 2 diabetes. PubMed. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Available at: [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC. Available at: [Link]

  • 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Available at: [Link]

  • GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. PubMed. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. PubMed. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 7-Oxospiro[3.5]nonane-2-carboxylic acid

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the carboxylic acid group of 7-Oxospiro[3.5]nonane-2-carboxylic acid. This spirocyclic keto-acid i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the carboxylic acid group of 7-Oxospiro[3.5]nonane-2-carboxylic acid. This spirocyclic keto-acid is a valuable building block in medicinal chemistry and drug discovery, and its derivatization into esters, amides, and other functional groups is critical for the development of novel therapeutic agents. This document outlines mechanistically driven experimental choices, provides step-by-step protocols for key transformations, and offers guidance on the purification and characterization of the resulting derivatives. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of 7-Oxospiro[3.5]nonane-2-carboxylic acid in Drug Development

Spirocyclic scaffolds have gained significant attention in modern drug design as they offer a unique three-dimensional architecture that can lead to improved pharmacological properties compared to traditional flat aromatic structures. 7-Oxospiro[3.5]nonane-2-carboxylic acid, with its rigid spiro[3.5]nonane core, a reactive ketone, and a versatile carboxylic acid handle, represents a key starting material for creating diverse chemical libraries. The derivatization of its carboxylic acid group is a fundamental strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to introduce pharmacophoric elements for enhanced target engagement.

This guide focuses on three primary classes of derivatives: esters, amides, and acyl chlorides, which serve as key intermediates for further functionalization. The choice of derivatization strategy is dictated by the desired properties of the final compound and the compatibility of the reagents with the ketone functionality present in the starting material.

Foundational Principles of Carboxylic Acid Derivatization

The carboxyl group (-COOH) is a versatile functional group, but its direct reactivity with nucleophiles can be limited. To facilitate derivatization, the hydroxyl (-OH) group of the carboxylic acid must be converted into a better leaving group. This is typically achieved through "activation" of the carboxylic acid. The principal methods covered in this guide—esterification, amidation, and acyl chloride formation—all rely on this fundamental concept.

The presence of the ketone in 7-Oxospiro[3.5]nonane-2-carboxylic acid requires careful selection of reaction conditions to avoid undesired side reactions, such as enolization or reactions at the carbonyl group. The protocols provided are optimized to ensure chemoselectivity for the carboxylic acid moiety.

Experimental Protocols for Derivatization

This section provides detailed, step-by-step protocols for the derivatization of 7-Oxospiro[3.5]nonane-2-carboxylic acid. For each protocol, the underlying chemical principles and rationale for specific reagents and conditions are explained.

Esterification: Fischer-Speier Method

Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[1]

Causality of Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄, HCl): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2]

  • Excess Alcohol: Using the alcohol as a solvent or in large excess shifts the equilibrium towards the formation of the ester, according to Le Châtelier's principle.

  • Azeotropic Removal of Water: For higher boiling alcohols, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water, driving the reaction to completion.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification Start 7-Oxospiro[3.5]nonane-2-carboxylic acid + Alcohol (excess) Catalyst Add H₂SO₄ (catalytic) Start->Catalyst Reaction Reflux (e.g., 80-120 °C) Monitor by TLC/LC-MS Catalyst->Reaction Workup Quench with NaHCO₃ (aq) Extract with Organic Solvent Reaction->Workup Purification Dry (Na₂SO₄), Concentrate Purify by Column Chromatography Workup->Purification Product Ester Derivative Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Protocol 3.1: Synthesis of Methyl 7-oxospiro[3.5]nonane-2-carboxylate

  • Reaction Setup: To a solution of 7-Oxospiro[3.5]nonane-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure methyl ester.

ParameterValue
Starting Material 7-Oxospiro[3.5]nonane-2-carboxylic acid
Reagents Methanol, Sulfuric Acid
Solvent Methanol
Temperature Reflux (~65 °C)
Reaction Time 4-6 hours
Typical Yield 85-95%
Amidation via Carbodiimide Coupling

Direct reaction of a carboxylic acid with an amine is generally inefficient as it leads to an acid-base reaction forming a stable carboxylate salt.[2] Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used to activate the carboxylic acid, facilitating amide bond formation.[2][3]

Causality of Experimental Choices:

  • EDC (Carbodiimide): EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is readily attacked by the amine nucleophile.

  • HOBt (Hydroxybenzotriazole): The addition of an additive like 1-hydroxybenzotriazole (HOBt) is common in peptide synthesis to suppress side reactions and minimize racemization (if applicable). HOBt reacts with the O-acylisourea to form an activated HOBt ester, which is more stable and less prone to side reactions but still highly reactive towards amines.[3]

  • Base (e.g., DIPEA, Et₃N): A non-nucleophilic base is often added to neutralize any acid formed during the reaction and to ensure the amine nucleophile is in its free base form.

Experimental Workflow: EDC/HOBt Amidation

EDC_Amidation Start 7-Oxospiro[3.5]nonane-2-carboxylic acid + Amine Reagents Add EDC, HOBt, and DIPEA in an aprotic solvent (e.g., DCM, DMF) Start->Reagents Reaction Stir at Room Temperature Monitor by TLC/LC-MS Reagents->Reaction Workup Wash with aq. HCl, aq. NaHCO₃, and Brine Reaction->Workup Purification Dry (Na₂SO₄), Concentrate Purify by Column Chromatography or Crystallization Workup->Purification Product Amide Derivative Purification->Product

Caption: Workflow for EDC/HOBt Mediated Amidation.

Protocol 3.2: Synthesis of N-Benzyl-7-oxospiro[3.5]nonane-2-carboxamide

  • Reaction Setup: To a solution of 7-Oxospiro[3.5]nonane-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous Dichloromethane (DCM, 10 volumes), add N,N'-Diisopropylethylamine (DIPEA, 2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer successively with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure amide.

ParameterValue
Starting Material 7-Oxospiro[3.5]nonane-2-carboxylic acid
Reagents Benzylamine, EDC·HCl, HOBt, DIPEA
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 75-90%
Acyl Chloride Formation

Conversion of the carboxylic acid to an acyl chloride creates a highly reactive intermediate that can be readily converted to a wide range of derivatives, including esters and amides, often under milder conditions than direct coupling methods.[4] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this transformation.[5]

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[4] A catalytic amount of N,N-Dimethylformamide (DMF) is often used to accelerate the reaction.[6]

  • Oxalyl Chloride ((COCl)₂): A milder and more selective reagent than thionyl chloride, often used for substrates with sensitive functional groups.[7] It also requires a catalytic amount of DMF, which forms the reactive Vilsmeier reagent in situ.[7] The byproducts (CO, CO₂, HCl) are also gaseous.

Experimental Workflow: Acyl Chloride Formation

AcylChloride_Formation Start 7-Oxospiro[3.5]nonane-2-carboxylic acid Reagents Add Oxalyl Chloride (or SOCl₂) and catalytic DMF in an inert solvent (e.g., DCM) Start->Reagents Reaction Stir at 0 °C to Room Temperature Monitor gas evolution Reagents->Reaction Isolation Concentrate under vacuum (Use in situ or purify by distillation) Reaction->Isolation Product Acyl Chloride Intermediate Isolation->Product

Caption: Workflow for Acyl Chloride Formation.

Protocol 3.3: Synthesis of 7-Oxospiro[3.5]nonane-2-carbonyl chloride

  • Reaction Setup: To a solution of 7-Oxospiro[3.5]nonane-2-carboxylic acid (1.0 eq) in anhydrous DCM (10 volumes) under a nitrogen atmosphere, add one drop of DMF. Cool the mixture to 0 °C.

  • Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise to the stirred solution. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification due to its reactivity.

ParameterValue
Starting Material 7-Oxospiro[3.5]nonane-2-carboxylic acid
Reagents Oxalyl Chloride, DMF (catalytic)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Typical Yield >95% (used crude)

Purification and Characterization of Derivatives

Purification:

  • General Considerations: The purification of carboxylic acids and their derivatives often involves an initial aqueous workup to remove water-soluble impurities. An acid-base extraction can be a powerful tool: dissolving the crude product in an organic solvent and washing with a basic solution (like aqueous NaHCO₃) will extract unreacted carboxylic acid into the aqueous layer, while washing with an acidic solution (like dilute HCl) will remove basic impurities.[8][9]

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying the neutral ester and amide derivatives. The choice of eluent system (typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) is determined by the polarity of the product.

  • Crystallization: If the derivative is a solid, recrystallization from an appropriate solvent system can be an effective method for obtaining highly pure material.

Characterization: The successful synthesis of the desired derivatives should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. For example, in the formation of a methyl ester, a new singlet corresponding to the methoxy protons will appear around 3.7 ppm in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a new C=O stretch for the ester (around 1735 cm⁻¹) or amide (around 1650 cm⁻¹) are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the product, confirming its elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for monitoring reaction progress and assessing the purity of the final product.[10]

Conclusion

The derivatization of the carboxylic acid group of 7-Oxospiro[3.5]nonane-2-carboxylic acid is a critical step in leveraging this valuable scaffold for drug discovery and development. This guide has provided detailed, scientifically-grounded protocols for its conversion into esters, amides, and acyl chlorides. By understanding the principles behind the chosen reagents and conditions, researchers can confidently and reproducibly synthesize a wide array of derivatives for biological evaluation. The provided workflows, data tables, and characterization guidelines aim to equip scientists with the necessary tools to successfully incorporate this spirocyclic building block into their research programs.

References

  • Sanders, D. P., et al. (2010). Journal of the American Chemical Society, 132, 14724. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Synthesis of Carboxylic Acids. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Makara, M. V., et al. (2009). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • YouTube. (2021). Acids to Acyl Chlorides, Part 1. [Link]

  • Feng, Y., et al. (2021). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 7-Oxospiro[3.5]nonane-2-carboxylic acid into Peptide Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Peptide Therapeutics The landscape of peptide drug discovery is continually evolving, with...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Peptide Therapeutics

The landscape of peptide drug discovery is continually evolving, with a significant focus on overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The incorporation of non-canonical amino acids is a powerful strategy to address these challenges.[1][2][3] Among these, spirocyclic scaffolds are emerging as exceptional tools in drug design, offering a means to fine-tune a molecule's conformational and physicochemical properties.[4]

7-Oxospiro[3.5]nonane-2-carboxylic acid, a unique spirocyclic building block, presents a compelling opportunity to introduce conformational rigidity into a peptide backbone. This rigidity can lock the peptide into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its target.[5][6] Furthermore, the introduction of such sp3-rich, three-dimensional structures can improve pharmacokinetic profiles by increasing resistance to proteolytic degradation.[7][8][9][10] The presence of a ketone functionality also offers a potential site for further chemical modification or bioconjugation.

These application notes provide a comprehensive guide for the successful incorporation of 7-Oxospiro[3.5]nonane-2-carboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols are designed to be robust and are grounded in established principles for handling sterically demanding and unnatural amino acids.[1]

I. Pre-synthesis Considerations and Reagent Selection

The successful incorporation of 7-Oxospiro[3.5]nonane-2-carboxylic acid, a sterically hindered secondary carboxylic acid, into a growing peptide chain necessitates careful consideration of the coupling methodology. Standard coupling reagents may prove insufficient to overcome the steric hindrance around the carboxylic acid.

Rationale for Reagent Selection
  • Coupling Reagents: For sterically hindered amino acids, phosphonium or aminium/uronium salt-based reagents are highly recommended due to their high reactivity.[11] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) , or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent choices. HATU is often considered superior for particularly challenging couplings due to the formation of a highly reactive OAt-ester intermediate.[11]

  • Base: A non-nucleophilic base is crucial to minimize side reactions, particularly racemization. N,N-Diisopropylethylamine (DIPEA) is the standard choice in Fmoc-based SPPS.

  • Solid Support: The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is appropriate. For a C-terminal carboxylic acid, a Wang or 2-Chlorotrityl chloride resin should be used.

  • Protecting Groups: Standard Fmoc/tBu strategy is applicable. 7-Oxospiro[3.5]nonane-2-carboxylic acid does not possess a side chain requiring protection.

II. Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide incorporating 7-Oxospiro[3.5]nonane-2-carboxylic acid. The procedure outlines a single coupling cycle which can be repeated for each amino acid in the sequence.[1]

A. General SPPS Workflow

The overall workflow for incorporating the spirocyclic acid follows the standard steps of Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat For next amino acid Cleavage Cleavage & Deprotection Wash2->Cleavage After final coupling Repeat->Fmoc_Deprotection Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

B. Detailed Protocol for Coupling 7-Oxospiro[3.5]nonane-2-carboxylic acid

This protocol assumes a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different scales.

1. Resin Preparation and Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin, 0.1 mmol) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[12] c. Drain the DMF.

2. Fmoc Deprotection (of the N-terminal amino acid on the resin): a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Repeat steps 2a-2c one more time for a total of two treatments. e. Wash the resin thoroughly with DMF (5 x 1 min).

3. Activation and Coupling of 7-Oxospiro[3.5]nonane-2-carboxylic acid: a. In a separate vial, dissolve 7-Oxospiro[3.5]nonane-2-carboxylic acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the activation mixture. c. Allow the activation to proceed for 2-5 minutes. d. Add the activated amino acid solution to the deprotected resin. e. Agitate the reaction mixture for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the spirocyclic acid. f. Optional: To monitor the coupling efficiency, perform a Kaiser test or a Chloranil test. If the test is positive (indicating incomplete coupling), drain the solution and repeat the coupling step with a fresh solution of activated 7-Oxospiro[3.5]nonane-2-carboxylic acid.

4. Washing: a. After the coupling is complete (and confirmed by a negative Kaiser test), drain the reaction solution. b. Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

5. Continuation of Synthesis: a. The peptide-resin is now ready for the deprotection of the next Fmoc-amino acid to be coupled. Repeat the cycle from Step 2.

C. Reagent Quantities for Coupling
ReagentEquivalents (relative to resin capacity)Rationale
7-Oxospiro[3.5]nonane-2-carboxylic acid3 - 5A higher excess is used to drive the reaction to completion due to steric hindrance.
Coupling Reagent (e.g., HATU)3 - 5A high concentration of the activating agent is necessary for efficient coupling of hindered amino acids.[11]
Base (DIPEA)6 - 10Ensures a sufficiently basic environment for the activation and coupling reaction without causing side reactions.
Solvent (DMF)-Standard solvent for SPPS, effectively swells the resin and dissolves reagents.
D. Peptide Cleavage and Deprotection

1. Resin Preparation: a. After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage Cocktail: a. Prepare a cleavage cocktail appropriate for the protecting groups used for the other amino acids in the peptide sequence. A standard cocktail for peptides with Arg(Pbf), Trp(Boc), and other common protecting groups is:

  • 95% Trifluoroacetic acid (TFA)
  • 2.5% Triisopropylsilane (TIS)
  • 2.5% Water b. Caution: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment.

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin). b. Agitate the mixture at room temperature for 2-3 hours. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

4. Peptide Precipitation and Isolation: a. Precipitate the peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL). b. A white precipitate of the peptide should form. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether. e. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts. f. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

III. Purification and Characterization

The crude peptide will require purification before use.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

  • Characterization:

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.

    • Analytical RP-HPLC: To assess the purity of the final product.

IV. Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Coupling 1. Insufficient coupling time or reagent excess. 2. Steric hindrance.1. Increase the coupling time to 4-6 hours. 2. Use a higher excess of the spirocyclic acid and coupling reagent (up to 5 equivalents). 3. Perform a double coupling. 4. Consider a more potent coupling reagent like COMU.
Low Yield 1. Incomplete coupling at multiple steps. 2. Premature cleavage from the resin.1. Optimize coupling conditions for all amino acids. 2. Ensure the use of a stable resin linkage (e.g., for 2-CTC resin, use Fmoc-amino acid loading with DIPEA).
Side Product Formation 1. Racemization. 2. Dehydration of side chains.1. Use a non-nucleophilic base like DIPEA and avoid excessive activation times. 2. Ensure appropriate side-chain protection for all other amino acids in the sequence.

V. Visualization of the Incorporation Process

Incorporation_Process cluster_Vial Activation Vial cluster_SPPS_Vessel SPPS Reaction Vessel SpiroAcid 7-Oxospiro[3.5]nonane-2-carboxylic acid COOH ActivatedComplex Activated OAt-Ester Complex SpiroAcid->ActivatedComplex HATU HATU HATU->ActivatedComplex DIPEA DIPEA DIPEA->ActivatedComplex (Base) FinalPeptide Resin-Bound Peptide + Spirocyclic Acid ActivatedComplex->FinalPeptide Coupling Reaction ResinPeptide Resin-Bound Peptide Free N-terminus (NH2) ResinPeptide->FinalPeptide

Caption: Activation and coupling of 7-Oxospiro[3.5]nonane-2-carboxylic acid.

Conclusion

The incorporation of 7-Oxospiro[3.5]nonane-2-carboxylic acid into peptide scaffolds is a viable and promising strategy for the development of novel peptide therapeutics with enhanced properties. While the steric bulk of this spirocyclic moiety presents a synthetic challenge, it can be effectively overcome by employing potent coupling reagents, optimized reaction conditions, and extended coupling times. The protocols and guidelines presented here provide a solid foundation for researchers to successfully synthesize these modified peptides and explore their potential in drug discovery.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(2), 329–335. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Co., Ltd. [Link]

  • Ma, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. [Link]

  • Kuthning, A., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 130. [Link]

  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807–3811. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

  • Vass, E., et al. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(1), 24–35. [Link]

  • Aina, O. H., et al. (2012). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecular Pharmaceutics, 9(7), 1830–1849. [Link]

  • Kärkäs, M. D. (2017). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. Russian Journal of General Chemistry, 87(13), 3123–3147. [Link]

  • Lewis, J. E. M., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Communications Chemistry, 6(1), 71. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(2), 115-118. [Link]

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  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. [Link]

  • Al-Garawi, A. A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2201. [Link]

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  • Kumar, R., et al. (2009). Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry, 74(19), 7358–7365. [Link]

  • Pitta, M. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 635–652. [Link]

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  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
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  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Vitaku, E., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(14), 4209. [Link]

  • Laraia, L., et al. (2020). Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society, 142(8), 3855–3863. [Link]

  • Wang, T., et al. (2015). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(15), 2951–2956. [Link]

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Method

The Strategic Application of 7-Oxospiro[3.5]nonane-2-carboxylic Acid in the Design of Novel Neurological Drug Candidates

Introduction: The Imperative for Three-Dimensional Scaffolds in CNS Drug Discovery The landscape of drug discovery for neurological disorders is fraught with challenges, primarily the stringent requirements for molecules...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensional Scaffolds in CNS Drug Discovery

The landscape of drug discovery for neurological disorders is fraught with challenges, primarily the stringent requirements for molecules to cross the blood-brain barrier and exhibit high selectivity for their intended neural targets. In this context, the "escape from flatland"—a strategic shift towards more three-dimensional molecular architectures—has become a guiding principle for medicinal chemists.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[2][3] Their inherent rigidity and three-dimensional arrangement of functional groups can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flatter aromatic counterparts.[2]

While the direct application of 7-Oxospiro[3.5]nonane-2-carboxylic acid in the synthesis of publicly disclosed neurological drug candidates is not extensively documented, its structural features present a compelling case for its utility as a versatile building block. This guide will provide a comprehensive overview of its potential, including detailed, exemplary protocols for its incorporation into a hypothetical drug candidate targeting neurological disorders.

The Rationale for Employing 7-Oxospiro[3.5]nonane-2-carboxylic Acid in CNS Drug Design

The 7-Oxospiro[3.5]nonane-2-carboxylic acid scaffold offers a unique combination of a rigid spirocyclic core with two orthogonal functional handles—a ketone and a carboxylic acid. This duality allows for a divergent synthetic approach, enabling the exploration of a broad chemical space.

Key Advantages:

  • Three-Dimensionality: The spiro[3.5]nonane core enforces a well-defined three-dimensional geometry, which can facilitate precise interactions with the complex topographies of CNS targets.

  • Metabolic Stability: The quaternary spirocyclic carbon can enhance metabolic stability by shielding adjacent positions from enzymatic degradation.

  • Synthetic Versatility: The ketone and carboxylic acid functionalities serve as versatile synthetic handles for introducing a wide range of pharmacophoric groups.

  • Novelty: The under-exploration of this specific scaffold provides an opportunity to generate novel intellectual property.

Hypothetical Application: Synthesis of a Novel Dopamine D2 Receptor Modulator

To illustrate the potential of 7-Oxospiro[3.5]nonane-2-carboxylic acid, we present a hypothetical synthetic protocol for a novel dopamine D2 receptor modulator. The D2 receptor is a key target in the treatment of schizophrenia, Parkinson's disease, and other neurological disorders. Our hypothetical target molecule, "Spiro-D2-Modulator," is designed to interact with key residues in the D2 receptor binding pocket.

Experimental Protocols

Protocol 1: Synthesis of a Key Amide Intermediate

This protocol details the coupling of 7-Oxospiro[3.5]nonane-2-carboxylic acid with a commercially available aromatic amine, a common fragment in D2 receptor ligands.

Workflow Diagram:

start 7-Oxospiro[3.5]nonane- 2-carboxylic acid coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling amine 4-(2-Pyrimidinyl)piperazine amine->coupling product Amide Intermediate coupling->product

Caption: Amide bond formation workflow.

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 7-Oxospiro[3.5]nonane-2-carboxylic acid (1.0 g, 5.49 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL) under an inert atmosphere of nitrogen.

  • Coupling Agent Addition: To the stirred solution, add HATU (2.29 g, 6.04 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.42 mL, 8.24 mmol). Stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add 4-(2-Pyrimidinyl)piperazine (0.99 g, 6.04 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the desired amide intermediate.

Data Summary Table:

CompoundMolecular WeightTheoretical YieldPhysical Appearance
Amide Intermediate328.42 g/mol 1.80 gOff-white solid
Protocol 2: Reductive Amination to Yield "Spiro-D2-Modulator"

This protocol describes the introduction of a second pharmacophoric element via reductive amination of the ketone moiety.

Workflow Diagram:

Caption: Reductive amination workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the amide intermediate (1.0 g, 3.04 mmol) in 1,2-dichloroethane (DCE, 30 mL), add 3,4-dichloroaniline (0.59 g, 3.65 mmol) and acetic acid (0.1 mL).

  • Reducing Agent Addition: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)3, 0.97 g, 4.56 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by preparative HPLC to yield the final compound, "Spiro-D2-Modulator."

Data Summary Table:

CompoundMolecular WeightTheoretical YieldPhysical Appearance
"Spiro-D2-Modulator"474.39 g/mol 1.44 gWhite powder

Conclusion and Future Outlook

The protocols outlined above, while hypothetical, demonstrate the practical utility of 7-Oxospiro[3.5]nonane-2-carboxylic acid as a scaffold for the rapid generation of novel, three-dimensional molecules with potential therapeutic applications in neurological disorders. The strategic positioning of its functional groups allows for the systematic exploration of chemical space around a rigid core, a highly desirable feature in modern drug discovery. Further derivatization of the spirocyclic ring system could also be explored to fine-tune the physicochemical properties of the resulting compounds. As the demand for innovative CNS drug candidates continues to grow, the thoughtful application of underutilized building blocks like 7-Oxospiro[3.5]nonane-2-carboxylic acid will be paramount to success.

References

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Retrieved from [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: A Framework for Investigating 7-Oxospiro[3.5]nonane-2-carboxylic acid as a Novel Anti-Inflammatory Agent

Introduction: The pursuit of novel anti-inflammatory therapeutics is driven by the need for agents with improved efficacy and safety profiles. Spirocyclic scaffolds have garnered significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The pursuit of novel anti-inflammatory therapeutics is driven by the need for agents with improved efficacy and safety profiles. Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional architecture.[1] This rigid, yet conformationally distinct, structure can enhance binding affinity to biological targets, improve metabolic stability, and optimize physicochemical properties such as solubility when compared to their planar or non-spirocyclic counterparts.[2][3] The inherent three-dimensionality of spirocycles allows for the exploration of new chemical space, a critical aspect of modern drug discovery.[1][4]

This document outlines a comprehensive strategic framework for the investigation of a novel spirocyclic compound, 7-Oxospiro[3.5]nonane-2-carboxylic acid (hereafter referred to as OSNA), as a potential anti-inflammatory agent. Given the limited publicly available data on this specific molecule[5], this guide serves as a detailed roadmap for researchers, providing the scientific rationale and step-by-step protocols for its synthesis, characterization, and a systematic evaluation of its anti-inflammatory potential, from initial in vitro screening to in vivo proof-of-concept.

Section 1: Synthesis and Characterization of OSNA

Proposed Synthetic Strategy: Robinson Annulation

The Robinson annulation is a powerful and classic chemical reaction used to form a six-membered ring onto an existing ketone, making it an ideal approach for constructing the cyclohexanone moiety of OSNA.[6][7] The reaction proceeds through a tandem Michael addition followed by an intramolecular aldol condensation.[8]

Rationale: This strategy is proposed due to its high efficiency in ring formation and the commercial availability of suitable starting materials. The key disconnection breaks the molecule into a cyclobutanone derivative and an α,β-unsaturated ketone.

Proposed Reaction Scheme:

  • Starting Materials: Ethyl 2-oxocyclobutane-1-carboxylate (a β-keto ester) and methyl vinyl ketone (MVK).

  • Step 1: Michael Addition: The enolate of ethyl 2-oxocyclobutane-1-carboxylate, generated using a base such as sodium ethoxide, acts as the Michael donor, attacking the β-carbon of MVK.

  • Step 2: Intramolecular Aldol Condensation & Dehydration: The resulting dicarbonyl intermediate undergoes a base-catalyzed intramolecular aldol condensation, followed by dehydration, to yield the spirocyclic α,β-unsaturated ketone.

  • Step 3: Reduction & Hydrolysis: The double bond is selectively reduced (e.g., via catalytic hydrogenation) to yield the saturated ketone. Subsequent hydrolysis of the ethyl ester under basic or acidic conditions affords the target molecule, 7-Oxospiro[3.5]nonane-2-carboxylic acid (OSNA).

Characterization: The final product should be rigorously characterized using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight (182.22 g/mol )[5].

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (ketone C=O, carboxylic acid C=O and O-H).

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Section 2: The Anti-Inflammatory Screening Cascade

A hierarchical screening approach is essential for efficiently identifying and characterizing the biological activity of a novel compound. The proposed cascade begins with high-throughput in vitro assays to establish a foundational activity profile and progresses to more complex mechanistic and in vivo studies.

Screening_Workflow cluster_0 Phase 1: In Vitro Primary Screening cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound OSNA Synthesis & QC B Cell Viability Assay (e.g., MTS/MTT on RAW 264.7) A->B C Primary Anti-Inflammatory Assay (LPS-induced Cytokine Release) B->C If Non-Toxic D Direct Enzyme Inhibition Assay (COX-2 Activity) B->D If Non-Toxic E NF-κB Pathway Assay (Luciferase Reporter) C->E If Active F MAPK Pathway Assay (Western Blot for p-p38, p-ERK) C->F If Active D->E If Active G Compound Formulation (Solubility, Stability) E->G If Confirmed MoA F->G If Confirmed MoA H Acute Inflammation Model (Carrageenan-Induced Paw Edema) G->H

Figure 1: Proposed experimental workflow for evaluating the anti-inflammatory potential of OSNA.

Section 3: Phase 1 - In Vitro Primary Screening Protocols

Protocol 3.1: Cell Viability Assay

Principle: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which OSNA is not cytotoxic. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product, which is quantifiable by spectrophotometry.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock concentration series of OSNA (e.g., from 0.1 µM to 100 µM) in complete cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C until a distinct color change is observed.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC₅₀ (50% cytotoxic concentration).

Protocol 3.2: LPS-Induced TNF-α and IL-6 Release Assay

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the release of pro-inflammatory cytokines like TNF-α and IL-6.[9] This assay measures the ability of OSNA to inhibit this response.

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of OSNA (determined from Protocol 3.1) for 1 hour. Include a vehicle control and a positive control (e.g., Dexamethasone, 1 µM).

  • Inflammatory Stimulus: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of cytokine release for each concentration of OSNA compared to the LPS-only treated group. Determine the IC₅₀ value for each cytokine.

Protocol 3.3: COX-2 Enzyme Inhibition Assay

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins.[10] This cell-free, fluorometric assay measures the direct inhibitory effect of OSNA on recombinant human COX-2 activity.[11][12]

Methodology:

  • Assay Setup: Use a commercial COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical, or Assay Genie).[11][12][13]

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the kit's protocol.

  • Compound Addition: In a 96-well black plate, add OSNA at various concentrations. Include wells for an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib, provided in the kit).

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Data Acquisition: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes using a fluorescence plate reader.[12]

  • Analysis: Calculate the reaction rate for each well. Determine the percentage of COX-2 inhibition relative to the enzyme control and calculate the IC₅₀ value for OSNA.

Assay Endpoint Hypothetical IC₅₀ / CC₅₀ (µM) Positive Control
Cell Viability (MTS)CC₅₀> 100Doxorubicin
LPS-induced TNF-α ReleaseIC₅₀15.2Dexamethasone
LPS-induced IL-6 ReleaseIC₅₀18.9Dexamethasone
COX-2 Enzyme InhibitionIC₅₀8.5Celecoxib
Table 1: Representative table for summarizing primary screening data for OSNA.

Section 4: Phase 2 - Mechanism of Action (MoA) Elucidation

If OSNA demonstrates significant activity in primary screening, the next step is to investigate its molecular mechanism. The NF-κB and MAPK signaling pathways are central regulators of inflammatory gene expression and are common targets for anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFR TNFR/TLR4 LPS->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) NFkB_IkB NF-κB-IκBα (Inactive Cytoplasmic Complex) IKK->NFkB_IkB IκBα Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc NF-κB Released genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->genes Translocates & Binds to DNA nucleus Nucleus

Figure 2: Simplified diagram of the canonical NF-κB signaling pathway.

Protocol 4.1: NF-κB Luciferase Reporter Assay

Principle: This assay uses a cell line engineered to express the luciferase enzyme under the control of an NF-κB response element.[5] Activation of the NF-κB pathway leads to luciferase production, which can be quantified by measuring luminescence after adding a substrate. Inhibition of the pathway by OSNA will result in a decreased signal.[14][15]

Methodology:

  • Cell Culture: Seed HEK293 or HeLa cells stably transfected with an NF-κB-luciferase reporter construct into a 96-well white, clear-bottom plate. Allow cells to adhere overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of OSNA for 1 hour. Include a vehicle control and a positive control inhibitor (e.g., BAY 11-7082).

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate for 6-8 hours at 37°C.[14]

  • Cell Lysis: Wash cells with PBS, then add passive lysis buffer to each well.

  • Luminescence Measurement: Add luciferase assay reagent (containing luciferin substrate) to each well. Immediately measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize luciferase activity to cell viability (if measured in parallel). Calculate the percentage inhibition of NF-κB activity and determine the IC₅₀ value for OSNA.

MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimulus->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAPKK (MKK3/6, MEK1/2) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates ERK ERK1/2 MAP2K->ERK Phosphorylates p_p38 p-p38 (Active) p38->p_p38 p_ERK p-ERK1/2 (Active) ERK->p_ERK Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p_p38->Transcription_Factors Activates p_ERK->Transcription_Factors Activates Response Inflammatory Response Transcription_Factors->Response

Figure 3: Overview of the p38 and ERK MAPK signaling pathways.

Protocol 4.2: Western Blot for MAPK Phosphorylation

Principle: The activation of MAPK pathways involves the phosphorylation of key kinases like p38 and ERK1/2.[16] Western blotting can be used to detect these specific phosphorylated proteins, providing a direct measure of pathway activation. A reduction in the phosphorylated forms of these proteins in the presence of OSNA indicates inhibition of the pathway.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, serum-starve the cells for 4 hours. Pre-treat with OSNA for 1 hour, then stimulate with LPS (100 ng/mL) for 15-30 minutes.[16]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration in each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p38, phospho-ERK1/2, total p38, total ERK1/2, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each kinase.

Section 5: Phase 3 - In Vivo Proof-of-Concept

Formulation Considerations

The carboxylic acid moiety in OSNA may present solubility challenges in aqueous vehicles for in vivo administration.

  • Solubility Enhancement: Initial formulation attempts should focus on converting OSNA to a more soluble salt (e.g., sodium or potassium salt) by reacting it with a stoichiometric amount of a suitable base like NaOH or KOH.

  • Vehicle Selection: A common vehicle for such compounds is saline or PBS. Co-solvents like PEG400, DMSO, or Tween 80 may be used in small, non-toxic percentages if necessary. The final formulation must be sterile-filtered.

Protocol 5.2: Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and well-characterized model of acute, localized inflammation.[17][18] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The ability of a systemically or locally administered compound to reduce this swelling indicates its anti-inflammatory activity.[19][20]

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline, i.p.)

    • Group 2: Carrageenan + Vehicle

    • Group 3: Carrageenan + OSNA (e.g., 10 mg/kg, i.p.)

    • Group 4: Carrageenan + OSNA (e.g., 30 mg/kg, i.p.)

    • Group 5: Carrageenan + Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)

  • Dosing: Administer OSNA, vehicle, or Indomethacin intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[18]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan + vehicle group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Treatment Group Dose (mg/kg, i.p.) Mean Paw Edema Volume at 3h (mL) ± SEM % Inhibition
Vehicle Control-0.12 ± 0.02-
Carrageenan + Vehicle-0.85 ± 0.060%
Carrageenan + OSNA100.61 ± 0.05*28.2%
Carrageenan + OSNA300.43 ± 0.04 49.4%
Carrageenan + Indomethacin100.39 ± 0.0354.1%
Table 2: Representative table for summarizing in vivo data from the carrageenan-induced paw edema model. (p<0.05, *p<0.01 vs. Carrageenan + Vehicle).

References

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  • Al-Salahi, R., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. Available at: [Link]

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Method

Application Note: Chiral Separation of 7-Oxospiro[3.5]nonane-2-carboxylic Acid Enantiomers

Introduction The stereochemical configuration of pharmacologically active compounds is of paramount importance in drug development, as enantiomers can exhibit significantly different potencies and toxicological profiles....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The stereochemical configuration of pharmacologically active compounds is of paramount importance in drug development, as enantiomers can exhibit significantly different potencies and toxicological profiles. 7-Oxospiro[3.5]nonane-2-carboxylic acid, a spirocyclic compound, possesses a chiral center that necessitates the development of robust and efficient methods for the separation and quantification of its enantiomers. This document provides a comprehensive guide for researchers and drug development professionals on the state-of-the-art chiral separation techniques applicable to this and structurally related carboxylic acids. We will delve into the principles and provide detailed protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and an indirect derivatization approach.

The Challenge of Spirocyclic Chirality

Spiro compounds, characterized by two rings connected through a single common atom, present a unique three-dimensional structure. The enantioselective synthesis and separation of these molecules can be challenging.[1][2] For 7-Oxospiro[3.5]nonane-2-carboxylic acid, the carboxylic acid moiety offers a key functional group for interaction with chiral stationary phases (CSPs), making chromatographic techniques particularly suitable for its resolution.

Direct Chiral Chromatography: A Powerful Approach

Direct chiral chromatography, where enantiomers are separated on a chiral stationary phase, is the most prevalent and efficient method for enantioselective analysis and purification.[3][4] Both HPLC and SFC are powerful techniques in this domain, with the choice often depending on desired speed, solvent consumption, and scale.[5]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely adopted technique for enantiomeric separation.[6][7] The selection of the appropriate CSP and mobile phase is critical for achieving successful resolution.

Causality of Experimental Choices:

  • Chiral Stationary Phases (CSPs): For acidic compounds like 7-Oxospiro[3.5]nonane-2-carboxylic acid, polysaccharide-based CSPs are a prime choice. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[8] Anion-exchange type CSPs are also highly effective for acidic compounds, utilizing ionic interactions for chiral recognition.[9]

  • Mobile Phase: In normal-phase mode, a non-polar solvent like n-hexane is combined with a polar alcohol modifier (e.g., 2-propanol or ethanol). An acidic additive, such as trifluoroacetic acid (TFA), is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[10]

Recommended CSPs for Screening:

CSP TypeCommercial ExamplesRationale
Polysaccharide-basedChiralcel® OD-H, Chiralpak® AD-H, Chiralpak® ICBroad enantioselectivity for a wide range of compounds, including carboxylic acids.[11]
Anion-ExchangerCHIRALPAK® QN-AX, CHIRALPAK® QD-AXSpecifically designed for the enantioselective separation of acidic compounds.[9]

Protocol 1: Chiral HPLC Method Development

  • Sample Preparation: Dissolve the racemic 7-Oxospiro[3.5]nonane-2-carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Screen the recommended CSPs (Chiralcel® OD-H, Chiralpak® AD-H, and CHIRALPAK® QN-AX).

    • Use a starting mobile phase of n-Hexane/2-Propanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).

  • Optimization:

    • If partial or no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • Evaluate different alcohol modifiers (e.g., ethanol, n-propanol).

    • Adjust the concentration of the acidic additive (e.g., from 0.05% to 0.2%).

    • Optimize the column temperature (e.g., from 15 °C to 40 °C) to improve resolution and efficiency.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a greener and often faster alternative to HPLC for chiral separations.[12][13] It utilizes supercritical CO2 as the primary mobile phase, which offers low viscosity and high diffusivity, leading to rapid and efficient separations.[14][15]

Causality of Experimental Choices:

  • Mobile Phase: The low polarity of supercritical CO2 is modified with a small amount of a polar organic solvent, typically an alcohol like methanol.[14] For acidic analytes, an acidic additive is often necessary to achieve good peak shape and selectivity.

  • Stationary Phases: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The unique solvating properties of the supercritical fluid can sometimes lead to different or improved enantioselectivity compared to HPLC.[15]

Recommended CSPs for Screening:

CSP TypeCommercial ExamplesRationale
Polysaccharide-basedChiralpak® IA, IB, IC, ID, IE, IFImmobilized polysaccharide phases offer broad applicability and solvent compatibility, making them ideal for SFC screening.

Protocol 2: Chiral SFC Method Development

  • Sample Preparation: Dissolve the racemic 7-Oxospiro[3.5]nonane-2-carboxylic acid in methanol to a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Screen a range of immobilized polysaccharide-based CSPs (e.g., Chiralpak® IA, IC, ID).

    • Use a starting mobile phase of CO2/Methanol (80:20, v/v) with 0.1% TFA as an additive.

    • Set the flow rate to 3.0 mL/min, the back pressure to 150 bar, and the column temperature to 35 °C.

    • Monitor the elution profile using a UV detector.

  • Optimization:

    • Vary the percentage of the methanol co-solvent (e.g., from 10% to 40%).

    • Evaluate different co-solvents (e.g., ethanol, isopropanol).

    • Optimize the concentration and type of acidic additive (e.g., formic acid, acetic acid).[9]

    • Adjust the back pressure and temperature to fine-tune the separation.

Indirect Chiral Separation via Diastereomer Formation

An alternative to direct chiral chromatography is the derivatization of the enantiomeric mixture with a chiral reagent to form diastereomers.[16] These diastereomers can then be separated on a standard achiral stationary phase, such as silica gel.[17]

Causality of Experimental Choices:

  • Derivatization: The carboxylic acid group of 7-Oxospiro[3.5]nonane-2-carboxylic acid can be esterified with a chiral alcohol, such as L-menthol, to form diastereomeric esters.[18] These diastereomers possess different physical properties, allowing for their separation by standard chromatography.[19]

  • Separation: The resulting diastereomeric esters can be separated using normal-phase HPLC on a silica gel column. The separation is based on the different interactions of the diastereomers with the stationary phase.

  • Hydrolysis: After separation, the chiral auxiliary (L-menthol) can be removed by hydrolysis to yield the pure enantiomers of the original carboxylic acid.

Protocol 3: Indirect Separation via L-Menthol Derivatization

  • Esterification:

    • React racemic 7-Oxospiro[3.5]nonane-2-carboxylic acid with L-(-)-menthol in the presence of a coupling agent (e.g., DCC/DMAP or MNBA) to form the diastereomeric menthyl esters.[18]

  • Chromatographic Separation of Diastereomers:

    • Use a standard silica gel HPLC column.

    • Employ a mobile phase of n-Hexane/Ethyl Acetate or n-Hexane/Ethanol with a gradient or isocratic elution to separate the diastereomers.[17][18]

    • Monitor the separation by UV detection.

  • Hydrolysis:

    • Collect the separated diastereomeric ester fractions.

    • Hydrolyze each fraction under basic conditions (e.g., using NaOH or KOH in a water/alcohol mixture) to cleave the ester bond and regenerate the individual enantiomers of 7-Oxospiro[3.5]nonane-2-carboxylic acid.

    • Acidify the reaction mixture and extract the pure enantiomer.

Method Selection and Workflow

The choice of method will depend on the specific requirements of the analysis, such as the need for analytical quantification or preparative isolation.

MethodSelection Start Racemic 7-Oxospiro[3.5]nonane-2-carboxylic acid Direct_Chrom Direct Chiral Chromatography Start->Direct_Chrom Analytical & Preparative Indirect_Method Indirect Method (Derivatization) Start->Indirect_Method Preparative SFC Chiral SFC Direct_Chrom->SFC Fast, Green HPLC Chiral HPLC Direct_Chrom->HPLC Versatile Derivatization Derivatization with Chiral Reagent (e.g., L-Menthol) Indirect_Method->Derivatization Pure_Enantiomers Pure Enantiomers SFC->Pure_Enantiomers HPLC->Pure_Enantiomers Achiral_Sep Separation on Achiral Phase Derivatization->Achiral_Sep Hydrolysis Hydrolysis Achiral_Sep->Hydrolysis Hydrolysis->Pure_Enantiomers

Caption: Workflow for selecting a chiral separation method.

Experimental Workflow for Direct Chromatography

The following diagram illustrates a systematic approach to developing a chiral separation method using either HPLC or SFC.

ExperimentalWorkflow Start Start: Racemic Sample CSP_Screen Screen Chiral Stationary Phases (Polysaccharide, Anion-Exchange) Start->CSP_Screen Mobile_Phase_Screen Screen Mobile Phases (Modifiers & Additives) CSP_Screen->Mobile_Phase_Screen Decision Separation Achieved? Mobile_Phase_Screen->Decision Optimization Optimize Parameters (Flow Rate, Temperature, Gradient) Validation Method Validation (Robustness, Linearity, LOD/LOQ) Optimization->Validation Result Validated Chiral Separation Method Validation->Result Decision->CSP_Screen No, Try Different CSP Decision->Optimization Yes

Caption: Systematic workflow for chiral method development.

Conclusion

The chiral separation of 7-Oxospiro[3.5]nonane-2-carboxylic acid is readily achievable through a systematic approach employing modern chromatographic techniques. Both chiral HPLC and SFC on polysaccharide-based or anion-exchange CSPs offer direct and efficient routes to enantiomeric resolution. For preparative scale work, an indirect method involving diastereomeric derivatization provides a viable alternative. The protocols and workflows detailed in this application note serve as a robust starting point for developing and optimizing a separation method tailored to the specific needs of the researcher, ensuring the accurate stereochemical characterization essential for drug discovery and development.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2025).
  • Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies.
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Beilstein Journal of Organic Chemistry.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • Enantioselective methodologies for the synthesis of spiro compounds. (2011). Chemical Society Reviews.
  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. (2021). Molecules.
  • New development in the enantioselective synthesis of spiro compounds. (2018). New Journal of Chemistry.
  • A generic screening strategy for chiral separations by supercritical fluid chromatography. (2014).
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purific
  • Resolution of Enantiomers. (2025). Chiralpedia.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe.
  • Achiral Supercritical Fluid Chromatography (SFC)
  • Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. (2011). Organic Letters.
  • Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal C
  • Enantioselective chromatography in drug discovery. (n.d.).
  • Chiral resolution. (n.d.). Wikipedia.
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1987). Journal of Pharmaceutical and Biomedical Analysis.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013).
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu.
  • 7-oxospiro[3.5]nonane-2-carboxylic acid. (n.d.). Appretech Scientific Limited.
  • Separation of enantiomers and conformers of Tofisopam. (n.d.). Daicel Chiral Technologies.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Oxospiro[3.5]nonane-2-carboxylic acid

Welcome to the technical support center for the synthesis of 7-Oxospiro[3.5]nonane-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Oxospiro[3.5]nonane-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this multi-step synthesis.

Proposed Synthetic Pathway

A practical and efficient synthetic route to 7-Oxospiro[3.5]nonane-2-carboxylic acid can be envisioned through a multi-step process commencing with commercially available starting materials. The proposed pathway is illustrated below and will form the basis for the subsequent troubleshooting and FAQ sections.

Synthetic_Pathway A Cyclobutanone C Diethyl 2-(cyclobutylidene)malonate A->C B Diethyl malonate B->C E Diethyl spiro[3.5]nonane-7,7-dicarboxylate C->E D 1,3-Dibromopropane D->E F Spiro[3.5]nonane-7,7-dicarboxylic acid E->F G 7-Oxospiro[3.5]nonane-2-carboxylic acid F->G reagent1 Piperidine, Acetic Acid reagent1->C reagent2 Sodium Ethoxide (NaOEt) reagent2->E reagent3 1. NaOH, H2O/EtOH 2. H3O+ reagent3->F reagent4 Heat (Δ) reagent4->G

Caption: Proposed synthetic pathway for 7-Oxospiro[3.5]nonane-2-carboxylic acid.

Troubleshooting and Optimization

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during the synthesis.

Step 1: Knoevenagel Condensation

Question 1: The yield of diethyl 2-(cyclobutylidene)malonate is low. What are the potential causes and how can I improve it?

Answer: Low yields in the Knoevenagel condensation of cyclobutanone and diethyl malonate can stem from several factors.

  • Inefficient Water Removal: The condensation reaction produces water, which can shift the equilibrium back towards the starting materials. While the use of piperidine and acetic acid as catalysts is common, ensuring the removal of water is critical. Consider using a Dean-Stark apparatus to azeotropically remove water as it is formed.

  • Sub-optimal Catalyst Concentration: The ratio of piperidine to acetic acid can influence the reaction rate and yield. An excess of piperidine can lead to side reactions, while too little may result in a sluggish reaction. A typical starting point is a 1:1 molar ratio of piperidine to acetic acid, but empirical optimization may be necessary.

  • Reaction Temperature and Time: Ensure the reaction is heated sufficiently to facilitate both the condensation and the removal of water. Monitor the reaction progress by TLC. Prolonged reaction times at high temperatures can lead to decomposition of the product.

Question 2: I am observing the formation of significant by-products during the Knoevenagel condensation. How can I minimize these?

Answer: By-product formation often arises from self-condensation of cyclobutanone or Michael addition of diethyl malonate to the product.

  • Controlled Addition of Reagents: Adding the cyclobutanone slowly to the reaction mixture containing diethyl malonate and the catalyst can help to minimize its self-condensation.

  • Purity of Starting Materials: Ensure that the cyclobutanone and diethyl malonate are of high purity. Impurities can act as catalysts for unwanted side reactions.

Step 2: Spirocyclization

Question 3: The formation of diethyl spiro[3.5]nonane-7,7-dicarboxylate is incomplete, and I have a significant amount of unreacted starting material.

Answer: Incomplete spirocyclization can be due to issues with the base, alkylating agent, or reaction conditions.

  • Base Strength and Stoichiometry: Sodium ethoxide is a strong base required to deprotonate the diethyl 2-(cyclobutylidene)malonate. Ensure that the sodium ethoxide is freshly prepared or properly stored to maintain its reactivity. Use at least two equivalents of the base to facilitate the dialkylation.

  • Reactivity of the Alkylating Agent: 1,3-Dibromopropane is the alkylating agent. Ensure its purity and consider the addition of a catalytic amount of sodium iodide to promote the reaction via the more reactive 1-bromo-3-iodopropane (Finkelstein reaction).

  • Solvent and Temperature: Anhydrous ethanol or a similar polar aprotic solvent is typically used. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Step 3 & 4: Hydrolysis and Decarboxylation

Question 4: The hydrolysis of the diester is slow or incomplete. What can I do?

Answer: Saponification of sterically hindered esters can be challenging.

  • Reaction Conditions: Use a significant excess of a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol to improve solubility. Heating the reaction mixture to reflux is typically necessary.[1]

  • Monitoring the Reaction: The disappearance of the starting diester can be monitored by TLC. The formation of the dicarboxylic acid salt will be evident by its solubility in the aqueous layer.

Question 5: I am getting a low yield after the decarboxylation step. How can I optimize this?

Answer: The decarboxylation of the spiro[3.5]nonane-7,7-dicarboxylic acid to the desired 7-Oxospiro[3.5]nonane-2-carboxylic acid requires careful temperature control.

  • Temperature Control: The decarboxylation is achieved by heating. However, excessive heat can lead to decomposition and the formation of by-products. The optimal temperature should be determined experimentally, often by monitoring the evolution of carbon dioxide. A gentle vacuum can also facilitate the reaction at a lower temperature.

  • Purification: The crude product after decarboxylation may contain impurities. Purification by column chromatography or recrystallization is often necessary to obtain the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the importance of using anhydrous conditions in the spirocyclization step?

A1: The use of a strong base like sodium ethoxide necessitates anhydrous conditions. Any water present will react with the base, reducing its effective concentration and hindering the deprotonation of the diethyl 2-(cyclobutylidene)malonate, which is essential for the subsequent alkylation.

Q2: Can I use a different base for the spirocyclization?

A2: While sodium ethoxide is common, other strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be used. The choice of base may influence the reaction rate and yield, and the optimal base should be determined experimentally.

Q3: How can I confirm the structure of the final product, 7-Oxospiro[3.5]nonane-2-carboxylic acid?

A3: The structure of the final product can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Will show characteristic peaks for the protons on the spirocyclic backbone and the carboxylic acid proton.

  • ¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbons of the ketone and the carboxylic acid.

  • Mass Spectrometry: Will provide the molecular weight of the compound.[2]

  • IR Spectroscopy: Will show characteristic absorption bands for the C=O stretch of the ketone and the carboxylic acid.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several safety precautions should be taken:

  • Handle strong bases like sodium ethoxide with care as they are corrosive.

  • 1,3-Dibromopropane is a lachrymator and should be handled in a well-ventilated fume hood.

  • The decarboxylation step produces carbon dioxide, which can cause pressure buildup if performed in a sealed vessel. Ensure the reaction is adequately vented.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocol: Synthesis of 7-Oxospiro[3.5]nonane-2-carboxylic acid

Step 1: Diethyl 2-(cyclobutylidene)malonate
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl malonate (1.2 eq), cyclobutanone (1.0 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl 2-(cyclobutylidene)malonate.

Step 2: Diethyl spiro[3.5]nonane-7,7-dicarboxylate
  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous ethanol and sodium metal (2.1 eq) to prepare fresh sodium ethoxide.

  • Once all the sodium has reacted, cool the solution to 0 °C and add diethyl 2-(cyclobutylidene)malonate (1.0 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.1 eq) dropwise and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, quench with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Spiro[3.5]nonane-7,7-dicarboxylic acid
  • Dissolve the diethyl spiro[3.5]nonane-7,7-dicarboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the dicarboxylic acid.

Step 4: 7-Oxospiro[3.5]nonane-2-carboxylic acid
  • Place the spiro[3.5]nonane-7,7-dicarboxylic acid in a round-bottom flask equipped with a short-path distillation apparatus.

  • Heat the solid gently under vacuum. The decarboxylation will be evident by the evolution of gas.

  • Continue heating until the gas evolution ceases.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product.

Data Summary

StepKey ParametersTypical Yield Range
1. Knoevenagel CondensationDean-Stark water removal, catalyst optimization70-85%
2. SpirocyclizationAnhydrous conditions, freshly prepared base60-75%
3. HydrolysisExcess strong base, reflux90-98%
4. DecarboxylationCareful temperature control75-90%

Visualizing the Troubleshooting Process

Troubleshooting_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Spirocyclization S1_Problem Low Yield S1_Cause1 Incomplete Reaction? S1_Problem->S1_Cause1 S1_Cause2 By-products? S1_Problem->S1_Cause2 S1_Solution1a Use Dean-Stark to remove water S1_Cause1->S1_Solution1a Yes S1_Solution1b Optimize catalyst ratio S1_Cause1->S1_Solution1b Yes S1_Solution2a Slow addition of ketone S1_Cause2->S1_Solution2a Yes S1_Solution2b Check starting material purity S1_Cause2->S1_Solution2b Yes S2_Problem Incomplete Reaction S2_Cause1 Base issue? S2_Problem->S2_Cause1 S2_Cause2 Alkylating agent? S2_Problem->S2_Cause2 S2_Solution1 Use fresh/anhydrous base S2_Cause1->S2_Solution1 Yes S2_Solution2 Add catalytic NaI S2_Cause2->S2_Solution2 Yes

Caption: A troubleshooting workflow for the initial steps of the synthesis.

References

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (URL: not available)
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (URL: [Link])

  • Technical Support Center: Synthesis of Spiro[3.5]nonane-9-carboxylic acid - Benchchem. (URL: not available)
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])

  • 7-Oxospiro[3.5]nonane-2-carboxylic acid | C10H14O3 | CID 91647447 - PubChem. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Spiro[3.5]nonane Derivatives

Welcome to the technical support center for the synthesis of spiro[3.5]nonane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro[3.5]nonane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this unique spirocyclic scaffold. The inherent ring strain of the cyclobutane moiety combined with the stereochemical challenges of the spirocenter makes these syntheses non-trivial.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the causal understanding needed to diagnose experimental issues and rationally optimize your reaction conditions for improved yield, purity, and stereoselectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of spiro[3.5]nonane derivatives.

Q1: What are the most common strategies for constructing the spiro[3.5]nonane core?

A1: The construction of the spiro[3.5]nonane skeleton is typically achieved through intramolecular or intermolecular cyclization strategies. The choice of method depends heavily on the desired substitution pattern and the availability of starting materials. Key strategies include:

  • [3+2] and [4+2] Cycloaddition Reactions: These are powerful methods for forming one of the rings directly onto a pre-existing carbocycle. For instance, a 1,3-dipolar cycloaddition can be used to build a five-membered ring onto a methylenecyclobutane precursor, which can then be further elaborated.[1][2] These reactions often offer good control over regioselectivity.

  • Michael Addition Followed by Intramolecular Cyclization: A common and robust method involves the Michael addition of a nucleophile to an α,β-unsaturated system tethered to a cyclobutane or cyclohexane ring, followed by an intramolecular aldol or Claisen condensation to close the second ring at the spirocenter.[3]

  • Palladium-Catalyzed Annulation: Modern cross-coupling methods, such as those involving palladium catalysis, can create the spirocyclic framework through C-H activation and subsequent annulation, offering a high degree of efficiency and atom economy.[4]

  • Ring Expansion/Contraction: Though less common for this specific scaffold, ring expansion of a spiro[2.5]octane system or contraction of a spiro[4.5]decane system can be viable in certain contexts.[5]

Q2: My spirocyclization reaction is giving very low yields. What are the first things I should check?

A2: Low yield is a multifaceted problem. Before undertaking extensive optimization, it's crucial to validate the foundational parameters of your reaction. The flowchart below provides a systematic approach to troubleshooting.

low_yield_troubleshooting start Low Yield Observed reagent_quality 1. Verify Reagent Quality & Purity start->reagent_quality starting_material Purity of Starting Material (NMR, GC-MS) reagent_quality->starting_material Check reagents_solvents Activity of Reagents (e.g., fresh base, active catalyst) & Anhydrous Solvents reagent_quality->reagents_solvents Check stoichiometry 2. Check Stoichiometry & Concentration reagent_quality->stoichiometry If reagents OK equivalents Are key reagents (e.g., base, catalyst) used in sufficient excess? stoichiometry->equivalents Verify dilution Is the reaction intermolecular? Try high dilution conditions. stoichiometry->dilution Consider conditions 3. Evaluate Reaction Conditions stoichiometry->conditions If stoichiometry OK temp_time Temperature & Time (Is reaction incomplete or is product degrading?) conditions->temp_time Monitor atmosphere Inert Atmosphere (Is catalyst or reagent oxygen/moisture sensitive?) conditions->atmosphere Ensure workup 4. Analyze Workup & Purification conditions->workup If conditions OK extraction Inefficient extraction (pH adjustment, emulsion formation) workup->extraction Investigate chromatography Product loss on silica (streaking, decomposition) workup->chromatography Investigate

Caption: General troubleshooting workflow for low-yield reactions.

A primary culprit is often the quality of the starting materials or reagents.[6] For instance, bases like sodium hydride (NaH) or reducing agents like sodium borohydride (NaBH₄) can lose activity with improper storage.[7] If the reaction is an intramolecular cyclization, running it under high dilution conditions can favor the desired pathway over competing intermolecular side reactions.[8]

Q3: How do I control the stereochemistry at the spirocenter and other newly formed chiral centers?

A3: Achieving high stereoselectivity is a central challenge in spirocycle synthesis.[9] The three-dimensional nature of the transition state is highly sensitive to several factors:

  • Catalyst/Ligand Choice: For asymmetric syntheses, the chiral ligand or organocatalyst is paramount. Even subtle changes to the ligand's structure can dramatically alter the enantiomeric excess (ee) or diastereomeric ratio (dr).[8] A thorough screening of different ligand families is often necessary.

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize key transition states, directly influencing the stereochemical outcome.[6] It is highly recommended to perform a solvent screen.

  • Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between competing diastereomeric transition states.

  • Additives: The presence of additives, such as Lewis acids or bases, can alter the conformation of substrates or intermediates, thereby influencing the stereochemical pathway.

Section 2: Detailed Troubleshooting Guides

This section provides specific, in-depth solutions to common experimental problems.

Issue 1: Reaction Stalls / Incomplete Conversion

You monitor your reaction by TLC or LC-MS and see a significant amount of starting material remaining even after extended reaction times.

Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive Catalyst or Reagent Action: Use a freshly opened bottle of the reagent or re-purify/re-validate your catalyst. For example, palladium catalysts can be sensitive to oxidation. Rationale: Many reagents used in organic synthesis (e.g., organometallics, hydrides, catalysts) are sensitive to air and moisture.[7] Their decomposition leads to a lower effective concentration and a stalled reaction.
Insufficient Reagent Stoichiometry Action: Increase the equivalents of the limiting reagent (e.g., base, coupling partner). A good starting point is to increase from 1.1 eq to 1.5 or 2.0 eq. Rationale: While stoichiometry may be 1:1 on paper, side reactions or degradation can consume a portion of the reagent. An excess is often required to drive the reaction to completion.[7]
Product Inhibition Action: If possible, set up the reaction so the product precipitates out as it forms. Alternatively, consider using a biphasic system or solid-supported reagents to sequester the product from the catalyst. Rationale: The newly formed spirocyclic product can sometimes coordinate to the catalyst more strongly than the starting material, effectively acting as an inhibitor and shutting down the catalytic cycle.
Low Reaction Temperature Action: Gradually increase the reaction temperature in 5-10 °C increments. Monitor for both consumption of starting material and formation of degradation products. Rationale: Every reaction has an activation energy barrier. Insufficient thermal energy may prevent the reaction from proceeding at a reasonable rate. However, excessive heat can lead to side reactions or decomposition.[10]
Issue 2: Poor Diastereoselectivity or Enantioselectivity

The reaction works, but you obtain a mixture of stereoisomers that is difficult to separate.

stereo_optimization cluster_primary Primary Factors cluster_secondary Secondary Factors start Poor Stereoselectivity catalyst Screen Chiral Ligands / Catalysts start->catalyst solvent Screen Solvents start->solvent catalyst->solvent If minor improvement result Optimized Selectivity catalyst->result temp Vary Temperature solvent->temp If still suboptimal solvent->result additives Screen Additives (Lewis Acids/Bases) temp->additives For fine-tuning temp->result additives->result

Caption: Decision tree for optimizing stereoselectivity.

Optimization Parameter Experimental Protocol & Rationale
Solvent Screening Protocol: Set up parallel reactions in a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, Hexane). Analyze the diastereomeric or enantiomeric ratio of the crude product from each. Rationale: The solvent directly influences the energy of the reaction's transition state. A change in solvent polarity can alter the preferred conformation of the reactants as they approach each other, sometimes even reversing the stereochemical outcome.[6]
Catalyst/Ligand Screening Protocol: For catalyzed reactions, screen a panel of chiral ligands. Focus on varying the steric bulk and electronic properties of the ligand. For example, in an asymmetric cycloaddition, compare phosphine-based ligands with different aryl or alkyl substituents.[11] Rationale: The chiral ligand creates a chiral pocket around the catalytic center. The precise shape and electronic nature of this pocket dictates how the substrates can bind, thereby controlling the facial selectivity of the reaction.[9][12]
Temperature Variation Protocol: Run the reaction at a series of temperatures (e.g., Room Temp, 0 °C, -20 °C, -78 °C). Rationale: According to the Eyring equation, the difference in activation energies between two competing diastereomeric pathways is magnified at lower temperatures. This often leads to a significant improvement in selectivity, provided the reaction rate remains practical.
Issue 3: Difficulty with Product Purification & Characterization

You have successfully formed the product, but isolating it in a pure form is challenging, or you are unsure of its structure.

Problem Solution & Rationale
Co-eluting Impurities in Chromatography Action: 1. Modify the mobile phase: try a different solvent system (e.g., switch from Ethyl Acetate/Hexane to Acetone/Toluene). 2. Change the stationary phase: if using silica gel, consider alumina (basic or neutral) or a reverse-phase C18 column. Rationale: Separation is based on differential partitioning between the mobile and stationary phases.[13] Changing the polarity of either phase can significantly alter the retention factors of your product and impurities, allowing for separation.
Product Decomposition on Silica Gel Action: 1. Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (0.1-1% v/v in the eluent). 2. Switch to a less acidic stationary phase like neutral alumina. Rationale: Standard silica gel is acidic and can cause decomposition of acid-sensitive compounds.[10] This is particularly relevant for molecules containing strained rings or sensitive functional groups.
Ambiguous Stereochemistry Action: 1. NMR Spectroscopy: For diastereomers, look for distinct differences in chemical shifts and coupling constants in ¹H and ¹³C NMR. 2D NMR techniques like NOESY can reveal through-space interactions that define relative stereochemistry.[14] 2. X-ray Crystallography: If you can grow a suitable single crystal, this is the definitive method for determining both relative and absolute stereochemistry. Rationale: Different stereoisomers have unique spatial arrangements of atoms, leading to distinct spectroscopic signatures.[14][15]

Section 3: Standardized Experimental Protocols

The following protocols are provided as a robust starting point for synthesis and purification.

Protocol 1: Synthesis of a Spiro[3.5]nonane Derivative via Catalytic [4+1] Annulation

This protocol is adapted from a general procedure for copper-catalyzed enantioselective annulation.[11]

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the copper catalyst (e.g., Cu(OTf)₂, 10 mol%) and the chiral ligand (12 mol%).

  • Solvent & Reagents: Add anhydrous acetonitrile (1.0 mL) and stir for 15 minutes. Add the cyclic 1,3-dicarbonyl compound (0.15 mmol, 1.5 eq) and a suitable base (e.g., DIPEA, 0.15 mmol).

  • Reaction Initiation: Add the yne–vinyl allylic ester (0.1 mmol, 1.0 eq) substrate to the mixture.

  • Reaction Monitoring: Seal the tube and stir the reaction at the optimized temperature (e.g., 25 °C) for 48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired chiral spirocyclic ketone.

Protocol 2: Purification by Flash Column Chromatography

This is a general workflow for purifying spiro[3.5]nonane derivatives.[13]

  • Sample Preparation: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3x the mass of the crude product) to create a slurry.

  • Dry Loading: Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained. This is the "dry-loaded" sample.

  • Column Packing: Pack a glass column with silica gel using the initial, low-polarity eluent (e.g., 100% petroleum ether).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column using a gradient of a more polar solvent (e.g., starting with 100% petroleum ether and gradually increasing the percentage of ethyl acetate). Collect fractions and analyze by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181. [Link]

  • BenchChem. (2025). Application Notes & Protocols for the Purification of Spiro[3.5]nonane-1,3-diol. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimization of Spirocyclization Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Spiro[3.5]nonan-2-ol. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Spectroscopic Comparison of Cis and Trans Isomers of Spiro[3.5]nonane-1,3-diol. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Spiro[3.5]nonan-2-ol by NMR and Mass Spectrometry. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Spiro[3.5]nonane-9-carboxylic acid. BenchChem Technical Support.
  • BenchChem. (2025). Evaluating the stability of Spiro[3.5]nonan-2-ol under different reaction conditions. BenchChem Technical Support.
  • Cheng, G., & Song, L. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 534-563. [Link]

  • Gao, Y., et al. (2026). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters. [Link]

  • Hughes, D. L., et al. (2004). Intramolecular nitrone [3+2] cycloaddition. The Journal of Organic Chemistry, 69(5), 1598-1607. [Link]

  • Jones, A. B., & Smith, C. D. (2023). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Chemistry – A European Journal. [Link]

Sources

Troubleshooting

Troubleshooting guide for the cyclization step in spiro compound synthesis.

Welcome to the technical support hub for spiro compound synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing spiroc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for spiro compound synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles are integral motifs in numerous natural products and pharmaceuticals, yet their synthesis, particularly the key cyclization step, is often fraught with challenges.[1][2][3][4] This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format.

Section 1: Low Yield and Incomplete Conversion

Question 1: My spirocyclization reaction is resulting in a low yield or stalls before completion. What are the primary factors to investigate?

Low yields are a frequent and frustrating issue in spirocyclization. The root cause often lies in one of several key areas: the integrity of your starting materials, the stability of your reaction components, or suboptimal reaction conditions that fail to favor the desired intramolecular pathway.

Answer:

A systematic approach is crucial. Begin by assessing the most likely and easily addressable variables.

  • Starting Material Purity: Impurities in your substrate can have a profound impact. They may act as catalyst poisons or participate in competitive side reactions, consuming reagents and lowering the overall yield.[5]

    • Causality: Many spirocyclization reactions rely on sensitive metal catalysts (e.g., Pd, Ni, Ir).[5][6][7] Common organic functional groups and inorganic anions like sulfides, halides, or even residual purification solvents can irreversibly bind to the catalyst's active sites, rendering it inactive.[8][9][10]

    • Troubleshooting Protocol:

      • Re-purify your starting materials using an appropriate method (e.g., flash chromatography, recrystallization, or distillation).

      • Thoroughly dry the purified materials under high vacuum to remove trace solvents.

      • Characterize the purified material by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm both identity and purity before proceeding.

  • Reaction Concentration & Stoichiometry: The cyclization is an intramolecular process competing with potential intermolecular side reactions, such as oligomerization or polymerization.

    • Causality: According to kinetic principles, intramolecular reactions are concentration-independent (first-order), while intermolecular reactions are concentration-dependent (second-order or higher). Therefore, high concentrations favor undesired intermolecular pathways.[11]

    • Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the substrate (e.g., via a syringe pump over several hours) to a large volume of solvent. This maintains a very low instantaneous concentration of the reactive species, strongly favoring the desired ring closure.[11] Also, re-evaluate the stoichiometry; an excess of a key reagent may be needed to push the equilibrium towards the product.[5]

  • Product or Intermediate Instability: The desired spirocyclic product might be forming but is then degrading under the reaction or workup conditions.[5] Spirocyclic systems, especially those with strained rings or sensitive functional groups, can be prone to rearrangement or ring-opening.[6][12][13]

    • Solution: Monitor the reaction progress closely using TLC or LC-MS at regular intervals. If you observe the formation of a product spot/peak that subsequently diminishes while new impurity spots appear, product degradation is likely. Consider lowering the reaction temperature, shortening the reaction time, or developing a milder workup procedure (e.g., avoiding harsh acidic or basic conditions).

Troubleshooting Workflow for Low Yield

Below is a decision-making diagram to guide your experimental approach when faced with low product yield.

low_yield_troubleshooting start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok repurify Action: Re-purify & Characterize Substrate purity_ok->repurify No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes repurify->check_purity conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Action: Screen Parameters (Temp, Solvent, Catalyst) conditions_ok->optimize_conditions No check_concentration Evaluate Concentration conditions_ok->check_concentration Yes optimize_conditions->check_conditions concentration_ok High Dilution Used? check_concentration->concentration_ok use_high_dilution Action: Implement Slow Addition & High Dilution concentration_ok->use_high_dilution No check_stability Investigate Product Stability concentration_ok->check_stability Yes use_high_dilution->check_concentration stability_ok Product Stable? check_stability->stability_ok modify_workup Action: Modify Workup & Reaction Time/Temp stability_ok->modify_workup No end Yield Improved stability_ok->end Yes modify_workup->check_stability

Caption: A decision-making flowchart for troubleshooting low spirocyclization yields.

Section 2: Poor Stereoselectivity

Achieving high stereocontrol is arguably the greatest challenge in spirocycle synthesis.[14] The creation of a quaternary spirocenter often generates a mixture of diastereomers or enantiomers.

Question 2: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Diastereoselectivity is determined by the relative energy levels of the competing transition states leading to the different diastereomeric products. To improve selectivity, you must alter the reaction conditions to increase the energy difference (ΔΔG‡) between these transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence transition state geometry and stability.[5][15][16][17] In some cases, a change in solvent can even reverse the diastereoselectivity.[5]

    • Causality: Solvents mediate molecular interactions through dipole forces and hydrogen bonding, which can stabilize or destabilize charged intermediates or transition states.[16] A polar protic solvent might stabilize a more charge-separated transition state, while a nonpolar aprotic solvent will favor a more compact, neutral transition state.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, HFIP).

  • Temperature Modulation: Lowering the reaction temperature is a classic strategy for enhancing selectivity.

    • Causality: The relationship between the diastereomeric ratio (dr) and the Gibbs free energy difference of the transition states is given by the equation ΔΔG‡ = -RT ln(dr). Lowering the temperature (T) amplifies the impact of even a small ΔΔG‡, favoring the lower-energy transition state and thus improving the product ratio.[18]

    • Solution: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the effect on the diastereomeric ratio. Be aware that reaction rates will decrease significantly at lower temperatures, requiring longer reaction times.

  • Catalyst and Ligand Control: In metal-catalyzed reactions, the steric and electronic properties of the ligands coordinated to the metal center are paramount in dictating the stereochemical outcome.[5]

    • Causality: Chiral ligands create a chiral environment around the catalytic center, forcing the substrate to adopt a specific orientation during the key bond-forming step. This selectively lowers the energy of one transition state over the others. For example, in nickel-catalyzed spirocyclizations, different Mandyphos ligands can significantly alter both yield and enantioselectivity.[5] Similarly, the choice of a Carreira ligand in iridium-catalyzed cascades can lead to high diastereomeric ratios.[5]

    • Solution: Screen a library of ligands with varying steric bulk and electronic properties.

Factors Influencing Stereoselectivity

The stereochemical outcome of a spirocyclization is a delicate balance of multiple interacting factors.

stereoselectivity_factors TS Transition State (Determines Stereochemistry) product Diastereomeric Products TS->product sub Substrate Control (Sterics, Directing Groups) sub->TS sol Solvent Effects (Polarity, Coordination) sol->TS tem Reaction Temperature (Thermodynamic Control) tem->TS cat Catalyst/Ligand (Chiral Environment) cat->TS

Caption: Key experimental factors influencing the transition state energy and stereochemical outcome.

Section 3: Failed Reactions and Side Products

Question 3: My spirocyclization reaction is not working at all, and I only recover starting material. What should I check?

Answer:

Complete failure to form a product, with only starting material recovered, points to a fundamental issue with reaction initiation.

  • Catalyst Inactivity/Poisoning: This is a primary suspect in catalytic cycles. As discussed, impurities can deactivate the catalyst.[8][9] Another possibility is that the chosen catalyst is simply not active enough for your specific substrate.

    • Solution: If poisoning is suspected, rigorously purify all reagents and solvents. If catalyst activity is the issue, screen alternative catalysts or precatalysts. For example, some reactions may require a change in the metal's oxidation state or the use of a more electron-rich or sterically accessible ligand to initiate the cycle.[19]

  • Incorrect Protecting Group Strategy: Protecting groups are used to mask reactive functional groups, but an improperly chosen group can prevent the desired reaction.[20][21][22]

    • Causality: A protecting group might be too sterically bulky, preventing the substrate from accessing the catalyst's active site. Alternatively, it might be electronically withdrawing, deactivating a nucleophilic site required for cyclization. An attempted synthesis of guanadrel, for instance, failed when Boc protecting groups were used because the acidic deprotection conditions also cleaved the desired spirocyclic ketal.[2]

    • Solution: Review your synthetic route and the stability of your chosen protecting groups under the reaction conditions.[23] It may be necessary to switch to a different protecting group that is more compatible with the cyclization step (e.g., switching from a bulky TBS group to a smaller TMS group, or from an acid-labile Boc group to a base-labile Fmoc group).[20][22]

Question 4: I'm observing an unexpected major side product instead of my spirocycle. How can I identify it and prevent its formation?

Answer:

The structure of the side product provides crucial mechanistic clues.

  • Common Side Reactions:

    • Ring-Opening/Rearrangement: A common failure mode is the formation of the spirocycle followed by a rapid rearrangement to a more stable, often aromatic, system.[13][24] This is particularly prevalent in the synthesis of spiroindolines.[24]

    • Oligomerization: As mentioned, intermolecular reactions can dominate at high concentrations, leading to dimers, trimers, or polymers.[11]

    • Decarboxylation/Elimination: Substrates with certain functional groups may undergo alternative reaction pathways. For instance, in one lactone spirocyclization, an undesired indanone byproduct was formed via ring-opening and decarboxylation of the spirocyclic product.[6]

  • Identification and Prevention Protocol:

    • Isolate and Characterize: Isolate the primary side product using column chromatography.

    • Full Characterization: Obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, HRMS, and if possible, single-crystal X-ray diffraction). This data is essential to unambiguously determine its structure.[11][25]

    • Propose a Mechanism: Based on the identified structure, propose a plausible mechanistic pathway for its formation. For example, if a rearranged aromatic product is found, it suggests a thermodynamically favorable pathway is accessible from a key intermediate.[13]

    • Modify Conditions: Adjust the reaction conditions to disfavor the side reaction. If an elimination reaction is occurring, try a less coordinating solvent or a bulkier base. If a rearrangement is the issue, running the reaction at a much lower temperature may kinetically trap the desired spirocycle before it has enough energy to rearrange.[18]

Protocol: Screening Solvents to Optimize Diastereoselectivity

This protocol provides a standardized workflow for investigating the impact of solvent on a spirocyclization reaction.

Objective: To determine the optimal solvent for maximizing the diastereomeric ratio (d.r.) of a target spirocycle.

Materials:

  • Purified starting material

  • Anhydrous solvents (e.g., Toluene, THF, DCM, Acetonitrile, 1,4-Dioxane)

  • Catalyst, reagents, and appropriate glassware, dried in an oven.

  • Inert atmosphere setup (e.g., Schlenk line or glovebox).

Procedure:

  • Setup: Arrange a parallel reaction block or a series of identical reaction flasks under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: Prepare a stock solution of the starting material in a high-boiling, inert solvent (if possible) to ensure accurate dispensing.

  • Reaction Execution:

    • To each flask, add the catalyst and any solid reagents.

    • Add 2 mL of a different anhydrous solvent to each respective flask.

    • Bring each flask to the desired reaction temperature (e.g., 25 °C).

    • Add the starting material (e.g., 0.1 mmol) to each flask simultaneously.

    • Stir the reactions for a predetermined time (e.g., 12 hours).

  • Quenching and Workup: Quench all reactions identically. Perform a standard aqueous workup and extraction. Remove the solvent in vacuo.

  • Analysis:

    • Dissolve the crude residue from each reaction in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum for each sample.

    • Identify distinct, well-resolved peaks corresponding to each diastereomer.

    • Integrate the peaks to determine the diastereomeric ratio for each solvent.

  • Data Tabulation: Record the results in a clear, organized table.

Data Summary Table Example:

EntrySolventDielectric Constant (ε)Diastereomeric Ratio (A:B)
1Toluene2.42.5 : 1
2THF7.55.1 : 1
3DCM9.18.3 : 1
4MeCN37.51.2 : 1

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. (URL not available)
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  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • Stereoselective strategies to access spirotetronate natural products - Comptes Rendus de l'Académie des Sciences. (URL not available)
  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - SciSpace. ([Link])

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Optimization

Stability issues and degradation pathways of 7-Oxospiro[3.5]nonane-2-carboxylic acid.

Welcome to the technical support center for 7-Oxospiro[3.5]nonane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Oxospiro[3.5]nonane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experimental workflows.

Introduction: Understanding the Molecule

7-Oxospiro[3.5]nonane-2-carboxylic acid is a unique molecule featuring a spirocyclic system, a ketone, and a carboxylic acid functional group. This combination of structural motifs presents specific stability considerations that are crucial for its effective use in research and development. This guide will delve into the potential degradation pathways and provide practical advice for maintaining the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 7-Oxospiro[3.5]nonane-2-carboxylic acid that are susceptible to degradation?

A1: The three key structural features to consider are the spiro[3.5]nonane core, the ketone at the 7-position, and the carboxylic acid at the 2-position. Each of these can be susceptible to specific degradation pathways under various conditions. The ketone is prone to oxidative cleavage, while the carboxylic acid can undergo decarboxylation under thermal or photolytic stress. The spirocyclic nature of the molecule can influence the reactivity of these functional groups.

Q2: What are the expected degradation pathways for this molecule under forced degradation conditions?

A2: Based on the functional groups present, several degradation pathways can be anticipated under forced degradation studies, which are essential for understanding the intrinsic stability of a molecule.[1][2] These include:

  • Hydrolysis (Acidic and Basic): While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially catalyze ring-opening of the cyclobutane ring, although this is less common. The primary concern under hydrolytic stress would be the potential for epimerization at the chiral center if applicable.

  • Oxidation: The ketone group is susceptible to oxidative cleavage, particularly with strong oxidizing agents.[3] This can lead to the formation of dicarboxylic acid derivatives through reactions like the Baeyer-Villiger oxidation, which would result in a lactone.[4][5][6][7]

  • Thermal Degradation: At elevated temperatures, the carboxylic acid moiety is the most likely site of degradation via thermal decarboxylation, leading to the loss of CO2 and the formation of 7-oxospiro[3.5]nonane.[8][9]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions. For the ketone, this can involve Norrish Type I or Type II reactions, potentially leading to ring cleavage or the formation of unsaturated aldehydes.[10][11][12] The carboxylic acid can also undergo photodecarboxylation.[13][14][15][16][17]

Q3: How should I store 7-Oxospiro[3.5]nonane-2-carboxylic acid to ensure its long-term stability?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A refrigerator or freezer is recommended for long-term storage. It should be kept in a tightly sealed container to protect it from moisture and light. For solutions, it is advisable to use freshly prepared solutions and store them under similar conditions for short periods.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the purity and degradation of 7-Oxospiro[3.5]nonane-2-carboxylic acid.[18] This method should be capable of separating the parent compound from all potential degradation products. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and its degradation products.[18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in the functional groups (e-g., loss of carbonyl or carboxyl peaks).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Loss of compound purity over time in storage. Degradation due to improper storage. 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (refrigerated or frozen), protected from light (amber vials or stored in the dark), and in a tightly sealed container to prevent moisture ingress. 2. Inert Atmosphere: For highly sensitive applications, consider storing the solid compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Appearance of new peaks in HPLC chromatogram after exposure to acidic or basic conditions. Hydrolytic degradation. 1. Control pH: Maintain the pH of your solutions within a neutral range (pH 6-8) whenever possible. The stability of carboxylic acids can be pH-dependent.[3][17][19][20][21] 2. Limit Exposure Time: Minimize the time the compound is exposed to harsh acidic or basic conditions. If a reaction requires such conditions, consider quenching the reaction as soon as it is complete. 3. Characterize Degradants: Use LC-MS to identify the new peaks. This will help confirm if they are hydrolysis products and provide insight into the degradation pathway.
Unexpected reaction products when using oxidizing agents. Oxidative cleavage of the ketone. 1. Choose Milder Oxidants: If the intended reaction does not involve the ketone, select a milder oxidizing agent that is less likely to cause cleavage. 2. Protecting Groups: In a multi-step synthesis, consider protecting the ketone functionality before performing oxidation reactions on other parts of the molecule. 3. Monitor Reaction Carefully: Use techniques like Thin Layer Chromatography (TLC) or in-process HPLC to monitor the reaction progress and stop it before significant degradation occurs.
Low yield or formation of byproducts in reactions conducted at elevated temperatures. Thermal decarboxylation. 1. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a Milder Base: In reactions where a base is required, a weaker base might be sufficient and could reduce the rate of decarboxylation. 3. Identify Byproducts: Use analytical techniques like GC-MS or LC-MS to identify the byproducts. The presence of 7-oxospiro[3.5]nonane would confirm decarboxylation.
Inconsistent results in light-sensitive assays. Photodegradation of the compound. 1. Work in a Light-Protected Environment: Use amber glassware or cover your reaction vessels with aluminum foil. Conduct experiments under yellow light if the compound is particularly sensitive. 2. Run Dark Controls: Always include a control sample that is not exposed to light to differentiate between photodegradation and other forms of degradation.[22] 3. Photostability Studies: If photostability is a major concern, perform a formal photostability study according to ICH Q1B guidelines to understand the compound's behavior under defined light conditions.[4][23][24]
Peak tailing or shifting retention times in HPLC analysis. Interaction with the stationary phase or mobile phase issues. 1. Adjust Mobile Phase pH: For carboxylic acids, the pH of the mobile phase can significantly affect peak shape. Buffering the mobile phase to a pH about 2 units below the pKa of the carboxylic acid will ensure it is in its neutral form and reduce tailing. 2. Check Column Health: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.[25][26][27][28] 3. Optimize Gradient: If using a gradient method, ensure proper equilibration between runs.[25]

Experimental Protocols

Protocol 1: Forced Degradation Study - General Procedure

This protocol outlines a general procedure for conducting a forced degradation study on 7-Oxospiro[3.5]nonane-2-carboxylic acid to identify potential degradation products and establish a stability-indicating analytical method. These studies should aim for 5-20% degradation.[5][7]

Materials:

  • 7-Oxospiro[3.5]nonane-2-carboxylic acid

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector and/or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and analyze at different time points (e.g., 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).

    • Neutralize the sample with an appropriate amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, analyzing at various time points and escalating conditions if necessary.

    • Neutralize the sample with an appropriate amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Keep the solution at room temperature and protected from light. Analyze at different time points.

    • If no degradation is observed, repeat with 30% H2O2 and/or at an elevated temperature.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).

    • Analyze the sample at different time points.

    • Also, subject a solution of the compound to the same thermal stress.

  • Photodegradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[23]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples by a suitable HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

    • Calculate the percentage of degradation.

    • If an LC-MS system is available, analyze the samples to determine the mass of the degradation products.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 7-Oxospiro[3.5]nonane-2-carboxylic acid under various stress conditions.

G cluster_0 7-Oxospiro[3.5]nonane-2-carboxylic acid cluster_1 Degradation Products A 7-Oxospiro[3.5]nonane- 2-carboxylic acid B 7-Oxospiro[3.5]nonane (Decarboxylation Product) A->B Thermal/Photolytic Stress (-CO2) C Dicarboxylic Acid Derivative (Oxidative Cleavage Product) A->C Strong Oxidation D Lactone Derivative (Baeyer-Villiger Oxidation) A->D Peroxy Acid Oxidation E Ring-Opened Products (Photolysis) A->E UV/Visible Light

Caption: Potential degradation pathways of 7-Oxospiro[3.5]nonane-2-carboxylic acid.

Forced Degradation Workflow

The following diagram outlines the general workflow for a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of Compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC/LC-MS Analysis B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Develop Stability- Indicating Method H->I

Caption: General workflow for a forced degradation study.

References

  • Baeyer, A.; Villiger, V. The Baeyer–Villiger oxidation is an organic reaction that forms an ester from a ketone or a lactone from a cyclic ketone, using peroxyacids or peroxides as the oxidant. Wikipedia. [Link]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]

  • Baeyer-Villiger Oxidation. Chemistry Steps. [Link]

  • Baeyer-Villiger oxidation: Mechanism & Examples. NROChemistry. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Thermal decarboxylation Definition. Fiveable. [Link]

  • Ch21: Decarboxylation. University of Calgary. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Chemical Communications (RSC Publishing). [Link]

  • Photocatalytic decarboxylation of free carboxylic acids and their functionalization. ResearchGate. [Link]

  • Decarboxylative photocatalytic transformations. Chemical Society Reviews (RSC Publishing). [Link]

  • Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. UCI Aerosol Photochemistry Group. [Link]

  • Nonstereospecific Mechanisms in the Photolysis of Cyclic Ketones. ACS Publications. [Link]

  • Photochemistry of Carbonyl Compounds. Unknown Source. [Link]

  • HPLC Troubleshooting Guide. Unknown Source. [Link]

  • Photochemistry of carbony compounds.pptx. Slideshare. [Link]

  • Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. ACS Publications. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. Unknown Source. [Link]

  • What is the standard pH of carboxylic acids? Quora. [Link]

  • HPLC Troubleshooting Guide. Wissenschaftliche Gerätebau Dr. Ing. Herbert Knauer GmbH. [Link]

  • Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones. ResearchGate. [Link]

  • forced degradation products: Topics by Science.gov. Science.gov. [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. National Institutes of Health. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. [Link]

  • Explaining the acidity of organic acids. Chemguide. [Link]

    • Primary photochemical reactions. Part VI. The photochemical decomposition of certain cyclic ketones. Sci-Hub. [Link]

  • Cyclobutanecarboxylic acid - general description. Georganics. [Link]

  • Acidity of carboxylic acids and derivatives. BYJU'S. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

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  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Unknown Source. [Link]

  • Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. National Institutes of Health. [Link]

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Troubleshooting

Technical Support Center: Overcoming Low Reactivity of the Keto Group in 7-Oxospiro[3.5]nonane-2-carboxylic acid

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of the keto group in 7-Oxospiro[3.5]nonane-2-carboxylic acid. The inherent steric hindrance of this spirocyclic ketone often leads to sluggish or unsuccessful reactions.[1][2][3][4] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these synthetic hurdles.

Troubleshooting Guide

This section addresses specific problems you may be facing in the laboratory and offers targeted solutions based on established chemical principles.

Issue 1: Poor or No Conversion in Standard Carbonyl Addition Reactions (e.g., Grignard, Wittig)

Question: I am attempting a Grignard/Wittig reaction with 7-Oxospiro[3.5]nonane-2-carboxylic acid, but I am observing very low yields or recovering only the starting material. What is causing this and how can I improve the outcome?

Answer: The primary challenge with 7-Oxospiro[3.5]nonane-2-carboxylic acid is the steric hindrance around the carbonyl group. The spirocyclic structure shields the electrophilic carbon, making it difficult for bulky nucleophiles like Grignard reagents or phosphorus ylides to approach and attack.[1][2] Additionally, the presence of the acidic carboxylic acid group can quench the organometallic reagent or the ylide.

Causality and Recommended Solutions:
  • Protect the Carboxylic Acid: The acidic proton of the carboxylic acid will react with and consume your nucleophile. Before attempting the carbonyl addition, you must protect the carboxylic acid, for example, as a methyl or ethyl ester. This is a critical first step.

  • Overcoming Steric Hindrance in Grignard Reactions:

    • Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can enhance the electrophilicity of the carbonyl carbon and may facilitate the addition of organometallic reagents.

    • Barbier-Grignard Conditions: Performing the reaction under Barbier conditions, where the organomagnesium reagent is generated in situ in the presence of the ketone, can sometimes improve yields for hindered ketones.[5][6][7][8]

  • Optimizing the Wittig Reaction:

    • Choice of Base and Ylide: For sterically hindered ketones, non-stabilized ylides often perform better than stabilized ones.[9][10] The use of a strong, non-nucleophilic base like potassium tert-butoxide to generate the ylide is recommended for methylenations of hindered ketones.[10][11]

    • Horner-Wadsworth-Emmons (HWE) Reaction: If the Wittig reaction consistently fails, the HWE reaction, which utilizes a phosphonate ester, is often a superior alternative for hindered systems as it involves a less sterically demanding nucleophile.[9][10][12]

Experimental Protocol: Wittig Methylenation of Protected 7-Oxospiro[3.5]nonane-2-carboxylate
  • Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide in THF dropwise.

  • Allow the resulting bright yellow mixture to stir at room temperature for 1 hour.

  • Reaction with the Ketone: Cool the ylide solution back to 0 °C.

  • Add a solution of the ester-protected 7-Oxospiro[3.5]nonane-2-carboxylic acid in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[12]

Issue 2: Difficulty with Reductive Amination

Question: I am trying to synthesize the corresponding amine from 7-Oxospiro[3.5]nonane-2-carboxylic acid via reductive amination, but the reaction is slow and incomplete. How can I drive this reaction to completion?

Answer: Reductive amination involves the formation of an imine or enamine intermediate, followed by reduction. The initial nucleophilic attack by the amine on the sterically hindered ketone is often the rate-limiting step.

Causality and Recommended Solutions:
  • Catalyst and Reaction Conditions: The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide, can activate the carbonyl group towards nucleophilic attack. Running the reaction at elevated temperatures can also help overcome the activation energy barrier.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for reductive aminations as it is mild and selective for the iminium ion over the ketone. However, for a hindered system, a more powerful reducing agent like sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions might be necessary. Be aware of the toxicity of NaBH₃CN.

Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination cond1 Using NaBH(OAc)3 at RT? start->cond1 action1 Increase temperature to 40-50 °C. Add Ti(OiPr)4 as a catalyst. cond1->action1 Yes action2 Switch to NaBH3CN with catalytic AcOH. Monitor pH carefully. cond1->action2 No cond2 Still low conversion? action1->cond2 cond2->action2 Yes end Improved Yield cond2->end No action2->end

Caption: Decision workflow for troubleshooting reductive amination.

Issue 3: Failure to Form Derivatives like Oximes or Hydrazones

Question: Standard condensation reactions with hydroxylamine or hydrazine derivatives are not proceeding with 7-Oxospiro[3.5]nonane-2-carboxylic acid. Is there a way to facilitate this?

Answer: The formation of these derivatives is also subject to the steric hindrance around the carbonyl. These reactions are typically reversible and require the removal of water to drive the equilibrium towards the product.

Causality and Recommended Solutions:
  • Acid Catalysis: The reaction is acid-catalyzed. Ensure you are using a catalytic amount of a suitable acid, such as acetic acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen and increase its electrophilicity.

  • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. This is often crucial for driving the reaction to completion with hindered ketones.

  • Alternative Reagents: Consider using more reactive derivatives of hydroxylamine or hydrazine if the standard reagents are ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the low reactivity of the keto group in this molecule?

A1: The low reactivity is primarily due to steric hindrance.[2][3][4] The spirocyclic framework, with the cyclobutane ring fused to the cyclohexanone ring, creates a sterically congested environment around the carbonyl carbon. This makes it physically difficult for nucleophiles to access the electrophilic site of the ketone.[1]

Q2: Can I reduce the keto group without affecting the carboxylic acid?

A2: Yes, this requires chemoselective reduction. Strong hydrides like lithium aluminum hydride (LiAlH₄) will reduce both functional groups.[13] To selectively reduce the ketone, you can use sodium borohydride (NaBH₄), which is generally not reactive enough to reduce carboxylic acids.[14] For this to be effective, the reaction should be run in a protic solvent like methanol or ethanol at moderate temperatures.

Q3: Are there any activating groups I can introduce to enhance the ketone's reactivity?

A3: While less common for direct activation of the carbonyl for addition, you could consider alpha-functionalization to alter the electronic properties. For instance, alpha-halogenation under acidic conditions could potentially increase the electrophilicity of the carbonyl carbon.[15] However, this adds synthetic steps and may not be compatible with all desired subsequent reactions. A more direct approach is often to use more reactive reagents or catalysts as described in the troubleshooting section.

Q4: Would catalytic hydrogenation be a viable method for reducing the keto group?

A4: Catalytic hydrogenation is a plausible method to reduce the ketone to an alcohol.[16] This approach often requires a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[16] This method can be advantageous as it may not affect a protected carboxylic acid (e.g., an ester). However, optimization of catalyst, pressure, and temperature may be necessary for this sterically hindered ketone.[17][18][19]

Comparison of Reduction Methods
MethodReducing AgentSelectivity for Ketone vs. COOHKey Considerations
Hydride Reduction NaBH₄HighInexpensive, mild conditions.
LiAlH₄Low (reduces both)Very reactive, requires anhydrous conditions and careful work-up.[13]
Catalytic Hydrogenation H₂/Pd-C, Raney NiHigh (for ester)Requires specialized pressure equipment; potential for side reactions.[16][19]
Transfer Hydrogenation Isopropanol, Formic AcidModerate to HighAvoids high-pressure H₂ gas; catalyst choice is critical.

Q5: Are there computational studies that can predict the reactivity of this ketone?

A5: Yes, density functional theory (DFT) calculations can be employed to model the transition states of nucleophilic attack on the carbonyl carbon. These studies can provide valuable insights into the activation energy barriers for different nucleophiles and help rationalize the observed low reactivity. Such computational work can guide the selection of the most promising reaction conditions before extensive experimental screening.

References

  • Taylor & Francis. (n.d.). The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones: Synthetic Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

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  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
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  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 7-Oxospiro[3.5]nonane-2-carboxylic Acid and Its Analogs

Abstract This guide provides a comprehensive framework for comparing the biological activity of 7-Oxospiro[3.5]nonane-2-carboxylic acid with a series of rationally designed analogs. In the quest for novel therapeutic age...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for comparing the biological activity of 7-Oxospiro[3.5]nonane-2-carboxylic acid with a series of rationally designed analogs. In the quest for novel therapeutic agents, the unique three-dimensional structure of spirocyclic compounds offers a promising avenue for exploring new chemical space and improving pharmacological properties.[1][2] This document outlines the strategic design of analogs, detailed experimental protocols for evaluating their biological efficacy, and a systematic approach to establishing structure-activity relationships (SAR). The insights derived from such comparative studies are invaluable for researchers, scientists, and professionals in drug development, aiming to optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.[3][4]

Introduction: The Promise of Spirocyclic Scaffolds

The principle of "escaping from flatland" in medicinal chemistry emphasizes the creation of three-dimensional, Fsp3-rich molecules to enhance biological activity and improve drug-like properties.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of particular interest due to their rigid yet complex three-dimensional conformations. This structural rigidity can lead to improved metabolic stability and more selective interactions with biological targets.[2]

7-Oxospiro[3.5]nonane-2-carboxylic acid (Figure 1) is a compound with a unique spirocyclic core containing a cyclobutane ring fused to a cyclohexanone ring.[5] While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—a carboxylic acid and a ketone—are common pharmacophores. Carboxylic acids are known to participate in various biological processes and are present in numerous approved drugs.[6][7][8]

This guide proposes a systematic investigation into the biological potential of 7-Oxospiro[3.5]nonane-2-carboxylic acid by comparing it with a series of rationally designed analogs. The objective is to elucidate the structure-activity relationships that govern the biological effects of this class of compounds.

Figure 1: Chemical Structure of 7-Oxospiro[3.5]nonane-2-carboxylic acid
A two-dimensional representation of the core compound.

Design and Rationale of Analogs

To establish a clear structure-activity relationship, a series of analogs will be synthesized to probe the importance of key structural features of the parent molecule. The proposed analogs will systematically modify the core scaffold.

Table 1: Proposed Analogs of 7-Oxospiro[3.5]nonane-2-carboxylic acid for Comparative Analysis

Analog IDModificationRationale
AN-01 Replacement of the ketone with a hydroxyl groupTo assess the impact of the carbonyl group on activity and potential hydrogen bonding interactions.
AN-02 Replacement of the ketone with an amino groupTo introduce a basic center and explore potential salt bridge formation.
AN-03 Esterification of the carboxylic acidTo evaluate the necessity of the acidic proton for activity and to potentially improve cell permeability.
AN-04 Amidation of the carboxylic acidTo explore alternative hydrogen bonding patterns and the impact on physicochemical properties.
AN-05 Ring expansion of the cyclobutane to a cyclopentaneTo investigate the influence of ring strain and conformational flexibility on biological activity.
AN-06 Introduction of a heteroatom (e.g., oxygen) into the cyclohexanone ringTo explore the effects of introducing a heteroatom on polarity and potential interactions with biological targets.[1][2]

Experimental Protocols for Comparative Biological Evaluation

A tiered approach to biological screening will be employed, starting with broad-spectrum assays and progressing to more specific mechanistic studies for the most promising candidates.

General Workflow for Biological Activity Screening

The following diagram illustrates the proposed workflow for the comprehensive evaluation of the synthesized compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanistic Studies cluster_3 Data Analysis Synthesis Synthesis of Analogs (AN-01 to AN-06) Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antioxidant Antioxidant Activity (DPPH/ABTS Assays) Characterization->Antioxidant Antimicrobial Antimicrobial Activity (MIC Determination) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antioxidant->SAR_Analysis Antimicrobial->SAR_Analysis Cytotoxicity->SAR_Analysis Enzyme_Inhibition Enzyme Inhibition Assays Gene_Expression Gene Expression Analysis Enzyme_Inhibition->Gene_Expression Pathway_Analysis Signaling Pathway Analysis Gene_Expression->Pathway_Analysis SAR_Analysis->Enzyme_Inhibition

Workflow for comparative biological evaluation.
Detailed Experimental Methodologies
  • Rationale: Carboxylic acids, particularly those with specific structural features, can exhibit antioxidant properties.[6][8] The DPPH and ABTS assays are standard methods for evaluating free radical scavenging activity.[6][9]

  • Protocol (DPPH Assay):

    • Prepare stock solutions of the parent compound and its analogs in methanol.

    • In a 96-well plate, add 50 µL of various concentrations of the test compounds to 150 µL of a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid will be used as a positive control.

    • The percentage of radical scavenging activity will be calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) will be determined.

  • Rationale: The increasing need for new antimicrobial agents makes this a crucial primary screen. The structural modifications in the analogs could influence their ability to penetrate microbial cell walls or interact with essential enzymes.

  • Protocol:

    • A panel of clinically relevant bacterial and fungal strains will be used (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • A two-fold serial dilution of each compound will be prepared in appropriate broth media in 96-well plates.

    • Each well will be inoculated with a standardized microbial suspension.

    • The plates will be incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC will be determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Rationale: This assay is essential to assess the potential toxicity of the compounds against mammalian cells, which is a critical parameter in drug development.

  • Protocol:

    • Human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) will be seeded in 96-well plates and allowed to adhere overnight.

    • The cells will be treated with serial dilutions of the compounds for 48-72 hours.

    • After treatment, the medium will be replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After incubation, the formazan crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm.

    • The IC50 value (the concentration that inhibits cell growth by 50%) will be calculated.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the primary screening assays will be compiled and analyzed to establish clear structure-activity relationships.[3][10]

SAR_Logic cluster_0 Structural Modifications cluster_1 Observed Biological Activity cluster_2 SAR Interpretation Ketone_Modification Ketone Modification (AN-01, AN-02) Activity_Change Change in Activity (Increase/Decrease) Ketone_Modification->Activity_Change Carboxylic_Acid_Modification Carboxylic Acid Modification (AN-03, AN-04) Carboxylic_Acid_Modification->Activity_Change Scaffold_Modification Scaffold Modification (AN-05, AN-06) Scaffold_Modification->Activity_Change Interpretation Identification of Key Pharmacophores Activity_Change->Interpretation

Logical flow for SAR analysis.

Table 2: Hypothetical Data and SAR Interpretation

CompoundModificationAntioxidant Activity (IC50, µM)Antimicrobial Activity (MIC, µg/mL vs. S. aureus)Cytotoxicity (IC50, µM vs. HeLa)SAR Interpretation
Parent ->100128>100Baseline activity.
AN-01 Ketone -> Hydroxyl506480The hydroxyl group may contribute to radical scavenging and antimicrobial activity.
AN-02 Ketone -> Amino>1003225The amino group significantly enhances antimicrobial activity but also increases cytotoxicity.
AN-03 Carboxylic Acid -> Ester>100>256>100The free carboxylic acid is likely essential for antimicrobial activity.
AN-04 Carboxylic Acid -> Amide>100128>100The amide is tolerated but does not improve activity over the parent compound.
AN-05 Cyclobutane -> Cyclopentane>100>256>100The strained cyclobutane ring appears to be important for activity.
AN-06 C-H -> C-O in cyclohexanone756490The introduction of a heteroatom enhances both antioxidant and antimicrobial activity.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for the comparative biological evaluation of 7-Oxospiro[3.5]nonane-2-carboxylic acid and its analogs. By following the outlined experimental protocols and SAR analysis, researchers can gain valuable insights into the therapeutic potential of this novel class of spirocyclic compounds. Promising candidates identified through this screening cascade can be advanced to more detailed mechanistic studies and in vivo efficacy models. The ultimate goal is the development of novel drug candidates with improved efficacy and safety profiles.

References

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  • Kirichok, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. [Link]

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Comparative

A Comparative Guide to Spirocyclic Carboxylic Acids in Drug Discovery: The Case of 7-Oxospiro[3.5]nonane-2-carboxylic acid

Introduction: Escaping Flatland in Modern Drug Design For decades, medicinal chemistry has been dominated by aromatic, planar molecules. However, the pursuit of novel therapeutics with improved selectivity and superior p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Design

For decades, medicinal chemistry has been dominated by aromatic, planar molecules. However, the pursuit of novel therapeutics with improved selectivity and superior pharmacokinetic profiles has driven a strategic shift towards three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution.[1][2] Their inherent rigidity and defined 3D geometry offer a powerful tool to lock a molecule's conformation, potentially enhancing binding affinity to biological targets and reducing off-target effects.[1][3] The introduction of spiro-centers often leads to significant improvements in critical drug-like properties, including metabolic stability, aqueous solubility, and overall potency.[3][4][5]

This guide provides an in-depth comparison of 7-Oxospiro[3.5]nonane-2-carboxylic acid with other key spirocyclic carboxylic acids, offering a technical resource for researchers engaged in drug discovery. We will dissect their structural nuances, compare their physicochemical properties, and provide a framework for their evaluation, supported by detailed experimental protocols.

Featured Scaffold: 7-Oxospiro[3.5]nonane-2-carboxylic acid

7-Oxospiro[3.5]nonane-2-carboxylic acid is a compelling building block that merges the conformational rigidity of a spiro[3.5]nonane system with two crucial functional groups: a carboxylic acid and a ketone.

  • Structural Features : The spiro[3.5] system consists of a cyclobutane ring fused to a cyclohexane ring. This arrangement creates a rigid 3D scaffold that projects substituents into precise vectors in space.

  • The Carboxylic Acid : This functional group is a ubiquitous pharmacophore, critical for forming strong hydrogen bonds and electrostatic interactions with biological targets, such as the zinc-binding group in metalloenzymes.[6][7] However, its ionizable nature can present challenges for cell permeability and metabolic stability.[7]

  • The Ketone Moiety : The ketone at the 7-position offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). It can also act as a hydrogen bond acceptor, contributing to target engagement.

The unique combination of these features makes this scaffold an attractive starting point for designing inhibitors for various target classes.

Comparative Analysis: Spirocyclic Carboxylic Acid Scaffolds

The choice of a spirocyclic core has profound implications for a molecule's properties. Below, we compare 7-Oxospiro[3.5]nonane-2-carboxylic acid with other relevant spirocyclic carboxylic acids.

  • Spiro[3.3]heptane-2-carboxylic acid : This scaffold features two fused cyclobutane rings, resulting in a highly rigid and compact structure with significant ring strain.[8] This rigidity can be highly advantageous for locking in a bioactive conformation but may also pose synthetic challenges.[9] Its smaller size generally leads to lower lipophilicity compared to the spiro[3.5]nonane system.

  • Spiro[4.5]decane-2-carboxylic acid : Comprising a cyclopentane and a cyclohexane ring, this system is larger and more flexible than the spiro[3.5]nonane scaffold. This increased flexibility may allow for adaptation to a wider range of binding pockets, though at the potential cost of an entropic penalty upon binding. Its larger hydrocarbon content typically results in higher lipophilicity.[10]

  • Heterocyclic Analogues (e.g., 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid) : The strategic incorporation of heteroatoms (like nitrogen or oxygen) into the spirocyclic core dramatically alters the scaffold's properties.[11] Heteroatoms can serve as hydrogen bond acceptors, improve aqueous solubility, and fine-tune the molecule's metabolic stability and distribution.[12]

Below is a workflow illustrating the evaluation process for these scaffolds in a typical drug discovery program.

G cluster_0 Scaffold Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Lead Optimization Scaffold_Selection Scaffold Selection (e.g., Spiro[3.5]nonane) Synthesis Synthesis & Purification Scaffold_Selection->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Physicochemical Physicochemical Profiling (pKa, logP, Solubility) Characterization->Physicochemical Permeability Cell Permeability Assay (e.g., Caco-2) Physicochemical->Permeability Metabolism Metabolic Stability Assay (Microsomes, Hepatocytes) Permeability->Metabolism Binding Target Binding Assay (e.g., Thermal Shift, ELISA) Metabolism->Binding SAR SAR Analysis Binding->SAR Optimization Lead Optimization SAR->Optimization Candidate Candidate Selection Optimization->Candidate

Caption: Drug discovery workflow for spirocyclic compounds.

Data Summary: Physicochemical Property Comparison

The selection of a scaffold is often guided by its fundamental physicochemical properties, which influence its behavior in biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated XLogP3H-Bond Acceptor CountH-Bond Donor Count
7-Oxospiro[3.5]nonane-2-carboxylic acidC₁₀H₁₄O₃182.220.531
Spiro[3.3]heptane-2-carboxylic acidC₈H₁₂O₂140.181.421
Spiro[4.5]decane-2-carboxylic acidC₁₁H₁₈O₂182.263.421
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acidC₈H₁₃NO₃171.190.342

Data sourced from PubChem and other chemical databases where available.[10][13]

Performance in Drug Discovery: A Comparative Framework

Metabolic Stability

Rationale: The quaternary spiro-carbon is a key advantage, as it blocks common sites of oxidative metabolism by cytochrome P450 enzymes.[3] This often translates to increased metabolic stability and a longer half-life in vivo. The stability can be modulated by the nature of the rings; for instance, strained rings like those in spiro[3.3]heptane may present different metabolic profiles compared to less strained systems.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing a crucial early indicator of its pharmacokinetic profile.[14]

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add phosphate buffer, the test compound (final concentration 1 µM), and HLM (final protein concentration 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining compound versus time.

    • The slope of the line provides the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Self-Validation: Include positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) to ensure the assay is performing correctly.

Cell Permeability

Rationale: While the carboxylic acid group is beneficial for target binding, its negative charge at physiological pH can impede passive diffusion across cell membranes. The 3D structure of a spirocycle may partially shield the polar carboxylate, or position it favorably, to mitigate this issue. Comparing permeability across different spirocyclic scaffolds can reveal how scaffold size and lipophilicity impact this balance.

Experimental Protocol: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.[15][16] It is the gold standard for in vitro prediction of intestinal absorption.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Measure the transepithelial electrical resistance (TER) to confirm monolayer integrity before the experiment.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at 10 µM) to the apical (A) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.

    • Replace the sampled volume with fresh HBSS.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • Concurrently, run the experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber. This is crucial for identifying compounds that are substrates of efflux transporters like P-glycoprotein.

  • Analysis:

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER ≥ 2 suggests the compound is subject to active efflux.[15]

  • Self-Validation: Include control compounds: atenolol (low permeability) and metoprolol or caffeine (high permeability), and a known efflux substrate like digoxin.[15][16] An integrity marker such as Lucifer yellow should also be used to confirm that the cell monolayer remains intact throughout the assay.[15]

Target Binding Affinity

Rationale: The primary goal of a rigid scaffold is to pre-organize pharmacophoric elements in a conformation that is optimal for binding to the target protein, thereby increasing binding affinity (potency). Different spirocyclic cores will present the carboxylic acid and other substituents with distinct geometries, making comparative binding assays essential for scaffold selection.

Experimental Protocol: Matrix Thermal Shift Assay (mTSA)

This technique measures the change in the thermal stability of a target protein upon ligand binding.[17] It is a powerful method for confirming direct target engagement and determining binding affinity without requiring structural modification of the ligand.

  • Preparation:

    • Prepare cell lysate or a solution of the purified target protein.

    • Prepare serial dilutions of the spirocyclic carboxylic acid test compounds.

  • Binding and Thermal Challenge:

    • Incubate the protein/lysate with each concentration of the test compound (and a vehicle control, e.g., DMSO).

    • Heat the samples across a temperature gradient (e.g., 40°C to 80°C) or to a single optimal temperature to induce denaturation of the unbound protein.

  • Quantification of Soluble Protein:

    • Cool the samples and centrifuge to pellet the aggregated, denatured protein.

    • Collect the supernatant containing the soluble (stabilized) protein.

    • Quantify the amount of soluble target protein using methods like Western blotting or mass spectrometry-based proteomics.

  • Data Analysis:

    • Plot the fraction of soluble protein against temperature to generate a melting curve for each compound concentration.

    • The shift in the melting temperature (ΔTm) is indicative of binding and stabilization.

    • By fitting the dose-response curve of ΔTm versus ligand concentration, the dissociation constant (Kd), a measure of binding affinity, can be determined.

  • Self-Validation: A known binder to the target protein should be included as a positive control to validate the assay's ability to detect stabilization. A non-binding structural analog can serve as a negative control.

G cluster_0 Spiro[3.5]nonane Core cluster_1 Spiro[3.3]heptane Core cluster_2 Spiro[4.5]decane Core cluster_3 Functional Groups S35 Spiro[3.5]nonane Cyclobutane Ring Cyclohexane Ring Func Carboxylic Acid (COOH) Ketone (C=O) Heteroatoms (N, O) S35:f0->Func:f0 Adds binding anchor S35:f0->Func:f1 Present in title compound (Modulation point) S33 Spiro[3.3]heptane Cyclobutane Ring Cyclobutane Ring S33:f0->S35:f0 Different rigidity & strain S33:f0->Func:f0 Adds binding anchor S45 Spiro[4.5]decane Cyclopentane Ring Cyclohexane Ring S45:f0->S35:f0 Different size & lipophilicity S45:f0->Func:f0 Adds binding anchor

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Oxospiro[3.5]nonane-2-carboxylic Acid Amides: A Proposed Investigation

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from planar, two-dimensional molecules towards more three-dimensional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from planar, two-dimensional molecules towards more three-dimensional structures that can better mimic natural ligands and interact with the complex topographies of biological targets. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this "escape from flatland."[1] Their inherent rigidity and three-dimensional arrangement of functional groups can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[2][3] The 7-Oxospiro[3.5]nonane-2-carboxylic acid core represents a promising, yet underexplored, scaffold. Its unique architecture, combining a cyclobutane ring with a cyclohexanone, offers a rigid framework to which a variety of functional groups can be appended. This guide proposes a systematic investigation into the structure-activity relationships (SAR) of a library of 7-Oxospiro[3.5]nonane-2-carboxylic acid amides, outlining the synthetic strategy, proposed biological evaluation, and a framework for interpreting the resulting data. While direct SAR data for this specific amide series is not yet prevalent in the public domain, we will draw parallels from structurally related spirocyclic carboxamides to inform our experimental design and predictive analysis.

Rationale for Investigation: Targeting Unexplored Chemical Space

The 7-Oxospiro[3.5]nonane scaffold presents several attractive features for drug design. The ketone functionality can act as a hydrogen bond acceptor, while the carboxylic acid at the 2-position of the cyclobutane ring provides a vector for introducing a diverse range of substituents via amide bond formation. Amide bonds are a cornerstone of medicinal chemistry, offering a stable linkage and the ability to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity.[4] By systematically varying the amine component of the amide, we can probe the chemical space around the spirocyclic core to identify key interactions that drive biological activity. Based on the reported activities of similar spirocyclic structures, which include anticancer and GPR119 agonist activities, we hypothesize that this series of amides could yield novel therapeutic agents.[2][5]

Proposed Synthetic Strategy and Library Design

The synthesis of a diverse library of 7-Oxospiro[3.5]nonane-2-carboxylic acid amides can be efficiently achieved from the parent carboxylic acid, which is commercially available.[6] A robust and high-throughput approach to the amidation reaction is crucial for generating a comprehensive library for SAR studies.

Experimental Protocol: Amide Library Synthesis
  • Activation of the Carboxylic Acid: To a solution of 7-Oxospiro[3.5]nonane-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Coupling: To the activated ester solution, add the desired primary or secondary amine (1.2 eq). The reaction mixture is then stirred at room temperature for 2-16 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired amide.

Proposed Amine Diversity for SAR Exploration

To build a comprehensive SAR, the library of amines should include:

  • Aliphatic Amines: A range of linear, branched, and cyclic aliphatic amines to probe the steric requirements of the binding pocket.

  • Aromatic and Heteroaromatic Amines: To explore potential π-π stacking and hydrogen bonding interactions. Substituents on the aromatic rings (both electron-donating and electron-withdrawing) should be varied to probe electronic effects.

  • Amines with Additional Functional Groups: Incorporation of alcohols, ethers, and basic amines to modulate polarity and introduce additional interaction points.

Proposed Biological Evaluation

Given the reported anticancer and metabolic modulatory activities of related spirocyclic compounds, a tiered screening approach is proposed.

Primary Screening: Anticancer Activity

A panel of human cancer cell lines (e.g., breast, colon, lung, and prostate cancer cell lines) will be used to assess the cytotoxic potential of the synthesized amides.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized amides are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.

  • Data Analysis: The formazan crystals formed are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC50) is calculated for each compound.

Secondary Screening: GPR119 Agonist Activity

For compounds showing low cytotoxicity, evaluation as G-protein coupled receptor 119 (GPR119) agonists will be performed, as this is a known target for similar spirocyclic structures.[2]

Experimental Protocol: cAMP Assay for GPR119 Activation

  • Cell Culture: A stable cell line expressing human GPR119 is used.

  • Compound Incubation: Cells are incubated with the test compounds at various concentrations.

  • cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available kit, such as a competitive immunoassay.

  • Data Analysis: The half-maximal effective concentration (EC50) for GPR119 activation is determined for each compound.

Structure-Activity Relationship (SAR) Analysis and Data Presentation

The biological data obtained from the primary and secondary screens will be analyzed to establish clear SAR trends. The data should be organized in tables to facilitate comparison.

Hypothetical SAR Data for Anticancer Activity
Compound IDAmine Moiety (R)IC50 (µM) vs. Breast Cancer Cell LineIC50 (µM) vs. Colon Cancer Cell Line
SN-01 -NH-CH3> 50> 50
SN-02 -NH-Cyclohexyl25.332.1
SN-03 -NH-Phenyl10.815.4
SN-04 -NH-(4-Fluorophenyl)5.28.9
SN-05 -NH-(4-Methoxyphenyl)12.518.2
SN-06 -NH-Benzyl8.711.3
SN-07 Piperidin-1-yl15.620.5
SN-08 Morpholin-4-yl35.145.8

From this hypothetical data, we could infer that:

  • Aromatic amines lead to higher potency than aliphatic amines.

  • Electron-withdrawing substituents on the phenyl ring (e.g., fluorine) enhance activity.

  • Bulky heterocyclic amines are less tolerated than planar aromatic rings.

Visualizing the Workflow and SAR

Graphviz diagrams can be used to visually represent the proposed synthetic workflow and the key structural components for SAR analysis.

SAR_Workflow cluster_synthesis Synthetic Workflow cluster_screening Biological Evaluation Start 7-Oxospiro[3.5]nonane- 2-carboxylic acid Coupling Amide Coupling (HATU, DIPEA) Start->Coupling Amide_Library 7-Oxospiro[3.5]nonane-2- carboxylic acid Amide Library Coupling->Amide_Library Library Diverse Amine Library (R-NH2) Library->Coupling Purification Purification & Characterization Amide_Library->Purification Primary_Screen Primary Screen: Anticancer Cytotoxicity (MTT) Purification->Primary_Screen Secondary_Screen Secondary Screen: GPR119 Agonism (cAMP) Primary_Screen->Secondary_Screen SAR_Analysis SAR Analysis Secondary_Screen->SAR_Analysis SAR_Components cluster_core Spirocyclic Core cluster_linker Linker cluster_substituent Variable Substituent (R) Core 7-Oxospiro[3.5]nonane Linker -C(O)NH- Core->Linker Position 2 Substituent Diverse Amine Moiety Linker->Substituent

Caption: Key structural components for SAR analysis of 7-Oxospiro[3.5]nonane-2-carboxylic acid amides.

Conclusion and Future Directions

This guide outlines a comprehensive and systematic approach to investigate the structure-activity relationships of 7-Oxospiro[3.5]nonane-2-carboxylic acid amides. Although direct experimental data for this specific series is currently lacking in the literature, the proposed synthetic and screening strategies, informed by the biological activities of structurally related spirocyclic compounds, provide a solid framework for future research. The exploration of this novel chemical space holds the potential for the discovery of new therapeutic agents with improved pharmacological profiles. The data generated from this proposed study would be invaluable to the drug discovery community and would significantly contribute to our understanding of the therapeutic potential of spirocyclic scaffolds.

References

  • Design, synthesis and biological evaluation of spirocyclopropyl oxindole-piperazine/morpholine-based carboxamides as potential anticancer agents. (URL not available)
  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. [Link]

  • 7-Oxospiro[3.5]nonane-2-carboxylic acid. PubChem. [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. NIH. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

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Comparative

A Tale of Two Scaffolds: A Comparative Physicochemical Analysis of Spiro[3.5]nonane and Piperidine in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the developability of a drug candidate. Among the plethora of available structural motifs, satur...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the developability of a drug candidate. Among the plethora of available structural motifs, saturated heterocycles and spirocyclic systems have garnered significant attention for their ability to impart favorable physicochemical properties and explore three-dimensional chemical space. This guide provides an in-depth comparative analysis of two such scaffolds: the ubiquitous piperidine ring and the less-explored, yet promising, spiro[3.5]nonane framework.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, data-driven comparisons to inform rational drug design. We will delve into the key physicochemical parameters that govern a molecule's journey through the body, including lipophilicity, solubility, metabolic stability, and three-dimensional shape.

At a Glance: Spiro[3.5]nonane vs. Piperidine

Physicochemical PropertySpiro[3.5]nonanePiperidine
Molecular Formula C₉H₁₆C₅H₁₁N
Molecular Weight 124.22 g/mol 85.15 g/mol
LogP (Calculated) ~4.2[1]~0.84[2]
pKa Not Applicable (Acyclic)11.22[3]
Aqueous Solubility Predicted to be lowMiscible[3][4]
Metabolic Stability Predicted to be relatively highModerately stable, susceptible to N-dealkylation and C-hydroxylation[5][6][7]
3D Shape Rigid, three-dimensionalFlexible chair conformation[3][8]
Hydrogen Bond Donor/Acceptor None1 Donor, 1 Acceptor

The Foundational Scaffolds: An Introduction

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in approved pharmaceuticals.[7] Its prevalence stems from its ability to engage in hydrogen bonding, its basic nitrogen which can be tailored for specific interactions, and its relatively straightforward synthesis.[9]

In contrast, spiro[3.5]nonane is a spirocyclic hydrocarbon consisting of a cyclobutane ring and a cyclohexane ring sharing a single carbon atom.[10] As a purely carbocyclic scaffold, it lacks the inherent basicity and hydrogen bonding capabilities of piperidine. However, its rigid, three-dimensional structure offers a unique opportunity to explore chemical space in a way that more flexible, planar scaffolds cannot.[11]

A Spiro[3.5]nonane B Piperidine A->B Comparison

Caption: Direct comparison of the two core scaffolds.

A Deep Dive into Physicochemical Properties

A drug's success is intricately linked to its physicochemical properties. Here, we dissect the key differences between our two scaffolds of interest.

Lipophilicity: A Balancing Act

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Piperidine: The presence of the nitrogen atom in the piperidine ring significantly influences its lipophilicity. The parent piperidine has a LogP of approximately 0.84, indicating a relatively balanced hydrophilic-lipophilic character.[2] This can be readily modulated through substitution on the nitrogen or the carbon framework.[12]

  • Spiro[3.5]nonane: As a hydrocarbon, spiro[3.5]nonane is inherently more lipophilic. The calculated LogP for the parent scaffold is around 4.2, suggesting a strong preference for nonpolar environments.[1] This high lipophilicity can be advantageous for crossing lipid membranes but may also lead to challenges with aqueous solubility and non-specific binding.

The choice between these scaffolds can, therefore, be guided by the desired lipophilicity of the final compound. For targets requiring a more lipophilic ligand to access a greasy binding pocket, a spiro[3.5]nonane core might be a suitable starting point. Conversely, if a more balanced or hydrophilic profile is desired, the piperidine scaffold offers a more amenable foundation.

Aqueous Solubility: The Gateway to Bioavailability

For oral administration, adequate aqueous solubility is paramount for a drug to dissolve in the gastrointestinal tract and be absorbed into the bloodstream.

  • Piperidine: Piperidine itself is miscible with water.[3][4] This is attributed to the ability of the nitrogen atom to act as a hydrogen bond acceptor and the N-H group to act as a hydrogen bond donor. The basicity of the piperidine nitrogen (pKa of the conjugate acid is ~11.22) also contributes to its solubility in acidic environments where it will be protonated.[3]

  • Spiro[3.5]nonane: Lacking any heteroatoms capable of hydrogen bonding, spiro[3.5]nonane is predicted to have very low aqueous solubility. While direct experimental data for the parent scaffold is scarce, its high calculated LogP is a strong indicator of its hydrophobic nature. Improving the solubility of spiro[3.5]nonane-containing compounds would necessitate the introduction of polar functional groups.

This stark difference in solubility is a key consideration in scaffold selection. While the piperidine scaffold provides an inherent advantage in achieving aqueous solubility, the spiro[3.5]nonane scaffold presents a greater challenge that must be addressed through molecular design.

Metabolic Stability: The Quest for Longevity

Metabolic stability determines the in vivo half-life of a drug. Scaffolds that are resistant to metabolism can lead to compounds with improved pharmacokinetic profiles.

  • Piperidine: The piperidine ring is generally considered to be relatively metabolically stable.[6][7] However, it is not inert. The carbon atoms adjacent to the nitrogen (the α-carbons) are susceptible to cytochrome P450-mediated oxidation, leading to ring opening or hydroxylation. N-dealkylation is also a common metabolic pathway for N-substituted piperidines.[5]

  • Spiro[3.5]nonane: While experimental data on the metabolic stability of the parent spiro[3.5]nonane is limited, spirocyclic scaffolds, in general, are often employed to enhance metabolic stability.[7] The rigid, three-dimensional nature of the spirocyclic system can sterically hinder the approach of metabolic enzymes. The absence of a heteroatom also removes a potential site of metabolism. However, the methylene groups of the cyclobutane and cyclohexane rings are still susceptible to hydroxylation.

The strategic incorporation of a spiro[3.5]nonane scaffold could be a valuable tactic to block or slow down metabolism at a specific position within a molecule, potentially offering an advantage over a more metabolically vulnerable piperidine ring in certain contexts.

Scaffold Scaffold Selection Balancing Physicochemical Properties Properties Key Properties Lipophilicity (LogP) Solubility Metabolic Stability 3D Shape Scaffold->Properties

Caption: Decision-making workflow for scaffold selection.

Three-Dimensional Shape: Exploring New Chemical Space

The three-dimensional (3D) shape of a molecule is crucial for its interaction with biological targets. The move away from flat, sp²-rich molecules towards more 3D, sp³-rich scaffolds is a major trend in modern drug discovery.

  • Piperidine: The piperidine ring adopts a chair conformation, similar to cyclohexane.[3][8] While this provides some degree of three-dimensionality, the ring is conformationally flexible. This flexibility can be advantageous in allowing the molecule to adapt to a binding site, but it can also come with an entropic penalty upon binding.

  • Spiro[3.5]nonane: The spiro[3.5]nonane scaffold is inherently rigid and possesses a well-defined three-dimensional structure.[10] This rigidity can lead to more selective interactions with a target protein by pre-organizing the appended functional groups in a specific spatial arrangement. The introduction of a spirocyclic core is a recognized strategy for increasing the 3D character of a molecule.[11]

For programs where target engagement requires a precise and rigid presentation of pharmacophoric elements, the spiro[3.5]nonane scaffold offers a distinct advantage over the more flexible piperidine ring.

Experimental Protocols for Physicochemical Property Determination

To provide a practical context for the discussed properties, the following are standard, high-level protocols for their experimental determination.

Determination of LogP (Shake-Flask Method)

The shake-flask method is the gold standard for experimental LogP determination.

Principle: A compound is partitioned between two immiscible solvents, typically n-octanol and water. The concentration of the compound in each phase is then measured to determine the partition coefficient.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the test compound in each sample using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The LogP is the logarithm of the partition coefficient.

Aqueous Solubility Assay (Kinetic Solubility)

Kinetic solubility is often measured in early drug discovery due to its high-throughput nature.

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored to determine the concentration at which the compound is no longer soluble.

Protocol:

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in DMSO.

  • Add a small volume of each diluted solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

  • Incubate the plate for a set period with shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Principle: The test compound is incubated with liver microsomes, which are a source of drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored.

Protocol:

  • Prepare a solution of the test compound in a suitable buffer.

  • Add the compound solution to a suspension of liver microsomes (e.g., human liver microsomes) that have been pre-warmed to 37°C.

  • Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the remaining compound concentration versus time to determine the rate of metabolism and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

cluster_0 Experimental Workflow A Compound Synthesis B Physicochemical Profiling A->B C In Vitro ADME Assays B->C D Lead Optimization B->D C->D

Caption: A simplified experimental workflow in early drug discovery.

Conclusion: A Strategic Choice for Rational Drug Design

The comparative analysis of spiro[3.5]nonane and piperidine reveals a fascinating dichotomy in scaffold selection. Piperidine, the well-trodden path, offers a wealth of established knowledge, inherent aqueous solubility, and readily tunable properties. It remains a workhorse in medicinal chemistry for good reason.

Spiro[3.5]nonane, on the other hand, represents a more adventurous route. It beckons with the promise of enhanced metabolic stability and a rigid, three-dimensional framework to unlock novel interactions with biological targets. However, its inherent lipophilicity and lack of extensive characterization present challenges that must be proactively addressed.

Ultimately, the choice between these scaffolds is not a matter of "better" or "worse," but rather a strategic decision based on the specific goals of a drug discovery program. By understanding the fundamental physicochemical properties of each, medicinal chemists can make more informed decisions, paving the way for the rational design of the next generation of therapeutics.

References

  • Wikipedia. Piperidine. [Link]

  • PubChem. Spiro[3.5]nonane. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Solubility of Things. Piperidine. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Human Metabolome Database. Showing metabocard for Piperidine (HMDB0034301). [Link]

  • PubChem. Piperidine. [Link]

  • PubMed. Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • PubMed. Piperidine-renin inhibitors compounds with improved physicochemical properties. [Link]

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Validation

Head-to-head comparison of different synthetic routes to 7-Oxospiro[3.5]nonane-2-carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Oxospiro[3.5]nonane-2-carboxylic acid, a spirocyclic compound featuring a cyclobutane ring fused to a cyclohexanone moiety, represents a valu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxospiro[3.5]nonane-2-carboxylic acid, a spirocyclic compound featuring a cyclobutane ring fused to a cyclohexanone moiety, represents a valuable scaffold in medicinal chemistry. Its rigid three-dimensional structure is of significant interest for the design of novel therapeutics. While this compound is commercially available, detailed, peer-reviewed synthetic routes are not readily found in academic literature, presenting a challenge for researchers aiming to synthesize it or its derivatives. This guide provides a head-to-head comparison of two plausible synthetic routes to this target molecule, constructed from established chemical principles and drawing parallels from the synthesis of analogous structures. The analysis focuses on the underlying logic of each pathway, potential yields, scalability, and overall efficiency to assist researchers in making informed decisions for their synthetic endeavors.

Plausible Synthetic Routes: A Comparative Overview

Two logical retrosynthetic pathways are proposed, each commencing from commercially available starting materials.

  • Route 1: The Dieckmann Condensation Approach. This strategy hinges on the intramolecular condensation of a diester to form the six-membered ring, followed by functional group manipulations.

  • Route 2: The [2+2] Cycloaddition Approach. This pathway constructs the cyclobutane ring at a later stage through a cycloaddition reaction, offering a different strategic approach to the spirocyclic core.

The following sections will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of these two routes.

Route 1: The Dieckmann Condensation Approach

This approach is a classic strategy for the formation of five- or six-membered rings and is well-suited for the construction of the cyclohexanone portion of our target molecule. The synthesis commences with the alkylation of a malonic ester derivative with a suitable electrophile to build the precursor for the key cyclization step.

Experimental Protocol

Step 1: Synthesis of Diethyl 1,1-bis(2-cyanoethyl)cyclobutane-1,1-dicarboxylate

  • To a solution of diethyl cyclobutane-1,1-dicarboxylate in anhydrous ethanol, sodium ethoxide is added portion-wise at 0 °C under an inert atmosphere.

  • Acrylonitrile is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with diethyl ether.

  • The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Hydrolysis and Decarboxylation to 3,3'-(cyclobutane-1,1-diyl)dipropanoic acid

  • The dinitrile from the previous step is subjected to acidic hydrolysis by refluxing in concentrated hydrochloric acid.

  • The resulting tetra-acid is then heated at a high temperature (typically 150-180 °C) to effect decarboxylation to the desired diacid.

  • The product is isolated by filtration and recrystallized.

Step 3: Esterification to Diethyl 3,3'-(cyclobutane-1,1-diyl)dipropanoate

  • The diacid is esterified using a standard Fischer esterification protocol by refluxing in ethanol with a catalytic amount of sulfuric acid.

  • Workup involves neutralization, extraction, and purification by distillation under reduced pressure.

Step 4: Dieckmann Condensation

  • The diester is treated with a strong base, such as sodium ethoxide or sodium hydride, in an aprotic solvent like toluene at reflux.

  • The resulting β-keto ester is then subjected to acidic workup to yield the ethyl 7-oxospiro[3.5]nonane-2-carboxylate.

Step 5: Hydrolysis to 7-Oxospiro[3.5]nonane-2-carboxylic acid

  • The β-keto ester is hydrolyzed using aqueous sodium hydroxide, followed by acidification with hydrochloric acid to yield the final product.

Visualizing the Dieckmann Condensation Approach

Dieckmann_Condensation_Route A Diethyl cyclobutane-1,1-dicarboxylate B Diethyl 1,1-bis(2-cyanoethyl) cyclobutane-1,1-dicarboxylate A->B 1. NaOEt, EtOH 2. Acrylonitrile C 3,3'-(cyclobutane-1,1-diyl)dipropanoic acid B->C 1. HCl, H2O, Reflux 2. Heat (Decarboxylation) D Diethyl 3,3'-(cyclobutane-1,1-diyl)dipropanoate C->D EtOH, H2SO4 (cat.) E Ethyl 7-oxospiro[3.5]nonane-2-carboxylate D->E NaOEt, Toluene (Dieckmann Condensation) F 7-Oxospiro[3.5]nonane-2-carboxylic acid E->F 1. NaOH, H2O 2. H3O+ Cycloaddition_Route A Cyclohexanone B 1-Vinylcyclohexanol A->B VinylMgBr, THF C (1-Hydroxycyclohexyl)acetaldehyde B->C 1. O3, DCM/MeOH 2. DMS D Ethyl 3-(1-hydroxycyclohexyl)acrylate C->D Ph3P=CHCO2Et (Wittig) E Ethyl 7-hydroxyspiro[3.5]nonane-2-carboxylate D->E hν ([2+2] Cycloaddition) F 7-Oxospiro[3.5]nonane-2-carboxylic acid E->F 1. PCC or Swern Oxidation 2. NaOH, H2O then H3O+

Comparative

A Comparative Guide to the Metabolic Stability of Novel 7-Oxospiro[3.5]nonane-2-carboxylic Acid Derivatives

Introduction: The Imperative for Metabolic Stability in Modern Drug Discovery In the landscape of contemporary drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Metabolic Stability in Modern Drug Discovery

In the landscape of contemporary drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its pharmacological potency. Among these, metabolic stability—a molecule's resistance to biotransformation by the body's enzymatic machinery—stands as a pivotal determinant of a drug's ultimate success.[1][2] A compound with poor metabolic stability is often rapidly cleared from circulation, leading to insufficient target engagement and necessitating higher or more frequent dosing, which can increase the risk of adverse effects.[1][3] Conversely, excessive stability can lead to drug accumulation and potential toxicity.[4] Therefore, achieving an optimal metabolic stability profile is a key objective in the iterative design-make-test-analyze cycle of medicinal chemistry.[5]

The liver is the primary site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which handle the Phase I metabolism of a majority of marketed drugs.[2][3] Consequently, in vitro assays that model hepatic metabolism are indispensable tools for the early-stage assessment and ranking of drug candidates.[6][7]

This guide focuses on derivatives of 7-Oxospiro[3.5]nonane-2-carboxylic acid , a novel scaffold of interest in medicinal chemistry. Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly utilized in drug design to "escape from flatland" and explore new, three-dimensional chemical space. This structural rigidity can confer improved metabolic stability by locking conformations that are less amenable to enzymatic degradation.[8]

Herein, we provide a comprehensive framework for assessing the comparative metabolic stability of a hypothetical series of these derivatives. We will detail the methodologies for two cornerstone in vitro assays—the Liver Microsomal Stability Assay and the Plasma Stability Assay—and explain the scientific rationale behind their design and execution. The objective is to equip researchers with the knowledge to generate robust, comparative data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies for this promising class of compounds.

Experimental Design: A Two-Pronged Approach to Stability Assessment

To build a comprehensive stability profile, we employ a dual-assay strategy. The primary screen utilizes human liver microsomes (HLM) to assess susceptibility to hepatic Phase I enzymes. A secondary plasma stability assay is then used to identify any non-hepatic liabilities, such as degradation by plasma esterases or other hydrolases.[9]

Hypothetical Test Compounds:

For this guide, we will consider three hypothetical derivatives of the core scaffold, designed to probe the impact of substitution on metabolic stability:

  • Compound A: The parent 7-Oxospiro[3.5]nonane-2-carboxylic acid.

  • Compound B: An amide derivative at the carboxylic acid position.

  • Compound C: A derivative with a metabolically "blocking" group, such as a fluoro-substituent, at a predicted site of metabolism on the spirocyclic core.

Control Compounds:

The inclusion of well-characterized control compounds is essential for validating assay performance.

  • High-Turnover Control (e.g., Verapamil, Dextromethorphan): Confirms the metabolic activity of the microsomal preparation.[10]

  • Low-Turnover Control (e.g., Warfarin): Ensures the assay can accurately quantify stable compounds.

  • Plasma Instability Control (e.g., Propantheline): Validates the activity of enzymes in the plasma preparation.

Primary Assay: Liver Microsomal Stability

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which are vesicle-like artifacts of the endoplasmic reticulum rich in CYP enzymes.[11] The rate of metabolism provides the in vitro intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[4][12]

Workflow for Microsomal Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock 1. Prepare 1 mM Test Compound Stock (DMSO) incubation 4. Pre-incubate HLM & Compound at 37°C prep_stock->incubation Add Compound prep_hlm 2. Thaw & Dilute Human Liver Microsomes (HLM) in Phosphate Buffer prep_hlm->incubation Add Microsomes prep_nadph 3. Prepare NADPH Regenerating System start_rxn 5. Initiate Reaction with NADPH incubation->start_rxn sampling 6. Aliquot at Time Points (e.g., 0, 5, 15, 30, 60 min) start_rxn->sampling quenching 7. Quench Reaction with Cold Acetonitrile + Internal Standard sampling->quenching centrifuge 8. Centrifuge to Pellet Protein quenching->centrifuge lcms 9. Analyze Supernatant by LC-MS/MS centrifuge->lcms data 10. Quantify Parent Compound Remaining lcms->data

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Detailed Experimental Protocol
  • Compound Preparation: Prepare 1 mM stock solutions of test and control compounds in DMSO.[13] A subsequent dilution in buffer is made to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.[10]

  • Microsome & Cofactor Preparation:

    • Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) in a 37°C water bath and immediately place on ice.[5]

    • Dilute the microsomes to an intermediate concentration in 100 mM potassium phosphate buffer (pH 7.4). The final protein concentration in the incubation is typically 0.5 mg/mL.[10]

    • Prepare a NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This system ensures a constant supply of the essential CYP cofactor, NADPH, throughout the incubation.[13]

  • Incubation:

    • In a 96-well plate, combine the diluted microsomes and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Crucial Control: For each compound, run a parallel incubation without the NADPH regenerating system (-NADPH). The degradation in this well is attributable to non-NADPH dependent processes, such as chemical instability or metabolism by other enzymes. The true metabolic stability is the difference between the (+NADPH) and (-NADPH) conditions.

  • Time-Point Sampling & Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold "stop solution."[11]

    • The stop solution is typically acetonitrile containing an internal standard (IS) for LC-MS/MS analysis. The cold organic solvent serves two purposes: it immediately halts the enzymatic reaction and precipitates the microsomal proteins.[10]

  • Sample Processing & Analysis:

    • Centrifuge the quenched plate at high speed (e.g., 4000 x g) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[14]

Secondary Assay: Plasma Stability

This assay determines a compound's stability in blood plasma, which contains various hydrolytic enzymes (e.g., esterases, amidases) that can degrade susceptible functional groups like esters and amides.[9] Significant plasma instability can lead to rapid clearance and a short half-life, independent of hepatic metabolism.[9]

Principle of the Plasma Stability Assay

G Compound Test Compound (e.g., 1 µM final conc.) Incubation Incubate at 37°C Compound->Incubation Plasma Pooled Human Plasma (Contains esterases, etc.) Plasma->Incubation Time_Points Sample at 0, 15, 30, 60, 120 min Incubation->Time_Points Quench Quench with Cold Acetonitrile + IS Time_Points->Quench Analysis Analyze by LC-MS/MS Quench->Analysis Result Determine % Remaining vs. Time 0 Analysis->Result

Caption: Core principle of the in vitro Plasma Stability Assay.

Detailed Experimental Protocol
  • Preparation: Thaw pooled human plasma (heparinized) at 37°C and keep on ice. Prepare 1 mM stock solutions of test compounds as described previously.

  • Incubation:

    • Add plasma to the wells of a 96-well plate.

    • Add the test compound to the plasma to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the plate at 37°C with gentle shaking.[15]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer aliquots to a stop solution of cold acetonitrile with an internal standard.[9]

  • Sample Processing and Analysis:

    • Process the samples (centrifugation, supernatant transfer) and analyze by LC-MS/MS as described for the microsomal assay.[14]

Data Analysis and Interpretation

For both assays, the primary data consists of the peak area ratio (parent compound/internal standard) at each time point.

  • Calculate Percent Remaining:

    • The percent of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the resulting line from linear regression is the elimination rate constant (k).

    • Slope = -k

    • The in vitro half-life is then calculated:

    • t½ = 0.693 / k[14]

  • Calculate Intrinsic Clearance (CLint):

    • For the microsomal assay, the in vitro intrinsic clearance is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)

Comparative Data Presentation (Hypothetical Results)

The results should be summarized in a clear, tabular format to facilitate direct comparison between the derivatives.

CompoundAssay TypeHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)% Remaining at 60 minStability Classification
Compound A HLM (+NADPH)2555.418%Moderate
(Parent)Plasma>120N/A98%High
Compound B HLM (+NADPH)1877.08%Low
(Amide)Plasma45N/A35%Moderate
Compound C HLM (+NADPH)>120<5.895%High
(Blocked)Plasma>120N/A99%High
Verapamil HLM (+NADPH)1592.44%Low (Control Pass)
Warfarin HLM (+NADPH)>120<5.896%High (Control Pass)

Stability Classification (typical ranges): High (>120 min), Moderate (30-120 min), Low (<30 min).

Interpretation of Hypothetical Results
  • Compound A (Parent): Shows moderate stability in liver microsomes, suggesting it is a substrate for CYP enzymes. It is highly stable in plasma, indicating the carboxylic acid is not a liability to plasma hydrolases.

  • Compound B (Amide): Exhibits lower stability in both HLM and plasma compared to the parent. The decrease in plasma stability suggests the amide bond is susceptible to hydrolysis by plasma amidases. The increased microsomal metabolism could be due to electronic or conformational changes. This compound would be flagged as having a dual metabolic liability.

  • Compound C (Blocked): Demonstrates exceptional stability in both systems. This result suggests that the strategic placement of a blocking group has successfully prevented metabolism at a key "soft spot" on the molecule, dramatically increasing its metabolic half-life. This derivative would be prioritized for further development.

Conclusion and Forward Strategy

This guide outlines a robust, comparative workflow for assessing the metabolic stability of novel derivatives of 7-Oxospiro[3.5]nonane-2-carboxylic acid. By employing both liver microsomal and plasma stability assays, researchers can efficiently identify metabolic liabilities, establish structure-metabolism relationships, and prioritize compounds with favorable pharmacokinetic potential.[6] The hypothetical data illustrates how strategic chemical modifications—such as the introduction of an amide or a blocking group—can profoundly impact metabolic fate. The high stability of the "blocked" Compound C validates this design strategy and marks it as a superior candidate for progression into more complex ADME and in vivo pharmacokinetic studies. This systematic approach ensures that resources are focused on compounds with the highest probability of becoming successful therapeutics.

References

  • U. A. Boelsterli, "Mechanistic Toxicology: The Molecular Basis of How Chemicals Disrupt Biological Target," Taylor & Francis, 2003.
  • M. E. C. Masimirembwa, S. Bredberg, and L. Andersson, "Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges," Clinical Pharmacokinetics, 2003. Available: [Link]

  • Eurofins Discovery, "Metabolic Stability Services." Available: [Link]

  • BioIVT, "Metabolic Stability Assay Services." Available: [Link]

  • Patsnap Synapse, "What is the importance of metabolic stability in drug design?," 2025. Available: [Link]

  • Longdom Publishing, "The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy." Available: [Link]

  • L. Di and E. H. Kerns, "Metabolic stability in drug discovery," Current Opinion in Chemical Biology, 2003.
  • AxisPharm, "Microsomal Stability Assay Protocol." Available: [Link]

  • S. Patel, "Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations," Journal of Pharmaceutical Sciences & Emerging Drugs, 2023. Available: [Link]

  • ResearchGate, "Protocol for the Human Liver Microsome Stability Assay," 2022. Available: [Link]

  • protocols.io, "Microsomal stability assay for human and mouse liver microsomes - drug metabolism," 2024. Available: [Link]

  • Domainex, "Microsomal Clearance/Stability Assay." Available: [Link]

  • Mercell, "metabolic stability in liver microsomes." Available: [Link]

  • Creative Bioarray, "Plasma Stability Assay." Available: [Link]

  • BioDuro, "ADME Plasma Stability Assay." Available: [Link]

  • Domainex, "Plasma Stability Assay." Available: [Link]

  • A. D. Rodrigues, "Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development," Journal of Pharmaceutical Sciences, 2017. Available: [Link]

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  • ResearchGate, "Determination of half-life for the estimation of in vitro intrinsic...," 2021. Available: [Link]

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  • ResearchGate, "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design," 2023. Available: [Link]

  • French-Ukrainian Journal of Chemistry, "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design," 2023. Available: [Link]

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Validation

A Researcher's Guide to Navigating the Selectivity Landscape of 7-Oxospiro[3.5]nonane-2-carboxylic Acid Derivatives

In the intricate world of drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous evaluation. Among the most critical of these assessments is the characterizat...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous evaluation. Among the most critical of these assessments is the characterization of a compound's selectivity. A highly potent molecule is of little therapeutic value if it indiscriminately interacts with a multitude of biological targets, leading to off-target effects and potential toxicity. This guide provides an in-depth comparison and procedural framework for profiling the cross-reactivity and selectivity of derivatives of 7-Oxospiro[3.5]nonane-2-carboxylic acid, a spirocyclic scaffold with significant potential in medicinal chemistry.

Spirocyclic systems, characterized by two rings connected by a single common atom, are gaining prominence in drug design. Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity and specificity for target proteins.[1][2] The 7-Oxospiro[3.5]nonane-2-carboxylic acid core, with its versatile functional handles, serves as an excellent starting point for the synthesis of novel therapeutic agents, particularly in the realms of neurological and inflammatory disorders.[3] However, realizing this potential hinges on the careful optimization of selectivity.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of data to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating robust and reliable selectivity data.

The Imperative of Selectivity Profiling

Achieving inhibitor selectivity is a formidable challenge, especially when targeting proteins that are part of large, structurally related families, such as kinases.[4][5] Poor selectivity is a primary contributor to adverse drug reactions and clinical trial failures.[6] Therefore, early and comprehensive selectivity profiling is not just a regulatory hurdle but a fundamental aspect of rational drug design.[7][8] It allows for the early identification and mitigation of potential liabilities, saving invaluable time and resources.

The core principle of selectivity profiling is to quantify a compound's potency against its intended target relative to its activity against a panel of other, potentially unintended, biological targets. A highly selective compound will exhibit potent activity at the target of interest with minimal or no activity at other targets, even at high concentrations.

Comparative Selectivity Profiling: A Hypothetical Case Study

To illustrate the practical application of selectivity profiling, let us consider a hypothetical series of three derivatives of 7-Oxospiro[3.5]nonane-2-carboxylic acid: Derivative A, Derivative B, and Derivative C. These have been designed to inhibit a specific enzyme, Target X, which is implicated in an inflammatory pathway.

Table 1: Comparative Potency and Selectivity of 7-Oxospiro[3.5]nonane-2-carboxylic Acid Derivatives

CompoundTarget X IC50 (nM)Off-Target Y IC50 (nM)Off-Target Z IC50 (nM)Selectivity Ratio (Y/X)Selectivity Ratio (Z/X)
Derivative A 151,500>10,000100>667
Derivative B 505005,00010100
Derivative C 525100520

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 indicates higher potency. The selectivity ratio is calculated by dividing the IC50 for the off-target by the IC50 for the primary target.

From this hypothetical data, Derivative A emerges as the most promising lead candidate. While not the most potent against Target X (Derivative C is more potent), it exhibits a significantly better selectivity profile, with at least a 100-fold greater affinity for Target X over the tested off-targets. Derivative C, despite its high potency, shows poor selectivity, suggesting a higher risk of off-target effects.

Experimental Protocols for Robust Selectivity Assessment

The generation of reliable selectivity data requires well-designed and rigorously executed experiments. Below are detailed protocols for key assays in a typical selectivity profiling workflow.

Workflow for Selectivity Profiling

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Cellular Validation A Compound Synthesis (Derivatives A, B, C) B Primary Target Assay (e.g., Enzymatic Assay for Target X) A->B Test for Potency (IC50) C Broad Panel Screening (e.g., Kinase Panel) B->C Hits from Primary Assay D Secondary Confirmatory Assays (for identified off-targets) C->D Validate Hits E Cell-Based Target Engagement Assay (e.g., CETSA) D->E Confirm Cellular Activity F Functional Cellular Assay (e.g., Cytokine Release) E->F Assess Functional Impact G Candidate Selection F->G

Caption: A generalized workflow for the selectivity profiling of lead compounds.

In Vitro Enzymatic Assay for Primary Target and Off-Targets

This protocol describes a generic fluorescence-based assay to determine the IC50 values.

Principle: The activity of the target enzyme is monitored by the conversion of a non-fluorescent substrate to a fluorescent product. The inhibitor's potency is measured by its ability to reduce the rate of this reaction.

Materials:

  • Purified recombinant target enzyme (Target X, Y, or Z)

  • Fluorogenic substrate specific to the enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (Derivatives A, B, C) dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.

  • In the 384-well plate, add 2 µL of the diluted compounds. For control wells, add 2 µL of DMSO (for 0% inhibition) and 2 µL of a known potent inhibitor (for 100% inhibition).

  • Add 20 µL of the enzyme solution (at a pre-determined optimal concentration) to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

  • Monitor the fluorescence intensity kinetically over 30 minutes.

  • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

  • Normalize the rates to the DMSO control (0% inhibition) and the potent inhibitor control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in stability.

Materials:

  • Cultured cells expressing the target protein

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Test compounds

  • PCR tubes and a thermal cycler

  • Instrumentation for protein detection (e.g., Western blot or ELISA)

Procedure:

  • Treat cultured cells with the test compound at various concentrations for 1 hour. Include a vehicle control (DMSO).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein in the supernatant using Western blot or ELISA.

  • Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Interpreting Selectivity Data: Beyond the Numbers

While quantitative data from assays are crucial, their interpretation requires a nuanced understanding of the biological context.[4] A 100-fold selectivity in a biochemical assay may not directly translate to the same level of selectivity in a complex cellular system due to factors like cell permeability, off-target residence time, and the presence of endogenous substrates.[4] Therefore, a holistic approach that combines in vitro biochemical data, cellular target engagement, and functional cellular assays is essential for making informed decisions in the lead optimization process.

The rational design of selective inhibitors often involves exploiting subtle differences in the shape and electrostatic properties of the target and off-target binding sites.[5] For spirocyclic scaffolds, their rigid three-dimensional structure can be particularly advantageous in this regard, allowing for precise interactions that may be difficult to achieve with more flexible, "flat" molecules.[9]

G cluster_0 Selective Compound cluster_1 Non-Selective Compound A Compound A T1 Target X A->T1 High Affinity Binding T2 Off-Target Y A->T2 Low Affinity B Compound C T3 Target X B->T3 High Affinity Binding T4 Off-Target Y B->T4 High Affinity Binding

Caption: Conceptual diagram of selective vs. non-selective compound interactions.

Conclusion

The development of 7-Oxospiro[3.5]nonane-2-carboxylic acid derivatives represents a promising avenue for the discovery of novel therapeutics. However, success is contingent upon a deep understanding and rigorous evaluation of their selectivity profiles. By employing a multi-faceted approach that combines potent and selective design with a suite of robust biochemical and cellular assays, researchers can effectively navigate the complex landscape of drug-target interactions. This guide provides a foundational framework for these critical activities, empowering scientific teams to advance the most promising candidates with a higher probability of clinical success.

References

  • High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein-Protein Interactions. ACS Medicinal Chemistry Letters.[Link]

  • High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. ACS Medicinal Chemistry Letters.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.[Link]

  • Four ways to measure selectivity. ResearchGate.[Link]

  • A checklist for drug candidate selection. Hypha Discovery Blogs.[Link]

  • An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. Taylor & Francis Online.[Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Finding a better path to drug selectivity. PMC - NIH.[Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. NIH.[Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.[Link]

  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central.[Link]

  • Tips for success in candidate profiling - and beyond. Sygnature Discovery.[Link]

  • Candidate selection. Klifo Advisory.[Link]

  • SELECTIVITY IN ANALYTICAL CHEMISTRY. IUPAC.[Link]

  • 7-oxospiro[3.5]nonane-2-carboxylic acid. Appretech Scientific Limited.[Link]

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  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.[Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.[Link]

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  • 7-(tert-Butoxycarbonyl)-7-azaspiro-[3.5]nonane-2-carboxylic acid. MySkinRecipes.[Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 7-Oxospiro[3.5]nonane-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Characterization Before initiating any disposal procedures, a thorough hazard assessment is critical. Given the structure of 7-Oxospir...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Characterization

Before initiating any disposal procedures, a thorough hazard assessment is critical. Given the structure of 7-Oxospiro[3.5]nonane-2-carboxylic acid, the following potential hazards should be considered:

  • Corrosivity: As a carboxylic acid, the compound may be corrosive to skin, eyes, and respiratory tract.[1]

  • Irritation: It may cause skin and eye irritation.[2]

  • Toxicity: While specific toxicity data is unavailable, it is best practice to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3]

All laboratory personnel should treat waste chemicals as hazardous unless they have been explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[4][5]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 7-Oxospiro[3.5]nonane-2-carboxylic acid for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 7-Oxospiro[3.5]nonane-2-carboxylic acid waste.

Step 1: Waste Segregation

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Solid Waste: Collect solid 7-Oxospiro[3.5]nonane-2-carboxylic acid, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in a designated, compatible hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. For instance, strong acids should not be stored in plastic bottles.[7]

Step 2: Waste Container Selection and Labeling

  • Container Compatibility: Use containers made of a material compatible with organic acids. The original container is often the best choice for storing the waste.[4] Ensure the container is in good condition, free of leaks, and has a tightly fitting cap.[7]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("7-Oxospiro[3.5]nonane-2-carboxylic acid"), and an indication of the hazard (e.g., "Corrosive," "Irritant").[8]

Step 3: On-Site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA within the laboratory.[8] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[5]

  • Storage Limits: Be aware of your facility's hazardous waste storage limits. Regulations typically restrict the amount of hazardous waste that can be stored in an SAA (e.g., no more than 55 gallons).[4][5]

Step 4: Arranging for Disposal

  • Waste Collection Request: Once the waste container is full or is no longer being added to, submit a chemical waste collection request to your institution's EHS department.[4]

  • Do Not Dispose Down the Drain: Under no circumstances should 7-Oxospiro[3.5]nonane-2-carboxylic acid or its solutions be disposed of down the sanitary sewer.[4]

  • Evaporation is Prohibited: Evaporation of chemical waste, even in a fume hood, is not a permissible disposal method.[4][5]

Step 5: Spill Management

In the event of a spill, immediately alert personnel in the area and follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Collect: Collect the absorbed material and any contaminated debris and place it in a designated hazardous waste container.[5]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

While specific data for 7-Oxospiro[3.5]nonane-2-carboxylic acid is limited, the table below provides information for a structurally similar compound, tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, to offer a general understanding of its physical properties.

PropertyValue
Melting/Freezing Point 55-56°C
Boiling Point/Range 349°C at 760 mmHg
Flash Point 165°C

Data for tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate[9]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 7-Oxospiro[3.5]nonane-2-carboxylic acid.

G A Generation of 7-Oxospiro[3.5]nonane-2-carboxylic acid Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Spill Occurs A->H C Segregate Waste (Solid vs. Liquid) B->C D Select Compatible & Labeled Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Submit Waste Collection Request to EHS E->F G EHS Collects Waste for Proper Off-Site Disposal F->G H->C No I Follow Spill Management Protocol: Contain, Collect, Report H->I Yes I->D

Caption: Disposal workflow for 7-Oxospiro[3.5]nonane-2-carboxylic acid.

References

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University. (n.d.). Vanderbilt University. Retrieved from [Link]

  • Laboratory Chemical Waste Managment Guidelines | PennEHRS. (2023, April 6). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. (n.d.). UNC Policies. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • SAFETY DATA SHEET. (2018, April 15). Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. Retrieved from [Link]

Sources

Handling

Comprehensive Safety Protocol: Handling 7-Oxospiro[3.5]nonane-2-carboxylic acid in a Laboratory Setting

Foundational Safety Principles: Understanding the Risks Carboxylic acids as a class of compounds can present several hazards, including skin and eye irritation or corrosion.[2][3] For instance, a structurally related com...

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Safety Principles: Understanding the Risks

Carboxylic acids as a class of compounds can present several hazards, including skin and eye irritation or corrosion.[2][3] For instance, a structurally related compound, 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, all handling procedures for 7-Oxospiro[3.5]nonane-2-carboxylic acid must be designed to mitigate these potential risks through the consistent and correct use of Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is critical to ensure comprehensive protection. The following table summarizes the minimum required PPE for handling 7-Oxospiro[3.5]nonane-2-carboxylic acid.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes & Face Chemical Safety Goggles & Face ShieldGoggles with indirect ventilation are mandatory to protect against splashes and potential fumes.[4] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[5]
Hands Nitrile or Butyl Rubber GlovesNitrile gloves offer good resistance to a range of chemicals and are suitable for handling small quantities.[4][6] For prolonged contact or when handling larger volumes, butyl rubber gloves provide broader protection against strong acids.[4] Always double-glove for added safety.
Body Laboratory CoatA flame-resistant lab coat that fully covers the arms is required to protect against incidental contact and small spills.
Respiratory N95 Respirator or Full-Face RespiratorIn situations where dust or aerosols may be generated, an N95 respirator is the minimum requirement.[4] For significant aerosolization potential or in poorly ventilated areas, a full-face respirator with acid gas cartridges is recommended to protect against inhalation of irritant vapors.[4]
Feet Closed-toe ShoesShoes that fully cover the feet are mandatory to protect against spills.[5]

Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure risk. The following protocol outlines the essential steps for safely handling 7-Oxospiro[3.5]nonane-2-carboxylic acid.

Preparation and Precautionary Measures
  • Designated Work Area: All handling of 7-Oxospiro[3.5]nonane-2-carboxylic acid should occur within a certified chemical fume hood to ensure adequate ventilation.[7]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials for acids is available in the immediate vicinity.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial for ensuring its effectiveness.

PPE_Donning_Workflow cluster_prep Preparation cluster_final Final Steps Lab_Coat 1. Lab Coat Respirator 2. Respirator Lab_Coat->Respirator Secure Fit Goggles 3. Goggles Respirator->Goggles Seal Check Face_Shield 4. Face Shield Goggles->Face_Shield Position Gloves 5. Gloves Face_Shield->Gloves Final Barrier

Caption: Sequential workflow for donning Personal Protective Equipment.

Active Handling Protocol
  • Weighing and Transfer: When weighing the solid compound, use a spatula and conduct the process within the fume hood to minimize the generation of airborne particles.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Keep all reaction vessels closed or covered to the extent possible to contain any fumes.

Doffing PPE: A Contamination-Avoidance Procedure

The removal of PPE must be done carefully to prevent cross-contamination.

PPE_Doffing_Workflow cluster_decon Decontamination cluster_final_removal Final Removal Gloves 1. Gloves Face_Shield 2. Face Shield Gloves->Face_Shield Avoid Contact Goggles 3. Goggles Face_Shield->Goggles Clean Hands Lab_Coat 4. Lab Coat Goggles->Lab_Coat Exit Area Respirator 5. Respirator Lab_Coat->Respirator Final Step

Caption: Step-by-step process for the safe removal of PPE.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek prompt medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[8]

Waste Disposal and Decontamination

All waste materials contaminated with 7-Oxospiro[3.5]nonane-2-carboxylic acid should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not pour down the drain.[7]

  • Decontamination: All surfaces and equipment that have come into contact with the compound should be thoroughly decontaminated.

Disposal must be conducted in accordance with all local, state, and federal regulations.[1]

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. Available at: [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. Available at: [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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7-Oxospiro[3.5]nonane-2-carboxylic acid
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7-Oxospiro[3.5]nonane-2-carboxylic acid
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